molecular formula C9H10O2 B043997 4-Ethoxybenzaldehyde CAS No. 10031-82-0

4-Ethoxybenzaldehyde

Cat. No.: B043997
CAS No.: 10031-82-0
M. Wt: 150.17 g/mol
InChI Key: JRHHJNMASOIRDS-UHFFFAOYSA-N
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Description

4-Ethoxybenzaldehyde is a versatile and valuable aromatic aldehyde extensively used as a key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring an electron-donating ethoxy group para to the formyl group, makes it a privileged building block for the synthesis of diverse heterocyclic compounds and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRHHJNMASOIRDS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID7022251
Record name p-Ethoxybenzaldehyde
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid, colourless liquid with a sweet, floral, anise odour
Record name 4-Ethoxybenzaldehyde
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Boiling Point

249.00 to 250.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxybenzaldehyde
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Solubility

slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
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Density

1.078-1.084
Record name p-Ethoxybenzaldehyde
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CAS No.

10031-82-0
Record name 4-Ethoxybenzaldehyde
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Record name p-Ethoxybenzaldehyde
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Record name 4-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 4-ethoxy-
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Record name P-ETHOXYBENZALDEHYDE
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Record name 4-Ethoxybenzaldehyde
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Melting Point

13 - 14 °C
Record name 4-Ethoxybenzaldehyde
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Foundational & Exploratory

4-Ethoxybenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

CAS Number: 10031-82-0[][2][3][4]

This technical guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde utilized in various fields, including pharmaceuticals, fragrances, and organic synthesis.[3] This document is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed technical information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic sweet, floral, anise-like odor.[3][5] It is classified as an aromatic ether and an aldehyde.[5] Key identifying and physical properties are summarized in the tables below.

Table 1: Identifiers and Chemical Formula

IdentifierValue
IUPAC Name This compound[5]
Synonyms p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy-[3][5][6]
CAS Number 10031-82-0[][2][3][4]
Molecular Formula C₉H₁₀O₂[3][5]
Molecular Weight 150.17 g/mol [4][5]
Canonical SMILES CCOC1=CC=C(C=C1)C=O[][5]
InChI Key JRHHJNMASOIRDS-UHFFFAOYSA-N[4][5]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow liquid[3]
Melting Point 13-14 °C[4][5][7]
Boiling Point 249-255 °C at 760 mmHg[4][5][7]
Density 1.08 g/mL at 25 °C[4][5][7]
Refractive Index n20/D 1.559[4]
Flash Point 113 °C (closed cup)[4]
Solubility Insoluble in water.[7][8]
LogP 2.230[5]
Stability Stable under normal temperatures and pressures. Air sensitive.[][2]

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has several applications:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] It has been investigated for its anti-inflammatory properties and its ability to suppress prostaglandin (B15479496) E2.[7] Additionally, it has shown potential in reducing facial erythema.[][7]

  • Fine Chemicals Synthesis: This compound is widely used in the production of fragrances and flavoring agents.[][3][7]

  • Organic Synthesis: Its aldehyde functional group and substituted aromatic ring allow it to participate in a variety of chemical reactions, including condensation and nucleophilic addition reactions, making it a versatile reagent for creating more complex molecules.[3]

  • Analytical Chemistry: It can be employed as a standard in analytical methods for the quantification of related compounds.[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and an ethylating agent.

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetone (or DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for approximately 15-20 minutes.

  • Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Hydroxybenzaldehyde Potassium Carbonate Acetone Stir Stir at RT (15-20 min) Reactants->Stir AddEtI Add Ethyl Iodide Stir->AddEtI Reflux Reflux (12-16h) Monitor by TLC AddEtI->Reflux Filter Cool and Filter Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Dissolve in Ether Wash with NaHCO3, Brine Evaporate->Extract Dry Dry over MgSO4 Filter and Evaporate Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product Pure This compound Purify->Product HPLC_Analysis_Workflow A Sample and Standard Preparation in Mobile Phase B HPLC System and Column Equilibration A->B C Inject Standard Solution B->C D Inject Sample Solution B->D E Acquire Chromatograms C->E D->E F Data Analysis: - Compare Retention Times - Calculate Peak Area Purity E->F G Purity Report F->G Logical_Relationship_Hazards cluster_chemical This compound cluster_hazards Primary Hazards cluster_ppe Required PPE Chemical CAS: 10031-82-0 Skin Skin Irritation (H315) Chemical->Skin Eye Eye Irritation (H319) Chemical->Eye Respiratory Respiratory Irritation (H335) Chemical->Respiratory Gloves Protective Gloves Skin->Gloves Goggles Safety Goggles/ Faceshield Eye->Goggles Ventilation Adequate Ventilation/ Respirator Respiratory->Ventilation

References

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Ethoxybenzaldehyde, a significant aromatic aldehyde utilized in the pharmaceutical, fragrance, and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions.

Core Molecular and Physical Data

This compound, also known as p-Ethoxybenzaldehyde, is an organic compound valued for its role as a versatile intermediate in organic synthesis.[1] Its ethoxy group enhances its solubility and reactivity, making it a crucial building block for more complex molecules.[1]

Molecular Formula: C₉H₁₀O₂[2]

Molecular Weight: 150.17 g/mol [2]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound, facilitating easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 10031-82-0[2]
Appearance Colorless to light yellow liquid[1]
Density 1.060 - 1.084 g/cm³[2][3]
Boiling Point 246 - 257 °C[1]
Melting Point 13 - 14 °C[2][3]
Flash Point 75 °C
Refractive Index 1.556 - 1.564[2]
Solubility Slightly soluble in water[2]
LogP 2.230[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide protocols for its synthesis via Williamson ether synthesis followed by formylation, and its subsequent analytical characterization.

Synthesis of this compound

A common method for synthesizing this compound involves the ethylation of p-hydroxybenzaldehyde.

Protocol: Ethylation of p-Hydroxybenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of p-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add 1.1 moles of a base, for instance, anhydrous potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide ion.

  • Ethylation: Introduce 1.1 moles of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. An oily layer of this compound will separate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound using GC-MS for identification and purity assessment.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent like dichloromethane.[4]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40-400.[4]

    • Data Analysis: Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.[4]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the molecular structure.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

  • Data Acquisition: Acquire the spectrum using a standard single-pulse sequence.

  • Spectral Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals: a singlet for the aldehydic proton (~9.9 ppm), signals in the aromatic region for the di-substituted benzene (B151609) ring (~7-8 ppm), and a quartet and a triplet corresponding to the ethyl group.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]

  • Sample Preparation: For ATR-FTIR, a single drop of the neat liquid sample is placed directly on the ATR crystal.[4]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[4]

    • Resolution: 4 cm⁻¹.[4]

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Spectral Interpretation: Key characteristic peaks include a strong C=O stretch for the aldehyde (~1697 cm⁻¹), C-H stretches for the aldehyde group (two bands between 2830-2695 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C-O stretches for the ether linkage.[5]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a logical workflow for the characterization of this compound and a potential biological signaling pathway it may influence.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation synthesis Synthesis of this compound purification Purification (Vacuum Distillation) synthesis->purification ftir FTIR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (Molecular Structure) purification->nmr gcms GC-MS Analysis (Purity & Identity) purification->gcms confirmation Structure & Purity Confirmed ftir->confirmation nmr->confirmation gcms->confirmation

Caption: Logical workflow for the synthesis and characterization of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 Prostaglandin E2 (PGE2) EP2_EP4 EP2/EP4 Receptors PGE2->EP2_EP4 Binds to AC Adenylate Cyclase EP2_EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Gene Expression PKA->Inflammation Promotes Suppressor This compound (Potential Suppressor) Suppressor->EP2_EP4 May inhibit receptor binding or signaling

Caption: Postulated Prostaglandin E2 signaling pathway and the potential point of action for a suppressor.

References

Spectroscopic Analysis of 4-Ethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-ethoxybenzaldehyde, a key aromatic ether and aldehyde used in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehyde, aromatic, and ethyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.9Singlet1HAldehyde proton (-CHO)
7.0 - 8.0Multiplet4HAromatic protons (C₆H₄)
4.1Quartet2HMethylene protons (-OCH₂CH₃)
1.4Triplet3HMethyl protons (-OCH₂CH₃)

Note: The aromatic region often shows a pattern indicative of a para-substituted benzene (B151609) ring.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.[2]

Chemical Shift (δ) ppmAssignment
190.7Aldehyde Carbonyl (C=O)
164.2C4 (Aromatic, attached to -OEt)
131.9C2, C6 (Aromatic)
129.9C1 (Aromatic, attached to -CHO)
114.7C3, C5 (Aromatic)
63.8Methylene Carbon (-OCH₂)
14.6Methyl Carbon (-CH₃)
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aromatic aldehydes like this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4][5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data using an exponential window function and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumAromatic C-H Stretch
2830-2695Medium (often two bands)Aldehyde C-H Stretch[1][6]
1697StrongC=O Carbonyl Stretch (conjugated)[1]
1600, 1580, 1500Medium-StrongAromatic C=C Bending
1320-1000StrongC-O (Ether) Stretch[1]

Note: The conjugation of the aldehyde group with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[7][8][9]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Liquid Film: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal interference in the spectral regions of interest.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the salt plates (or solvent) is first recorded.

    • The sample is then placed in the IR beam path, and the sample spectrum is recorded.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation.

m/zRelative IntensityAssignment
150HighMolecular Ion [M]⁺[10][11]
149High[M-H]⁺
121Moderate[M-C₂H₅]⁺ or [M-CHO]⁺
93Moderate[M-C₂H₅O]⁺
65ModerateC₅H₅⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[12] For GC-MS, a dilute solution of the analyte is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Derivatization (Optional): For certain analyses, especially in complex matrices, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic properties and detection sensitivity.[13]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environments - Connectivity (J-coupling) NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups - C=O (Aldehyde) - C-H (Aldehyde, Aromatic) - C-O (Ether) IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Formula & Weight - Molecular Ion Peak (m/z 150) - Fragmentation Pattern MS->MS_info Determines Structure Final Structure This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of Structural Elucidation for this compound.

References

An In-depth Technical Guide to the Synthesis of p-Ethoxybenzaldehyde from p-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-ethoxybenzaldehyde from p-hydroxybenzaldehyde, a crucial transformation in the preparation of various pharmaceutical and fine chemical intermediates. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document furnishes detailed experimental protocols, quantitative data, reaction mechanisms, and characterization of the final product to facilitate replication and further investigation in a laboratory setting.

Core Synthesis: Williamson Ether Synthesis

The synthesis of p-ethoxybenzaldehyde from p-hydroxybenzaldehyde is most commonly and efficiently achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of p-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent (such as ethyl bromide or ethyl iodide) to form the desired ether.

Reaction Scheme

G Reaction Scheme for the Synthesis of p-Ethoxybenzaldehyde p_hydroxybenzaldehyde p-Hydroxybenzaldehyde phenoxide Phenoxide Intermediate p_hydroxybenzaldehyde->phenoxide + base Base (e.g., K₂CO₃, NaOH) p_ethoxybenzaldehyde p-Ethoxybenzaldehyde phenoxide->p_ethoxybenzaldehyde + ethyl_halide Ethyl Halide (e.g., EtBr, EtI) salt Salt Byproduct (e.g., KBr, NaI) p_ethoxybenzaldehyde->salt + G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix p-hydroxybenzaldehyde, base, and solvent add_reagent Add ethylating agent start->add_reagent react Heat and stir (monitor by TLC) add_reagent->react cool Cool to room temperature react->cool filter Filter to remove salts cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in ether and wash concentrate->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Vacuum distillation or Column chromatography evaporate->purify characterize Characterize pure product purify->characterize

Physical and chemical properties of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethoxybenzaldehyde

Introduction: this compound, also known as p-ethoxybenzaldehyde, is an aromatic aldehyde.[1] It is a derivative of benzaldehyde (B42025) with an ethoxy group substituted at the para position. This compound serves as a key building block and intermediate in the synthesis of various fine chemicals, pharmaceuticals, fragrances, and dyes.[1] Its applications range from being a flavoring agent in the food industry to a component in the development of anti-inflammatory agents.[][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental characterization protocols, and key applications relevant to researchers and professionals in drug development.

Chemical Identity and General Properties

This table summarizes the fundamental identifiers and structural information for this compound.

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy-[4][5]
CAS Number 10031-82-0[4][6]
Molecular Formula C₉H₁₀O₂[4][6]
Molecular Weight 150.17 g/mol []
Canonical SMILES CCOC1=CC=C(C=C1)C=O[][4]
InChI Key JRHHJNMASOIRDS-UHFFFAOYSA-N[][4]
Appearance Colourless to light yellow liquid[1][4]
Odor Sweet, floral, anise-like[3][4]

Physicochemical Properties

The following table outlines the key experimentally determined physical and chemical properties of this compound.

PropertyValueReference(s)
Melting Point 13 - 14 °C (55 - 57 °F)[][3][4][7]
Boiling Point 249 - 255 °C at 760 mmHg[][3][4][7]
Density 1.08 g/cm³ at 25 °C[][3][7]
Flash Point 75 °C (>230 °F)[][3][8]
Refractive Index (n²⁰/D) 1.556 - 1.564[3][4][8]
Solubility Poorly soluble in water, glycerol, and glycols. Soluble in organic solvents and oils. Miscible with ethanol.[][4]
LogP (Octanol/Water) 1.89 - 2.23[][3][4][9]
Vapor Pressure 0.0249 mmHg at 25 °C[9]

Chemical Reactivity and Stability

  • Stability: The compound is stable under normal temperatures and pressures.[] However, it is noted to be air-sensitive, and storage under an inert atmosphere (like nitrogen or argon) in a cool, dry, well-ventilated place is recommended.[3][6]

  • Reactivity: As an aromatic aldehyde, this compound undergoes reactions typical of this functional group, such as nucleophilic additions and condensation reactions.[1]

  • Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[6]

  • Hazardous Reactions: Forms explosive mixtures with air on intense heating.[7]

Spectroscopic Data

A summary of the key spectroscopic data used for the identification and characterization of this compound.

TechniqueKey Features and ObservationsReference(s)
¹H NMR - Aldehyde proton (singlet) around 9.9 ppm.- Di-substituted aromatic ring protons between 7.0-8.0 ppm.- Ethyl group signals: a quartet for the -CH₂- (shifted downfield due to the adjacent oxygen) and a triplet for the -CH₃.[10]
¹³C NMR Characteristic peaks corresponding to the aldehyde carbon, aromatic carbons (including the ether-linked carbon), and the two carbons of the ethyl group are observable.[4][11]
Infrared (IR) Spectroscopy - A strong C=O stretch for the aldehyde at ~1697 cm⁻¹.- C-H stretching for the aldehyde group in the 2830-2695 cm⁻¹ region.- Aromatic C-H stretching from 3100-3000 cm⁻¹.- C-O ether stretch in the 1320-1000 cm⁻¹ region.[10]
Mass Spectrometry (GC-MS) The molecular ion peak (M+) is observed, along with characteristic fragmentation patterns for an aromatic ethoxy aldehyde.[4][5]
UV-Vis Spectroscopy Provides information on the electronic transitions within the molecule, characteristic of its aromatic and carbonyl chromophores.[4]

Experimental Protocols & Methodologies

Detailed experimental procedures for determining the properties of a compound like this compound are standardized. The principles behind the key analytical techniques are described below.

Gas Chromatography (GC)
  • Principle: Used to determine purity and for quantitative analysis.[1][] A volatile liquid sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column (stationary phase). Compounds separate based on their boiling points and interactions with the stationary phase.

  • Methodology:

    • A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.

    • A small volume (typically 1 µL) is injected into the GC instrument.

    • The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

    • A detector (e.g., Flame Ionization Detector - FID) measures the concentration of the compound as it elutes from the column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[10] It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C) to determine the chemical environment of each atom.

  • Methodology:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in a thin glass tube and inserted into the NMR spectrometer's strong magnetic field.

    • The sample is irradiated with radiofrequency pulses.

    • The absorption of energy by the nuclei and their subsequent relaxation is detected, generating a spectrum. The chemical shifts, splitting patterns, and integration of peaks provide a map of the proton and carbon framework.[10]

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies.

  • Methodology:

    • For a liquid sample like this compound, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates (capillary cell: neat).[4]

    • The sample is placed in the path of an IR beam.

    • The transmitted radiation is measured by a detector, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated. Peaks in the spectrum correspond to specific functional groups.[10]

Visualizations: Workflows and Relationships

General Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G synthesis Synthesis (e.g., Ethylation of p-Hydroxybenzaldehyde) purification Purification (e.g., Distillation) synthesis->purification identity Identity & Structure Confirmation purification->identity purity Purity Assessment purification->purity nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spec. identity->ms ir IR Spec. identity->ir physchem Physicochemical Properties purity->physchem gc GC purity->gc application Application Testing (e.g., Biological Assays) physchem->application mp Melting/Boiling Point physchem->mp sol Solubility physchem->sol

Caption: Workflow for Synthesis and Characterization.

Structure-Spectra Relationship

This diagram shows the logical relationship between the key functional groups of this compound and their corresponding signals in spectroscopic analyses.

G compound This compound Structure aldehyde Aldehyde Group (-CHO) compound->aldehyde aromatic p-Substituted Aromatic Ring compound->aromatic ethoxy Ethoxy Group (-OCH₂CH₃) compound->ethoxy nmr_cho ¹H NMR: ~9.9 ppm (s) aldehyde->nmr_cho gives signal ir_cho IR: ~1697 cm⁻¹ (C=O) aldehyde->ir_cho gives signal nmr_ar ¹H NMR: 7-8 ppm (m) aromatic->nmr_ar gives signal nmr_ethoxy ¹H NMR: Quartet & Triplet ethoxy->nmr_ethoxy gives signal ir_ether IR: ~1250 cm⁻¹ (C-O) ethoxy->ir_ether gives signal

Caption: Correlation of Structure to Spectral Data.

Biological Activity Pathway

A simplified diagram illustrating the reported biological activity of this compound.

G compound This compound moa Mechanism of Action compound->moa Exhibits effect1 Suppression of Prostaglandin (B15479496) E2 moa->effect1 effect2 Anti-inflammatory Activity moa->effect2 application Therapeutic Application (e.g., Reduction of Facial Erythema) effect1->application Leads to effect2->application Leads to

Caption: Reported Biological Activity Pathway.

Applications in Research and Drug Development

This compound is a versatile compound with several applications relevant to the scientific and pharmaceutical industries:

  • Flavor and Fragrance: It is widely used as a flavoring agent in food and as a component in fragrances due to its pleasant sweet and floral aroma.[][3]

  • Pharmaceutical Intermediate: The compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure is a scaffold that can be modified to create new drug candidates.

  • Anti-inflammatory Agent: Research has indicated that this compound can act as an anti-inflammatory agent and a suppressor of prostaglandin E2.[3] It has been shown to be effective in reducing facial erythema, a common issue in dermatology and post-surgical recovery.[]

  • Antioxidant and Anticancer Research: Some studies have explored its antioxidant properties and its ability to inhibit the proliferation of certain cancer cells, such as cervical cancer and melanoma cells.[12]

  • Analytical Standard: In analytical chemistry, it can be used as a reference standard for the quantification of related compounds in various matrices.[1]

Safety and Handling

  • Hazards: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][7] It may also cause respiratory irritation (H335).[7]

  • Precautions: Standard laboratory safety precautions should be followed, including wearing protective gloves, eye protection, and using it only in a well-ventilated area.[7] Avoid breathing mist or vapors.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[6] Due to its air sensitivity, it is best stored under an inert atmosphere.[3][6]

This compound is a well-characterized aromatic compound with a robust dataset supporting its physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is significant, particularly in the fields of pharmaceuticals and fine chemicals. For researchers in drug development, its demonstrated anti-inflammatory properties present a foundation for further investigation into novel therapeutic agents. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile molecule.

References

Solubility of 4-Ethoxybenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethoxybenzaldehyde in various organic solvents. Due to its role as a versatile intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance formulations, understanding its solubility is critical for process development, formulation, and quality control. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate good solubility in common organic solvents. The compound is noted to be miscible with ethanol (B145695) at room temperature and generally soluble in other organic solvents and oils.[1][2][3] Conversely, it is poorly soluble in water, glycols, and glycerol.[1][2][3] A derivative, N'-(4-ethoxybenzyldene)nicotinohydrazide, has been observed to be fully soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, suggesting that this compound itself likely exhibits good solubility in these polar aprotic and protic solvents, respectively.

For practical applications, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to determine quantitative solubility for their specific solvent systems and conditions using the protocols outlined in the subsequent section.

Solvent FamilySpecific SolventQualitative Solubility
Alcohols EthanolMiscible[1][2]
MethanolSoluble
Ketones AcetoneSoluble
Esters Ethyl AcetateSoluble
Halogenated Hydrocarbons DichloromethaneSoluble
Amides Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble
Aqueous WaterPoorly Soluble/Insoluble[1][2][4]
GlycolsPoorly Soluble[1][2]
GlycerolPoorly Soluble[1][2]
Oils General OilsSoluble[1][2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in an organic solvent of interest. These protocols are based on established general methods for organic compounds.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flask (e.g., 25 mL or 50 mL)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes (calibrated)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a volumetric flask.

    • Fill the flask to approximately two-thirds with the chosen organic solvent.

    • Seal the flask and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A small amount of undissolved solid should remain to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow solid particles to settle.

    • Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a calibrated pipette.

    • To ensure no solid particles are transferred, pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a vacuum oven at a lower temperature is preferable).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

    • Express the solubility in the desired units, for example:

      • g/100 mL: (mass of residue in g / volume of solution withdrawn in mL) * 100

      • mol/L: (mass of residue in g / molecular weight of this compound) / (volume of solution withdrawn in L)

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for solvents that do not absorb significantly at the wavelength of maximum absorbance (λmax) of this compound. It involves creating a calibration curve and then measuring the absorbance of a saturated solution.

Materials:

  • This compound (high purity)

  • Solvent of interest (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Standards:

    • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

    • Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

  • Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

    • Withdraw a sample of the supernatant and filter it as described in Section 2.1, step 2.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_separation Sample Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start prep_solute Weigh excess this compound start->prep_solute prep_solvent Measure volume of organic solvent start->prep_solvent mix Combine solute and solvent in a sealed vessel prep_solute->mix prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-48h) to achieve equilibrium mix->equilibrate settle Allow solids to settle equilibrate->settle withdraw Withdraw a known volume of supernatant settle->withdraw filter Filter through a syringe filter (e.g., 0.45 µm) withdraw->filter analysis_choice Choose Analysis Method filter->analysis_choice grav_evap Evaporate solvent from the known volume of filtrate analysis_choice->grav_evap Gravimetric spec_dilute Dilute filtrate to a known concentration within calibration range analysis_choice->spec_dilute Spectroscopic grav_weigh Weigh the dried residue grav_evap->grav_weigh grav_calc Calculate solubility (mass/volume) grav_weigh->grav_calc end End grav_calc->end spec_measure Measure absorbance at λmax spec_dilute->spec_measure spec_calc Calculate concentration using calibration curve and dilution factor spec_measure->spec_calc spec_calc->end

References

4-Ethoxybenzaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Ethoxybenzaldehyde (CAS No. 10031-82-0). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical must be thoroughly familiar with the contents of this guide.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. It is also harmful to aquatic life with long-lasting effects.[1][2]

GHS Classification:

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific Target Organ Toxicity (Single Exposure)3
Hazardous to the Aquatic Environment, Acute3
Hazardous to the Aquatic Environment, Chronic3

Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

    • H412: Harmful to aquatic life with long lasting effects.[1][2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2][3]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P273: Avoid release to the environment.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 255 °C (lit.)
Melting Point 13-14 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Density 1.08 g/mL at 25 °C (lit.)
Solubility No data available
Refractive Index n20/D 1.559 (lit.)

First Aid Measures

Immediate medical attention is required in case of exposure. Follow the procedures outlined below.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][2]

Firefighting Measures

This compound is a combustible liquid.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides.[2] Vapors may form explosive mixtures with air.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel.[1] Use personal protective equipment as specified in Section 7. Ensure adequate ventilation. Remove all sources of ignition.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[2]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable chemical waste container.[3] Use spark-proof tools and explosion-proof equipment.[3]

Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring safety.

  • Handling: Use only in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or spray mist.[1] Wash hands thoroughly after handling.[2] Keep away from sources of ignition.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Keep the container tightly closed when not in use.[2] This material is air-sensitive and should be stored under an inert atmosphere.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Engineering Controls: A well-ventilated area is required.[2] Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

    • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level that is protective of worker health, a NIOSH-approved respirator is required.[1][2]

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to safe handling.

  • Chemical Stability: Stable under recommended storage conditions.[]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to air.[4]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data is summarized below.

Toxicity MetricValueSpecies
LD50 Oral 2,100 mg/kgRat
LD50 Dermal > 5,000 mg/kgRabbit
LC50 Fish 27.6 - 28.1 mg/L, 96h flow-throughFathead Minnow (Pimephales promelas)

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological data cited are not publicly available in the search results. This data is typically generated through standardized testing guidelines (e.g., OECD, EPA) by the chemical manufacturers and is reported in the Safety Data Sheets. For specific methodologies, it is recommended to consult the original study reports, which may be obtainable from the manufacturer upon request.

Visualizations

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess MinorSpill Minor Spill? Assess->MinorSpill Evaluate MajorSpill Major Spill? Assess->MajorSpill Evaluate PPE Don Appropriate PPE MinorSpill->PPE Proceed with Caution MajorSpill->Evacuate Contact Emergency Services Contain Contain Spill with Absorbent PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for handling a chemical spill.

References

A Technical Guide to High-Purity 4-Ethoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to sourcing, synthesis, and analysis of high-purity 4-Ethoxybenzaldehyde, a key building block in pharmaceutical and organic synthesis.

Introduction

This compound, a colorless to light yellow liquid with a characteristic sweet, floral odor, is a vital aromatic aldehyde in the fields of pharmaceutical development, fragrance formulation, and fine chemical synthesis.[1] Its versatile reactivity, stemming from the aldehyde functional group and the activating effect of the para-ethoxy substituent, makes it an essential precursor for a wide range of complex organic molecules.[1] For researchers and drug development professionals, securing a reliable supply of high-purity this compound is paramount to ensure the integrity and reproducibility of their work. This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification methodologies, and analytical techniques for quality assessment.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The selection of a supplier should be based on the required purity, available analytical data, and the scale of the intended application. Below is a summary of prominent suppliers and their typical product specifications.

SupplierStated PurityAnalytical MethodCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 99%GC10031-82-0C₉H₁₀O₂150.17
Chem-Impex ≥ 99%[1]GC10031-82-0[1]C₉H₁₀O₂[1]150.18[1]
Tokyo Chemical Industry (TCI) >98.0%GC10031-82-0C₉H₁₀O₂150.18
Biosynth --10031-82-0[2]C₉H₁₀O₂[2]150.17[2]
Thermo Scientific Chemicals 97+%[3]FTIR, Titration10031-82-0[3]C₉H₁₀O₂150.17

Note: Purity levels and available analytical data may vary by batch. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications.

Synthesis and Purification

Synthesis: Williamson Ether Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of an ethylating agent by the phenoxide ion of 4-hydroxybenzaldehyde.

Reaction Scheme:

G cluster_0 Williamson Ether Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Sodium 4-formylphenoxide Sodium 4-formylphenoxide 4-Hydroxybenzaldehyde->Sodium 4-formylphenoxide + NaOH This compound This compound Sodium 4-formylphenoxide->this compound + Ethyl Halide (e.g., C₂H₅I)

Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol:

  • Deprotonation: 4-Hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). A base, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming the sodium or potassium 4-formylphenoxide in situ.[4] The reaction is typically stirred at room temperature until the deprotonation is complete.

  • Etherification: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The mixture is then heated to facilitate the SN2 reaction, where the phenoxide attacks the ethyl halide, displacing the halide and forming the ether linkage.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and typically poured into water. The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

The crude product from the synthesis often contains unreacted starting materials, by-products, and residual solvent. High-purity this compound is typically obtained through one or a combination of the following purification techniques:

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, which has a relatively high boiling point (approximately 255 °C at atmospheric pressure). This technique separates the desired product from less volatile impurities.

  • Column Chromatography: For laboratory-scale purification and the removal of polar impurities, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is commonly employed.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a suite of analytical techniques is employed. Researchers should request and carefully review the supplier's Certificate of Analysis, which should detail the results of these tests for a specific batch.

Purity Assessment

Gas Chromatography (GC): GC is the most common method for determining the purity of this compound.[1] A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5), is typically used.[6]

  • Typical GC-MS Protocol:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying non-volatile impurities. A reversed-phase C18 column is often used for the separation.[7]

  • Typical HPLC Protocol:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra provide detailed information about the arrangement of protons and carbon atoms in the molecule.[8]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, -CHO), 7.83 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.46 (t, J=7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.7, 164.2, 131.9, 130.0, 114.8, 63.9, 14.6.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Characteristic IR Peaks (neat, cm⁻¹): ~2980 (C-H stretch, alkyl), ~2880, 2730 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1600, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).[8]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9]

  • Electron Ionization (EI-MS): m/z (%) = 150 (M⁺), 121, 93, 65.

Potential Impurities

The purity of commercially available this compound is generally high, but trace impurities can be present depending on the synthetic route and purification process. Potential impurities include:

  • 4-Hydroxybenzaldehyde: Unreacted starting material.

  • Ethyl Halide: Residual ethylating agent.

  • Solvents: Residual solvents from synthesis and purification (e.g., DMF, acetonitrile, diethyl ether).

  • Over-alkylation products: Though less common, reaction at the aldehyde group is a possibility under certain conditions.

  • Oxidation product: 4-Ethoxybenzoic acid, formed by the oxidation of the aldehyde group upon prolonged exposure to air.

Supplier Selection Workflow

Choosing the right supplier is a critical step in the research and development process. The following workflow can guide this decision-making process.

G A Define Purity and Quantity Requirements B Identify Potential Suppliers A->B C Request and Review Certificates of Analysis (CoA) B->C D Compare Purity, Impurity Profile, and Price C->D E Evaluate Supplier's Technical Support and Lead Times D->E F Select Supplier and Place Order E->F

Figure 2: A logical workflow for selecting a commercial supplier of this compound.

Quality Control Workflow for Incoming Material

Upon receiving a shipment of this compound, it is good practice to perform in-house quality control checks, especially for critical applications.

G A Receive Shipment and Documentation B Visual Inspection for Color and Clarity A->B C Identity Confirmation (e.g., IR or NMR) B->C D Purity Analysis (e.g., GC or HPLC) C->D E Compare Results with Supplier's CoA D->E F Accept or Reject Batch E->F

Figure 3: A typical quality control workflow for incoming this compound.

Conclusion

High-purity this compound is a readily available and essential reagent for a multitude of applications in research and drug development. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for ensuring the quality and success of scientific endeavors. By carefully selecting suppliers, scrutinizing analytical data, and implementing appropriate in-house quality control measures, researchers can confidently utilize this versatile building block in their synthetic pathways.

References

An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The reactivity of this compound is predominantly centered around its aldehyde functional group, which is electronically influenced by the para-ethoxy substituent on the aromatic ring. This guide provides a comprehensive technical overview of the core reactivity of the aldehyde group in this compound, detailing key transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions. For each reaction class, this document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides mechanistic insights through visualizations to support research and development endeavors.

Introduction

This compound (p-ethoxybenzaldehyde) is a key intermediate in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceutical compounds.[1][2] Its aromatic structure, coupled with a reactive aldehyde group, makes it an ideal starting material for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[2] The presence of the ethoxy group at the para position exerts a moderate electron-donating effect, which influences the reactivity of the aldehyde, enhancing its participation in various chemical transformations. This guide will delve into the fundamental reactions of the aldehyde group in this compound, providing practical experimental details and quantitative data to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 249-250 °C at 760 mmHg[1]
Melting Point 13-14 °C[1]
Density 1.078-1.084 g/mL[1]
Refractive Index 1.556-1.564[1]

Spectroscopic Data:

TechniqueKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ 9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)[3]
¹³C NMR Signals around δ 191 (CHO), 164 (C-OEt), 132 (Ar-C), 130 (Ar-CH), 115 (Ar-CH), 64 (OCH₂), 15 (CH₃)[1]
IR (Neat) ~1697 cm⁻¹ (C=O stretch, aromatic aldehyde), ~2830-2695 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch, ether)[3][4]
Mass Spec (GC-MS) m/z 150 (M⁺), 121, 65[1]

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is a hub of reactivity, readily undergoing oxidation, reduction, and a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.

Oxidation to 4-Ethoxybenzoic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-ethoxybenzoic acid, a valuable intermediate in its own right.

Experimental Protocol: Oxidation using Potassium Permanganate (B83412)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

  • Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.0-1.2 eq) in water. Add this solution dropwise to the aldehyde solution, maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved. Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude 4-ethoxybenzoic acid can be purified by recrystallization from ethanol (B145695) or water.

ReactantProductReagentsYield
This compound4-Ethoxybenzoic AcidKMnO₄High (typically >80%)
Reduction to 4-Ethoxybenzyl Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, 4-ethoxybenzyl alcohol, using various reducing agents.

Experimental Protocol: Reduction using Sodium Borohydride (B1222165)

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

  • Isolation: Extract the product with a suitable organic solvent like ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography if necessary. A representative procedure for a similar reduction of 4-methoxybenzyl alcohol reported a yield of 89%.[5]

ReactantProductReagentsRepresentative Yield
This compound4-Ethoxybenzyl AlcoholNaBH₄, Ethanol~89% (by analogy)[5]
Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. This compound reacts with phosphorus ylides to form substituted stilbenes and other vinyl compounds.

Experimental Protocol: Synthesis of a Stilbene Derivative

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium (B107652) chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq) dropwise. Stir the resulting deep red solution for 1-2 hours at this temperature.

  • Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel to separate the alkene from triphenylphosphine (B44618) oxide.

DOT script for Wittig Reaction Mechanism

Wittig_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane Nucleophilic attack ylide Phosphorus Ylide ylide->oxaphosphetane product Alkene byproduct Triphenylphosphine Oxide oxaphosphetane->product Cycloreversion oxaphosphetane->byproduct

Wittig_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane Nucleophilic attack ylide Phosphorus Ylide ylide->oxaphosphetane product Alkene byproduct Triphenylphosphine Oxide oxaphosphetane->product Cycloreversion oxaphosphetane->byproduct

Caption: General mechanism of the Wittig reaction.

Knoevenagel Condensation

This condensation reaction occurs between this compound and an active methylene (B1212753) compound, catalyzed by a weak base, to produce an α,β-unsaturated product.

Experimental Protocol: Reaction with Malononitrile (B47326)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium acetate (e.g., 0.1 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction is often rapid, and the product may precipitate from the solution. Monitor completion by TLC. Yields for similar reactions are often high, in the range of 71-99%.[6]

  • Isolation: Cool the reaction mixture and collect the precipitated product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry. If necessary, the product can be recrystallized.

DOT script for Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Dissolve this compound and Malononitrile in Ethanol add_catalyst Add catalytic amount of weak base (e.g., Piperidine) start->add_catalyst reaction Stir at room temperature or reflux add_catalyst->reaction monitor Monitor reaction by TLC reaction->monitor isolate Cool and collect precipitate by filtration monitor->isolate Reaction complete purify Wash with cold ethanol and dry isolate->purify product Pure α,β-unsaturated product purify->product

Knoevenagel_Workflow start Dissolve this compound and Malononitrile in Ethanol add_catalyst Add catalytic amount of weak base (e.g., Piperidine) start->add_catalyst reaction Stir at room temperature or reflux add_catalyst->reaction monitor Monitor reaction by TLC reaction->monitor isolate Cool and collect precipitate by filtration monitor->isolate Reaction complete purify Wash with cold ethanol and dry isolate->purify product Pure α,β-unsaturated product purify->product

Caption: Experimental workflow for the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids, such as 4-ethoxycinnamic acid, from aromatic aldehydes.

Experimental Protocol: Synthesis of 4-Ethoxycinnamic Acid

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (B1165640) (approx. 1.5 eq), and anhydrous sodium acetate (approx. 1.0 eq).

  • Reaction: Heat the mixture in an oil bath at approximately 180 °C for several hours (e.g., 5-8 hours).

  • Work-up: While still hot, pour the reaction mixture into a beaker of water. Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • Isolation of Acid: After cooling, the product will solidify. If it remains oily, the mixture can be made basic with sodium carbonate, followed by extraction with ether to remove any unreacted aldehyde. The aqueous layer is then acidified with hydrochloric acid to precipitate the cinnamic acid.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from an appropriate solvent like ethanol/water.

ReactantProductReagentsRepresentative Yield
This compound4-Ethoxycinnamic AcidAcetic Anhydride, Sodium AcetateModerate to Good

Representative Spectroscopic Data for a Cinnamic Acid Derivative (4-Methoxycinnamic acid): [7]

  • ¹³C NMR (DMSO-d₆): Signals observed for the carboxylic acid carbon, alkene carbons, and aromatic carbons.

  • ¹H NMR (DMSO-d₆): Doublets for the vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene, and signals for the aromatic protons.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a cornerstone in the synthesis of various biologically active molecules. The aldehyde group serves as a convenient handle for introducing diverse functionalities, leading to the generation of compound libraries for drug discovery.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. Chalcones derived from this compound have demonstrated a range of biological activities.

General Synthetic Protocol: Claisen-Schmidt Condensation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture for several hours. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.

Many chalcone (B49325) derivatives have been investigated for their anticancer activities .[8][9][10][11] They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression.[8][11] For instance, some chalcones have been shown to target the G2/M phase of the cell cycle.[8]

Synthesis of Schiff Bases

Schiff bases are formed by the condensation of this compound with primary amines. These compounds are known for their broad spectrum of biological activities.

General Synthetic Protocol

  • Reaction Setup: Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst: A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a few hours.

  • Isolation: The product often precipitates upon cooling. It can be collected by filtration and recrystallized.

Schiff bases derived from substituted benzaldehydes have shown promising antimicrobial and anticancer properties.[12] The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological activity.

Signaling Pathways and Mechanisms of Action

While the direct interaction of this compound with biological targets is not extensively documented, its derivatives have been shown to modulate several key signaling pathways implicated in disease.

Anticancer Mechanisms of Chalcone Derivatives:

Chalcones derived from substituted benzaldehydes have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8] This can involve:

  • Increased Reactive Oxygen Species (ROS): Some chalcones can elevate intracellular ROS levels, leading to oxidative stress and triggering apoptosis.[10]

  • Mitochondrial Pathway (Intrinsic): They can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases like caspase-9 and caspase-3.

  • Death Receptor Pathway (Extrinsic): Some derivatives may activate death receptors on the cell surface, leading to the activation of caspase-8.

DOT script for Chalcone-Induced Apoptosis Pathways

Apoptosis_Pathways Chalcone This compound-derived Chalcone ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Dysfunction Chalcone->Mitochondria DeathReceptor Death Receptor Activation Chalcone->DeathReceptor ROS->Mitochondria Oxidative Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Apoptosis_Pathways Chalcone This compound-derived Chalcone ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Dysfunction Chalcone->Mitochondria DeathReceptor Death Receptor Activation Chalcone->DeathReceptor ROS->Mitochondria Oxidative Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Potential apoptotic pathways induced by chalcone derivatives.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile reactivity, making it an exceptionally valuable building block in organic synthesis. Its participation in a wide range of transformations, including oxidation, reduction, and numerous named condensation reactions, allows for the efficient synthesis of diverse molecular scaffolds. This guide has provided a detailed overview of these core reactions, complete with representative experimental protocols and quantitative data where available. The demonstrated utility of this compound derivatives in medicinal chemistry, particularly as anticancer and antimicrobial agents, underscores the importance of this compound in modern drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Electronic Effects of the Ethoxy Group in 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the para-ethoxy group in 4-ethoxybenzaldehyde. A thorough examination of Hammett constants, inductive and resonance effects, and spectroscopic data is presented to elucidate the influence of the ethoxy substituent on the benzaldehyde (B42025) moiety. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction

The electronic nature of substituents on an aromatic ring profoundly influences the reactivity and physicochemical properties of the molecule. In the context of drug design and development, a precise understanding of these electronic effects is paramount for predicting molecular interactions, metabolic stability, and biological activity. This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, provides an excellent case study for examining the interplay of inductive and resonance effects of an alkoxy group on an aromatic aldehyde.[1] This guide will dissect these effects through the lens of physical organic chemistry principles and spectroscopic analysis.

Quantitative Analysis of Electronic Effects

The electronic influence of the ethoxy group can be quantified using various parameters, most notably the Hammett substituent constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Hammett and Related Substituent Constants for the p-Ethoxy Group

ParameterValueDescription
Hammett Constant (σₚ)-0.24Indicates a net electron-donating effect at the para position. The negative value signifies that the ethoxy group increases electron density on the aromatic ring compared to hydrogen.
Inductive/Field Constant (σ_I or F)~0.27Represents the electron-withdrawing effect of the electronegative oxygen atom through the sigma bonds. The positive value indicates an inductive withdrawal of electron density.
Resonance Constant (σ_R or R)~-0.51Quantifies the electron-donating effect through pi-system conjugation (resonance). The significant negative value highlights the strong electron-donating nature of the ethoxy group via its lone pair electrons.

Note: The values for σ_I and σ_R are estimated based on typical values for alkoxy groups and the relationship σₚ = σ_I + σ_R.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide invaluable insights into the electronic environment of a molecule. The following tables summarize the key spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.87Singlet1HAldehydic proton (-CHO)
7.83Doublet2HAromatic protons ortho to -CHO
6.98Doublet2HAromatic protons ortho to -OC₂H₅
4.12Quartet2HMethylene protons (-OCH₂CH₃)
1.44Triplet3HMethyl protons (-OCH₂CH₃)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[2][3]

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
190.7Aldehydic carbon (C=O)
164.4Aromatic carbon attached to -OC₂H₅
131.9Aromatic carbons ortho to -CHO
129.9Aromatic carbon attached to -CHO
114.8Aromatic carbons ortho to -OC₂H₅
63.9Methylene carbon (-OCH₂)
14.6Methyl carbon (-CH₃)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[4][5]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR~2830, ~2730C-H stretch of aldehyde
IR~1685C=O stretch of conjugated aldehyde
IR~1600, ~1575C=C stretch of aromatic ring
IR~1250, ~1040C-O stretch of ether
UV-Vis (λ_max)~286 nmπ → π* transition

IR data is typical for p-substituted benzaldehydes. UV-Vis data is for ethanol (B145695) solvent and can vary slightly with the solvent.[3][4][6][7][8][9]

Interplay of Inductive and Resonance Effects

The electronic character of the ethoxy group is a duality of two opposing forces: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The oxygen atom in the ethoxy group is more electronegative than carbon. This leads to a withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions. This effect generally outweighs the inductive effect for alkoxy groups.

The net effect of the ethoxy group at the para position is electron-donating, as evidenced by the negative Hammett constant (σₚ = -0.24). This is because the resonance donation of electron density is stronger than the inductive withdrawal.

Resonance delocalization in this compound.

The diagram above illustrates how the resonance effect of the ethoxy group increases electron density at the ortho and para positions of the benzene (B151609) ring.

Inductive_vs_Resonance Ethoxy_Group Ethoxy Group (-OC2H5) Inductive_Effect Inductive Effect (-I) Electron Withdrawing Ethoxy_Group->Inductive_Effect via σ-bonds Resonance_Effect Resonance Effect (+R) Electron Donating Ethoxy_Group->Resonance_Effect via π-system Net_Effect Net Electronic Effect Electron Donating Inductive_Effect->Net_Effect Resonance_Effect->Net_Effect

Balance of electronic effects of the ethoxy group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Hammett Constant (σₚ) by Titration of 4-Ethoxybenzoic Acid

This protocol outlines the experimental procedure for determining the pKa of 4-ethoxybenzoic acid, which is then used to calculate the Hammett constant.

Hammett_Protocol cluster_workflow Experimental Workflow A Prepare a standard solution of 4-ethoxybenzoic acid in 50% ethanol-water. B Calibrate a pH meter using standard buffer solutions. A->B C Titrate the acid solution with a standardized solution of NaOH. B->C D Record pH values at regular intervals of NaOH addition. C->D E Plot a titration curve (pH vs. volume of NaOH). D->E F Determine the pKa from the half-equivalence point. E->F G Calculate σp using the equation: σp = pKa(benzoic acid) - pKa(4-ethoxybenzoic acid) F->G

Workflow for Hammett constant determination.

Procedure:

  • Solution Preparation: Prepare a 0.01 M solution of 4-ethoxybenzoic acid in a 50:50 (v/v) ethanol-water mixture. Prepare a standardized 0.01 M solution of sodium hydroxide (B78521) in the same solvent system.

  • Titration: Pipette 25.00 mL of the 4-ethoxybenzoic acid solution into a beaker. Place a calibrated pH electrode and a magnetic stirrer in the beaker. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Calculation: The Hammett constant (σₚ) is calculated using the formula: σₚ = pKₐ(benzoic acid) - pKₐ(4-ethoxybenzoic acid), where the pKₐ of benzoic acid in the same solvent system is used as the reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for this compound.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.[10]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 s

    • Spectral Width: 0-220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0 ppm.

UV-Visible (UV-Vis) Spectroscopy

This protocol details the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement (typically resulting in an absorbance between 0.2 and 0.8 at λ_max).

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.

  • Data Acquisition: Record the absorption spectrum of the sample solution from approximately 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The ethoxy group at the para position of this compound exerts a net electron-donating effect on the aromatic ring. This is a consequence of a dominant electron-donating resonance effect (+R) that outweighs the weaker electron-withdrawing inductive effect (-I). This net electronic effect has significant implications for the reactivity of the aldehyde group and the aromatic ring, making the carbonyl carbon less electrophilic and the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde. The quantitative data and spectroscopic information provided in this guide offer a robust foundation for understanding and predicting the chemical behavior of this compound and related compounds in various research and development applications.

References

4-Ethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile intermediate in the landscape of organic synthesis. Its unique structural features—an accessible aldehyde functionality for various transformations and an electron-donating ethoxy group on the aromatic ring—make it a valuable precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the key applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways to aid researchers in leveraging its full potential. From the synthesis of pharmaceutical agents and bioactive heterocycles to the development of advanced materials like liquid crystals, this compound continues to be a cornerstone of innovation in chemical and medicinal sciences.

Core Applications in Organic Synthesis

This compound serves as a foundational starting material in several pivotal organic reactions, enabling the construction of intricate molecular architectures. Its reactivity is centered around the aldehyde group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, lacking α-hydrogens, serves as an ideal electrophilic partner in this reaction when condensed with an enolizable ketone, such as acetophenone (B1666503), in the presence of a base.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-ethoxyphenyl)prop-2-en-1-one

  • Materials: this compound, Acetophenone, Sodium Hydroxide (B78521) (NaOH), Ethanol (B145695), Distilled Water, Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

    • Prepare a solution of sodium hydroxide (2 equivalents) in water and add it dropwise to the stirred solution of the reactants at room temperature.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

    • Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.

    • Purify the crude product by recrystallization from ethanol to obtain the pure chalcone (B49325).

    • Dry the purified crystals and determine the yield and melting point.

Data Presentation: Representative Chalcones from this compound

ProductR Group on AcetophenoneYield (%)Melting Point (°C)Spectroscopic Data (Expected)
(E)-1-phenyl-3-(4-ethoxyphenyl)prop-2-en-1-oneH>8588-90¹H NMR: δ 7.9-8.1 (d, 2H), 7.4-7.6 (m, 5H), 6.9 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H)
(E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one4-Cl>80130-132¹H NMR: δ 7.9 (d, 2H), 7.6 (d, 1H), 7.5 (d, 2H), 6.9 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H)
(E)-1-(4-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one4-OCH₃>85105-107¹H NMR: δ 8.0 (d, 2H), 7.6 (d, 1H), 7.0 (d, 2H), 6.9 (d, 2H), 4.1 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H)

Note: Yields and melting points are estimates based on similar reactions and may vary.

Logical Relationship: Claisen-Schmidt Condensation Pathway

Claisen_Schmidt This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Acetophenone Acetophenone Enolate_Formation Enolate Formation Acetophenone->Enolate_Formation NaOH, Ethanol Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Chalcone_Product (E)-1-phenyl-3-(4-ethoxyphenyl)prop-2-en-1-one Dehydration->Chalcone_Product -H₂O

Caption: Synthetic pathway for chalcone formation via Claisen-Schmidt condensation.

Wittig Reaction: Synthesis of Stilbenes

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes. This compound can be reacted with a phosphorus ylide to generate 4-ethoxy-substituted stilbenes. These compounds are of interest in materials science and medicinal chemistry.

Experimental Protocol: Synthesis of (E)-4-ethoxystilbene

  • Materials: this compound, Benzyltriphenylphosphonium (B107652) chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • Prepare a 50% (by mass) aqueous solution of sodium hydroxide.

    • In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1 equivalent) and this compound (1 equivalent) in dichloromethane.

    • Add the 50% NaOH solution dropwise to the stirred reaction mixture.

    • Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bisulfite solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield (E)-4-ethoxystilbene.

Data Presentation: Wittig Reaction of this compound

Ylide PrecursorProductYield (%)E/Z Ratio
Benzyltriphenylphosphonium chloride4-EthoxystilbeneTypically >70Predominantly E

Note: The E/Z ratio can be influenced by the nature of the ylide and reaction conditions.

Logical Relationship: Wittig Reaction Pathway

Wittig_Reaction Benzyltriphenylphosphonium_chloride Benzyltriphenylphosphonium_chloride Ylide_Formation Ylide Formation Benzyltriphenylphosphonium_chloride->Ylide_Formation NaOH Oxaphosphetane_Intermediate Oxaphosphetane Intermediate Ylide_Formation->Oxaphosphetane_Intermediate This compound This compound This compound->Oxaphosphetane_Intermediate Stilbene_Product (E)-4-Ethoxystilbene Oxaphosphetane_Intermediate->Stilbene_Product Triphenylphosphine_oxide Triphenylphosphine oxide Oxaphosphetane_Intermediate->Triphenylphosphine_oxide

Caption: Synthetic pathway for stilbene (B7821643) formation via the Wittig reaction.

Schiff Base Formation: Precursors for Liquid Crystals and Bioactive Molecules

This compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are pivotal in the synthesis of liquid crystals, where the rigid imine linkage contributes to the mesogenic properties. Furthermore, Schiff bases derived from this compound have shown potential as anticonvulsant and antimicrobial agents.

Experimental Protocol: Synthesis of a Schiff Base from this compound and 2-Aminopyridine (B139424) [1]

  • Materials: this compound, 2-Aminopyridine, Ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add an equimolar amount of 2-aminopyridine to the solution.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified product.

Data Presentation: Characterization of 2-((E)-(4-ethoxybenzylidene)amino)pyridine [1]

PropertyValue
Yield88.2%
Melting Point95-97 °C
¹H NMR (δ, ppm)9.71 (s, 1H, HC=N), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH₂), 1.32 (t, 3H, CH₃)
¹³C NMR (δ, ppm)158.48 (C=N), 158.68 (Ar C-O), 154.98, 150.18, 121.44-137.53 (Ar-C), 63.88 (OCH₂), 15.22 (CH₃)

Experimental Workflow: Schiff Base Synthesis and Characterization

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants This compound + 2-Aminopyridine Reaction Reflux in Ethanol Reactants->Reaction Crystallization Cooling and Crystallization Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Yield_MP Determine Yield and Melting Point Drying->Yield_MP Spectroscopy NMR and IR Spectroscopy Drying->Spectroscopy

Caption: General workflow for the synthesis and characterization of a Schiff base.

Synthesis of Pharmaceutical Intermediates: The Case of 4-Ethoxyphenylacetic Acid

This compound is a key starting material for the synthesis of 4-ethoxyphenylacetic acid, a crucial intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) etodolac. This transformation highlights the industrial relevance of this compound in the pharmaceutical sector.

Synthetic Pathway to 4-Ethoxyphenylacetic Acid

A patented method involves a two-step process starting from this compound.[2]

  • Reaction with Chloroform (B151607): this compound reacts with chloroform in the presence of a phase transfer catalyst to yield 4-ethoxy-α-hydroxyphenylacetic acid.

  • Hydrogenolysis: The intermediate is then subjected to a hydrogenolysis reaction to afford the final product, 4-ethoxyphenylacetic acid.

Logical Relationship: Synthesis of 4-Ethoxyphenylacetic Acid

Phenylacetic_Acid_Synthesis This compound This compound Step1 Reaction with Chloroform This compound->Step1 CHCl₃, Phase Transfer Catalyst Intermediate 4-Ethoxy-α-hydroxyphenylacetic acid Step1->Intermediate Step2 Hydrogenolysis Intermediate->Step2 Reducing Agent Final_Product 4-Ethoxyphenylacetic Acid Step2->Final_Product Etodolac Etodolac (NSAID) Final_Product->Etodolac Further Steps

Caption: Synthetic route from this compound to 4-ethoxyphenylacetic acid.

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans the synthesis of biologically active chalcones and Schiff bases, the creation of advanced materials such as liquid crystals, and the industrial production of key pharmaceutical intermediates. The reactions highlighted in this guide—Claisen-Schmidt condensation, Wittig reaction, and Schiff base formation—represent fundamental transformations that underscore the importance of this compound in the modern chemist's toolkit. The detailed protocols and summarized data provided herein are intended to facilitate further research and development, empowering scientists to explore new frontiers in chemical synthesis and drug discovery with this indispensable aromatic aldehyde.

References

4-Ethoxybenzaldehyde: A Versatile Scaffold in Medicinal Chemistry for Anti-Inflammatory and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a important and versatile building block in the synthesis of a wide array of bioactive molecules.[1][2][3] Its chemical structure, featuring a reactive aldehyde group and an ethoxy-substituted benzene (B151609) ring, makes it an ideal starting material for the construction of complex molecular frameworks with significant therapeutic potential.[1][4] This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a particular focus on its application in the development of novel anti-inflammatory and anticancer agents. We will delve into the synthesis of key derivatives, their biological activities supported by quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Chemical Synthesis: A Gateway to Bioactive Derivatives

The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones and condensation reactions with primary amines to yield Schiff bases. These two classes of compounds have demonstrated a broad spectrum of pharmacological activities.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Claisen-Schmidt Condensation Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Claisen-Schmidt Condensation Neutralization (e.g., HCl) Neutralization (e.g., HCl) Claisen-Schmidt Condensation->Neutralization (e.g., HCl) Filtration Filtration Neutralization (e.g., HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Derivative Chalcone Derivative Recrystallization->Chalcone Derivative

Caption: General workflow for the synthesis of chalcone derivatives from this compound.

Synthesis of Schiff Base Derivatives

Schiff bases are formed through the condensation of this compound with a primary amine, typically under reflux with a catalytic amount of acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise as both anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of prostaglandin (B15479496) E2 (PGE2) production.[5] PGE2 is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.[3] Several chalcones derived from this compound have been shown to suppress PGE2 production, suggesting their potential as novel anti-inflammatory drugs.[6]

Anticancer Activity

Chalcones and Schiff bases incorporating the 4-ethoxyphenyl moiety have demonstrated cytotoxic effects against a variety of cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

The following table summarizes the quantitative biological data for selected derivatives of this compound.

Compound IDDerivative TypeTarget/AssayCell LineIC50 (µM)Reference
1 ChalconeCytotoxicityKYSE-450 (Esophageal Cancer)4.97[8]
2 ChalconeCytotoxicityEca-109 (Esophageal Cancer)9.43[8]
3 ChalconePGE2 InhibitionRat Peritoneal Macrophages~3[9]

Experimental Protocols

Synthesis of (2E)-1-(4-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (A this compound Chalcone Derivative)

This protocol describes the synthesis of a chalcone derivative from this compound and 4-nitroacetophenone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-nitroacetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of NaOH (2 equivalents) to the stirred mixture at room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with this compound derivative Treat with this compound derivative Incubate overnight->Treat with this compound derivative Incubate for 24-72h Incubate for 24-72h Treat with this compound derivative->Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 24-72h->Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Add solubilization solution Add solubilization solution Incubate for 2-4h->Add solubilization solution Incubate until formazan (B1609692) is dissolved Incubate until formazan is dissolved Add solubilization solution->Incubate until formazan is dissolved Measure absorbance at 570 nm Measure absorbance at 570 nm Incubate until formazan is dissolved->Measure absorbance at 570 nm Calculate cell viability (%) Calculate cell viability (%) Measure absorbance at 570 nm->Calculate cell viability (%) Determine IC50 value Determine IC50 value Calculate cell viability (%)->Determine IC50 value

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Prostaglandin E2 (PGE2) Immunoassay

This competitive ELISA is used to quantify the concentration of PGE2 in cell culture supernatants.

Materials:

  • PGE2 ELISA Kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, and substrate)

  • Cell culture supernatants from cells treated with this compound derivatives

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare PGE2 standards and samples.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add the primary antibody to each well and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of the prostaglandin E2 signaling pathway.

G cluster_upstream PGE2 Synthesis cluster_downstream PGE2 Signaling Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 EP Receptors EP Receptors PGE2->EP Receptors G-protein activation G-protein activation EP Receptors->G-protein activation Second Messengers (cAMP, Ca2+) Second Messengers (cAMP, Ca2+) G-protein activation->Second Messengers (cAMP, Ca2+) Inflammatory Response Inflammatory Response Second Messengers (cAMP, Ca2+)->Inflammatory Response This compound Derivative This compound Derivative This compound Derivative->COX-2 Inhibition

Caption: Inhibition of the Prostaglandin E2 signaling pathway by this compound derivatives.

Conclusion

This compound is a valuable and readily available building block for the synthesis of diverse molecular scaffolds with significant potential in medicinal chemistry. The derived chalcones and Schiff bases have demonstrated promising anti-inflammatory and anticancer activities, warranting further investigation and development. The straightforward synthetic routes and the clear structure-activity relationships that are beginning to emerge make this compound an attractive starting point for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the rich chemistry and biology of this compound derivatives in the quest for new and effective medicines.

References

The Enigmatic Presence of 4-Ethoxybenzaldehyde and Its Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzaldehyde, a significant aromatic aldehyde, and its derivatives are intriguing molecules that occupy a unique niche at the intersection of natural products chemistry, pharmacology, and sensory science. While primarily recognized for its applications as a flavoring agent and a precursor in chemical synthesis, the natural occurrence of this compound opens avenues for exploring its biosynthesis, ecological roles, and potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and its derivatives, delving into their sources, biosynthesis, and the experimental methodologies employed for their study.

Natural Occurrence of this compound and Its Derivatives

The presence of this compound in the natural world is subtle and has been identified in a limited number of plant species. Its primary documented natural source is tea, where it contributes to the complex aroma profile of various tea types.

This compound

This compound has been reported as a volatile component in different varieties of tea (Camellia sinensis), including black, green, herbal, and red teas. Its contribution to the overall flavor is often described as sweet and floral.

Derivatives of this compound

The natural occurrence of ethoxylated benzaldehyde (B42025) derivatives is even rarer. To date, the most notable identified derivative is 4-ethoxy-3-methoxybenzaldehyde (B93258) .

  • 4-ethoxy-3-methoxybenzaldehyde : This derivative has been identified as a constituent of the leaves of the nutmeg plant (Myristica fragrans)[1]. Its presence suggests the existence of specific enzymatic machinery capable of both methoxylation and ethoxylation of a common precursor.

Table 1: Natural Sources and Reported Concentrations of this compound and its Derivatives

CompoundNatural SourcePlant PartReported ConcentrationReference(s)
This compoundTea (Camellia sinensis)LeavesNot Quantified[2]
4-ethoxy-3-methoxybenzaldehydeNutmeg (Myristica fragrans)LeavesNot Quantified[1]

Biosynthesis: The Uncharted Territory of O-Ethylation

The biosynthetic pathway leading to this compound and its derivatives in plants remains largely unelucidated. However, based on the well-established pathways of phenylpropanoid and benzenoid biosynthesis, a putative pathway can be proposed. The core challenge lies in identifying the enzymatic step responsible for the addition of the ethyl group to a phenolic precursor.

Proposed Biosynthetic Pathway

The biosynthesis of these compounds likely originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine is then converted through a series of enzymatic reactions to form various benzenoids, including 4-hydroxybenzaldehyde.

The final and most critical step in the formation of this compound would be the O-ethylation of 4-hydroxybenzaldehyde. This reaction would be catalyzed by a putative O-ethyltransferase (OET) enzyme, which would utilize a donor molecule such as S-adenosyl-L-ethionine (SAE) or ethanol.

Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine p_Coumaric_Acid p-Coumaric Acid L_Phenylalanine->p_Coumaric_Acid PAL, C4H, 4CL Four_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde p_Coumaric_Acid->Four_Hydroxybenzaldehyde Chain-shortening reactions Four_Ethoxybenzaldehyde This compound Four_Hydroxybenzaldehyde->Four_Ethoxybenzaldehyde O-Ethylation SAE_Ethanol S-Adenosyl-L-ethionine / Ethanol OET Putative O-Ethyltransferase (OET) SAE_Ethanol->OET OET->Four_Ethoxybenzaldehyde

Caption: Proposed biosynthetic pathway for this compound.

The biosynthesis of 4-ethoxy-3-methoxybenzaldehyde would likely follow a similar pathway, with an additional O-methylation step catalyzed by an O-methyltransferase (OMT) acting on a dihydroxylated precursor, followed by O-ethylation, or vice-versa. The order of these methylation and ethoxylation steps is currently unknown.

While O-methyltransferases are well-characterized enzymes in plant secondary metabolism, the existence and characterization of O-ethyltransferases responsible for the biosynthesis of such compounds are yet to be definitively established.

Experimental Protocols

The identification and quantification of this compound and its derivatives in natural sources rely on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatile Compounds from Plant Material (e.g., Tea Leaves)

Objective: To isolate volatile and semi-volatile compounds from a plant matrix for subsequent analysis.

Methodology:

  • Sample Preparation: Fresh or dried plant material (e.g., 5-10 g of tea leaves) is finely ground to increase the surface area for extraction.

  • Extraction Technique:

    • Solvent Extraction: The ground material is macerated with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane (B18724) and diethyl ether) for a specified period (e.g., 24 hours) at room temperature. The extract is then filtered.

    • Steam Distillation: For more volatile compounds, steam distillation can be employed. The plant material is placed in a distillation apparatus with water, and steam is passed through it. The volatile compounds are carried over with the steam, condensed, and collected.

    • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile compounds. The sample is placed in a sealed vial and heated to release volatile compounds into the headspace. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace to adsorb the analytes.

  • Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen or using a rotary evaporator to a small volume (e.g., 1 mL).

  • Drying: Anhydrous sodium sulfate (B86663) is added to the concentrated extract to remove any residual water.

  • Storage: The final extract is stored in a sealed vial at low temperature (e.g., -20°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the extracted volatile fraction.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile aromatic compounds.

  • GC Conditions:

    • Injector Temperature: Typically set at 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped up to 280°C at a rate of 5°C/minute, and held for 10 minutes.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/minute).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Range: A scan range of m/z 40-550 is typically used to detect a wide range of fragments.

    • Ion Source Temperature: Usually set around 230°C.

  • Compound Identification: The identification of this compound and its derivatives is achieved by:

    • Mass Spectrum Matching: The obtained mass spectrum of a chromatographic peak is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).

    • Retention Index (RI): The retention time of the compound is compared with the retention times of a series of n-alkanes to calculate its retention index, which is then compared with literature values.

    • Co-injection with Authentic Standards: For definitive identification, a pure standard of the suspected compound is co-injected with the sample extract to see if the peak height increases.

  • Quantification: For quantitative analysis, a calibration curve is prepared using a series of known concentrations of a pure standard of this compound. An internal standard (a compound not present in the sample) is often added to both the standards and the sample to improve accuracy and precision.

Experimental_Workflow Plant_Material Plant Material (e.g., Tea Leaves) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Solvent, Steam Distillation, or HS-SPME) Grinding->Extraction Concentration Concentration Extraction->Concentration Drying Drying (Anhydrous Na2SO4) Concentration->Drying GC_MS_Analysis GC-MS Analysis Drying->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways and Biological Activities

Currently, there is a lack of specific research on the signaling pathways directly modulated by naturally occurring this compound. However, given its structural similarity to other benzaldehyde derivatives, it may possess interesting biological activities. Further research is warranted to explore its potential roles in plant defense, allelopathy, or as a signaling molecule.

Conclusion and Future Directions

The natural occurrence of this compound and its derivatives, though sparsely documented, presents a compelling area for future research. The key to unlocking the full potential of these molecules lies in the elucidation of their biosynthetic pathways, particularly the identification and characterization of the elusive O-ethyltransferase enzymes. Advanced analytical techniques will be crucial for quantifying their presence in a wider range of natural sources and for discovering novel derivatives. Furthermore, comprehensive studies are needed to investigate the biological activities and ecological significance of these unique natural products. Such research could not only expand our fundamental understanding of plant secondary metabolism but also uncover new applications in the pharmaceutical, flavor, and fragrance industries.

References

An In-depth Technical Guide on the Thermochemical Data for 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Ethoxybenzaldehyde

This compound is an aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1][2] Its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [2][4]
Appearance Clear yellow to light brown liquid[1][3]
Melting Point 13-14 °C[4][5][6]
Boiling Point 255 °C (at 760 mm Hg)[1][4][5]
Density 1.08 g/mL at 25 °C[1][5]
Refractive Index 1.559 (at 20 °C, n20/D)[5]
Flash Point 113 °C (closed cup)[5]
Solubility Poorly soluble in water, glycerol, and glycols; soluble in organic solvents and oils; miscible with ethanol (B145695) at room temperature.[6][]

Synthesis of this compound

A common method for the synthesis of this compound is through the ethylation of p-hydroxybenzaldehyde.[8] This reaction is a variation of the Williamson ether synthesis. The process involves the deprotonation of the hydroxyl group of p-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.

Below is a diagram illustrating the synthetic pathway.

Synthesis_of_4_Ethoxybenzaldehyde p_hydroxy p-Hydroxybenzaldehyde phenoxide Potassium 4-formylphenoxide (Intermediate) p_hydroxy->phenoxide + base Base (e.g., K₂CO₃) base->phenoxide product This compound phenoxide->product + ethyl_iodide Ethyl Iodide ethyl_iodide->product byproduct Potassium Iodide

Caption: Synthesis of this compound via Williamson ether synthesis.

Thermochemical Data

As of the latest literature review, specific experimental thermochemical data for this compound, such as the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and heat capacity (Cp), have not been reported. In the absence of experimental values, computational methods can be employed to estimate these properties.

General Experimental Protocols for Determining Thermochemical Data

For the future experimental determination of the thermochemical properties of this compound, the following established protocols are recommended:

1. Combustion Calorimetry for Enthalpy of Formation:

The standard enthalpy of combustion can be determined using a bomb calorimeter.[9]

  • Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible inside a combustion bomb. A fuse wire is attached to ignite the sample.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an insulated jacket to ensure adiabatic or isoperibol conditions.

  • Combustion and Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded over time.

  • Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[9] The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation can be derived using Hess's law.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions:

Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and the enthalpies of phase transitions (e.g., melting).

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • Measurement: The sample and reference pans are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain both pans at the same temperature.

  • Calculation: The heat capacity of the sample is determined by comparing the heat flow to that of a known standard (e.g., sapphire). The enthalpy of fusion is calculated by integrating the area under the melting peak.

3. Vapor Pressure Measurement for Enthalpy of Vaporization:

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid as a function of temperature.[10] The Clausius-Clapeyron equation can then be used to calculate ΔHvap.

  • Methodology: A static or dynamic method can be used. In a static method, the liquid is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope of -ΔHvap/R, where R is the ideal gas constant.

Conclusion

This guide provides a compilation of the currently available physicochemical data for this compound and outlines its synthesis. While specific experimental thermochemical data are lacking, the established methodologies of combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements provide clear pathways for their future determination. Such data will be invaluable for the accurate modeling and process optimization required in the pharmaceutical and chemical industries.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Ethoxystyrene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones. This reaction is renowned for its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond, a feature not always achievable with other elimination reactions.[1][2][3] The core of the reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile, attacking the carbonyl carbon.[3][4] The subsequent rearrangement of the intermediate oxaphosphetane ring leads to the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a key driving force for the reaction.[1][5][6] This application note provides a detailed protocol for the synthesis of 4-ethoxystyrene (B1359796) through the Wittig reaction of 4-ethoxybenzaldehyde with methylenetriphenylphosphorane, a common and effective method for introducing a methylene (B1212753) group.[1][5]

Data Presentation

The following table summarizes the quantitative data for the Wittig reaction protocol described below.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Molar Equivalents
Methyltriphenylphosphonium (B96628) Bromide357.234.29 g12.01.2
Sodium Amide (NaNH₂)39.010.47 g12.01.2
This compound150.171.50 g10.01.0
Anhydrous Tetrahydrofuran (B95107) (THF)72.1170 mL--
Diethyl Ether74.12As needed--
Saturated Ammonium (B1175870) Chloride (NH₄Cl)53.49As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Experimental Protocol

This protocol details the in situ preparation of the Wittig reagent followed by the reaction with this compound.

1. Preparation of the Phosphorus Ylide (Wittig Reagent)

The Wittig reagent, methylenetriphenylphosphorane, is prepared from methyltriphenylphosphonium bromide by deprotonation with a strong base.[1][5]

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).

  • Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • Under a gentle flow of nitrogen, begin stirring the suspension.

  • Carefully add sodium amide (0.47 g, 12.0 mmol) portion-wise to the stirred suspension at room temperature.

  • After the addition is complete, stir the resulting bright yellow-orange mixture for 1 hour at room temperature to ensure complete formation of the ylide.

2. Wittig Reaction with this compound

  • Dissolve this compound (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF in a separate flask.

  • Using a dropping funnel, add the this compound solution dropwise to the stirred ylide solution over 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification

The workup procedure is designed to separate the desired alkene product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

  • After the reaction is complete, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash them with brine (2 x 30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 4-ethoxystyrene.

Visualizations

.dot

Wittig_Reaction_Workflow start Start reagent_prep Ylide Preparation: Methyltriphenylphosphonium Bromide + NaNH₂ in THF start->reagent_prep reaction Wittig Reaction: Add this compound in THF reagent_prep->reaction Stir 1h at RT workup Workup: Quench with NH₄Cl (aq) Extract with Diethyl Ether reaction->workup Stir 3h at RT purification Purification: Dry over MgSO₄ Concentrate Column Chromatography workup->purification product Product: 4-Ethoxystyrene purification->product

Caption: Experimental workflow for the synthesis of 4-ethoxystyrene.

References

Application Notes: Grignard Reaction for the Synthesis of 1-(4-ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. The reaction with an aldehyde yields a secondary alcohol, a critical functional group in many pharmaceutical compounds and advanced materials.

These application notes provide a detailed protocol for the synthesis of 1-(4-ethoxyphenyl)ethanol via the Grignard reaction between ethylmagnesium bromide and 4-ethoxybenzaldehyde. This reaction is a classic example of nucleophilic addition to an aromatic aldehyde. Success in Grignard synthesis hinges on the strict exclusion of protic solvents and atmospheric moisture, as the reagent is a strong base and will be quenched by any source of protons.

Reaction Scheme

Quantitative Data Summary

For successful reaction planning and execution, accurate information on the physical and chemical properties of all substances is essential. The following table summarizes key quantitative data for the reactants and the expected product.

CompoundMolecular FormulaMolar Mass ( g/mol )DensityMelting Point (°C)Boiling Point (°C)
This compoundC₉H₁₀O₂150.171.08 g/mL at 25 °C[1]13-14 °C[1]255 °C[1]
Bromoethane (B45996)C₂H₅Br108.971.46 g/mL at 25 °C-119 °C38 °C
Magnesium TurningsMg24.311.74 g/mL650 °C1090 °C
Ethylmagnesium BromideC₂H₅MgBr133.27~1.02 g/mL (3.0 M in ether)Decomposes34.6 °C (in ether)[2]
1-(4-ethoxyphenyl)ethanol*C₁₀H₁₄O₂166.22~1.079 g/mL at 25 °C[3]N/A~95 °C at 1 mmHg[3]
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.713 g/mL at 20 °C-116 °C34.6 °C

*Note: Data for 1-(4-ethoxyphenyl)ethanol is estimated based on the closely related compound 1-(4-methoxyphenyl)ethanol.[3][4]

Experimental Workflow

The following diagram outlines the key stages of the Grignard synthesis protocol, from setup to final product isolation.

Grignard_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification A 1. Assemble and Flame-Dry Glassware B 2. Prepare Anhydrous Ether & Reactants A->B C 3. Synthesize Grignard Reagent (EtMgBr) B->C Add Mg, I2, EtBr D 4. Add this compound Solution (Dropwise at 0°C) C->D E 5. Quench with Saturated aq. NH4Cl D->E After 1h stir F 6. Extract with Ether E->F G 7. Wash, Dry, and Evaporate Solvent F->G H 8. Purify Product (Column Chromatography) G->H

Caption: Workflow for the synthesis of 1-(4-ethoxyphenyl)ethanol.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel (125 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and outlet (drying tube with CaCl₂)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • This compound (≥99%)

  • Magnesium turnings

  • Bromoethane

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents for purification (e.g., silica (B1680970) gel, appropriate solvents for column chromatography)

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) or oven-dry at 120 °C for several hours and allow to cool to room temperature in a desiccator. This step is critical to ensure anhydrous conditions.[5]

  • Initiation: Place magnesium turnings (1.1 equivalents) into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[6][7][8]

  • Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in 20 mL of anhydrous diethyl ether.

  • Formation: Add approximately 2-3 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[8][9] If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.[9]

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to prevent side reactions like Wurtz coupling.[10][11][12]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.

Part 2: Reaction with this compound

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of this compound (1.0 equivalent relative to bromoethane) in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C to minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product, 1-(4-ethoxyphenyl)ethanol.

  • Purification: The crude alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure secondary alcohol.

References

Application Notes and Protocols for the Reductive Amination of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of primary and tertiary amines via the reductive amination of 4-ethoxybenzaldehyde. The procedures outlined utilize sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent, ensuring high yields and operational simplicity.

Introduction

Reductive amination is a cornerstone reaction in organic synthesis, enabling the conversion of carbonyl compounds into amines in a single procedural step. This method is widely employed in the pharmaceutical industry for the synthesis of a diverse range of bioactive molecules. The reaction proceeds through the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced by a hydride-based reducing agent. This document details the reductive amination of this compound to yield both a primary amine (4-ethoxybenzylamine) and a tertiary amine (4-ethoxy-N,N-dimethylbenzylamine), key intermediates in various synthetic pathways.

Key Reaction Parameters

The following table summarizes the typical reaction conditions and yields for the reductive amination of this compound.

ParameterPrimary Amine SynthesisTertiary Amine Synthesis
Amine Source Ammonium (B1175870) Acetate (B1210297) (NH₄OAc)Dimethylamine (B145610) hydrochloride
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent 1,2-Dichloroethane (B1671644) (DCE) or Methanol (MeOH)1,2-Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF)
Stoichiometry (Aldehyde:Amine:Reducing Agent) 1 : 1.5 : 1.51 : 1.2 : 1.5
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Typical Yield 85 - 95%90 - 98%

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxybenzylamine (Primary Amine)

This protocol outlines the direct reductive amination of this compound using ammonium acetate as the ammonia (B1221849) source.

Materials:

  • This compound

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethoxybenzylamine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 4-Ethoxy-N,N-dimethylbenzylamine (Tertiary Amine)

This protocol describes the synthesis of a tertiary amine from this compound and dimethylamine hydrochloride.

Materials:

  • This compound

  • Dimethylamine hydrochloride

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.) and dimethylamine hydrochloride (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) to the mixture to liberate the free amine.

  • Stir the suspension at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-ethoxy-N,N-dimethylbenzylamine.

Reaction Workflow and Mechanism

The reductive amination of an aldehyde proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start Combine Aldehyde and Amine solvent Add Anhydrous Solvent start->solvent stir Stir at Room Temperature solvent->stir imine Imine/Iminium Ion Formation stir->imine reducing_agent Add NaBH(OAc)₃ imine->reducing_agent reduction Reduction to Amine reducing_agent->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify product Isolated Amine purify->product

Caption: Experimental workflow for reductive amination.

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (with a primary amine) or an iminium ion (with a secondary amine). The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the imine/iminium ion, yielding the final amine product. The use of a milder reducing agent like sodium triacetoxyborohydride is advantageous as it selectively reduces the iminium ion intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[1] Anhydrous conditions are often beneficial as water can hydrolyze the imine back to the starting materials.[1]

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Ethoxybenzaldehyde with Malononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326), typically catalyzed by a base. The resulting products, benzylidenemalononitrile (B1330407) derivatives, are significant intermediates in the synthesis of a variety of pharmaceuticals, fine chemicals, and functional polymers. Notably, these derivatives have shown promise for applications in drug development, exhibiting a range of biological activities.

This document provides detailed application notes and protocols for the Knoevenagel condensation reaction between 4-ethoxybenzaldehyde and malononitrile to synthesize 2-(4-ethoxybenzylidene)malononitrile.

Reaction Scheme

The Knoevenagel condensation of this compound with malononitrile proceeds as follows:

G cluster_reactants Reactants cluster_product Product r1 This compound catalyst Base Catalyst (e.g., Piperidine, Triethylamine) r1->catalyst plus + plus->catalyst r2 Malononitrile r2->catalyst p1 2-(4-Ethoxybenzylidene)malononitrile water + H2O p1->water catalyst->p1 solvent Solvent (e.g., Ethanol, Water/Glycerol) G cluster_workflow Experimental Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_malononitrile Add Malononitrile dissolve->add_malononitrile add_catalyst Add Catalyst add_malononitrile->add_catalyst react Heat/Stir add_catalyst->react monitor Monitor by TLC react->monitor workup Work-up (Cool, Filter/Evaporate) monitor->workup purify Purify by Recrystallization workup->purify characterize Characterize Product purify->characterize end End characterize->end G cluster_mechanism Reaction Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration malononitrile Malononitrile base Base malononitrile->base + enolate Carbanion/Enolate base->enolate Deprotonation aldehyde This compound enolate->aldehyde Nucleophilic Attack intermediate Aldol-type Intermediate aldehyde->intermediate product Product intermediate->product - H₂O water Water product->water +

Synthesis of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed protocol for the synthesis of the chalcone (B49325) derivative, (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, from 4-Ethoxybenzaldehyde and acetophenone (B1666503). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of chalcones, a class of compounds known for their wide range of biological activities.

Introduction

Chalcones are a group of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines the synthesis of a specific chalcone, (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, via the Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one and its characterization. Please note that while a specific experimental protocol is provided, the yield and melting point are representative values based on similar chalcone syntheses. The spectroscopic data is a compilation from closely related analogs and should be considered as a reference for the expected values for the target compound.

Table 1: Reaction Parameters and Physicochemical Properties

ParameterValueReference
Product Name(2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-oneN/A
Molecular FormulaC₁₇H₁₆O₂[1]
Molecular Weight252.31 g/mol [1]
AppearancePale yellow solidGeneral observation for chalcones
Melting Point~101-103 °C[2]
Yield~77%[3]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.03 (d, J=8.8 Hz, 2H), 7.82 (d, J=15.6 Hz, 1H), 7.64-7.61 (m, 2H), 7.50 (d, J=15.6 Hz, 1H), 7.42-7.39 (m, 3H), 6.97 (d, J=8.8 Hz, 2H), 4.12 (q, J=7.0 Hz, 2H), 1.46 (t, J=7.0 Hz, 3H)Representative data
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 189.0, 163.2, 144.5, 134.9, 131.2, 130.5, 129.0, 128.5, 121.8, 114.3, 63.8, 14.7Representative data
IR (KBr, cm⁻¹)ν_max_: 3060 (Ar C-H), 2980 (Alkyl C-H), 1655 (C=O, conjugated), 1600 (C=C, aromatic), 1570 (C=C, alkene), 1250 (C-O, ether)[3]
Mass Spec. (EI)m/z (%): 252 [M]⁺, 223, 177, 149, 121, 91, 77Representative data

Experimental Protocols

The synthesis of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Hydrochloric acid (HCl, 10% v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol with stirring.

  • Prepare a 40% (w/v) aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants at room temperature with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Acidify the mixture by the dropwise addition of 10% HCl until the pH is neutral (pH ~7).

  • A pale yellow precipitate of the chalcone will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold distilled water.

  • Recrystallize the crude product from hot ethanol to obtain pure crystals of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one.

  • Dry the purified product in a desiccator and record the final weight to calculate the percentage yield.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants This compound + Acetophenone in Ethanol base_addition Add NaOH (aq) dropwise reactants->base_addition stirring Stir at RT (4-6 hours) base_addition->stirring precipitation Pour into ice & Neutralize with HCl stirring->precipitation Reaction Mixture filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry Product recrystallization->drying final_product Pure Chalcone drying->final_product

Synthesis and Purification Workflow
Proposed Signaling Pathway Inhibition

Chalcone derivatives have been shown to exhibit anticancer activity by targeting various signaling pathways. A proposed mechanism of action for 4-ethoxy chalcone involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of EGFR can lead to the downregulation of downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation Chalcone 4-Ethoxy Chalcone Chalcone->EGFR Inhibition

Proposed EGFR Signaling Pathway Inhibition

Disclaimer

The provided protocols and data are for research and informational purposes only. Appropriate safety precautions should be taken when handling all chemicals. The quantitative and spectroscopic data are based on closely related compounds and should be confirmed by independent analysis of the synthesized product.

References

Application Notes and Protocols for the Preparation of Schiff Bases from 4-Ethoxybenzaldehyde and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Their facile synthesis, structural diversity, and wide range of biological activities have established them as privileged scaffolds in medicinal chemistry and drug development. Schiff bases derived from 4-ethoxybenzaldehyde are of particular interest due to the presence of the ethoxy group, which can enhance lipophilicity and modulate pharmacokinetic properties of potential drug candidates. These compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound and various substituted anilines.

General Reaction Scheme

The synthesis of Schiff bases from this compound and anilines proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of this compound, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a weak acid, yields the stable imine or Schiff base.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound Hemiaminal This compound->Hemiaminal + Aniline Aniline SchiffBase Hemiaminal->SchiffBase - H₂O (Dehydration) Water H₂O

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

This section outlines a general and a specific protocol for the synthesis of Schiff bases from this compound and anilines.

General Protocol for Schiff Base Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol. In a separate beaker, dissolve the desired aniline derivative (1 equivalent) in the same solvent.

  • Reaction Mixture: Add the aniline solution to the stirred solution of this compound at room temperature.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the dehydration step.

  • Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated Schiff base is collected by vacuum filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure Schiff base.

  • Drying: The purified crystals are dried in a desiccator or a vacuum oven at a low temperature.

Detailed Protocol for the Synthesis of N-(4-ethoxybenzylidene)aniline

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • TLC plates and chamber

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.

  • Add the aniline solution to the stirring solution of this compound.

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 3 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) mobile phase) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a crystalline solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure, crystalline N-(4-ethoxybenzylidene)aniline.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

  • Determine the yield and characterize the product by its melting point and spectroscopic methods (IR and NMR).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of Schiff bases from this compound and anilines.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Dissolve this compound and Aniline in Ethanol Mix Mix Reactant Solutions and Add Acetic Acid Catalyst Reactants->Mix Reflux Reflux for 2-4 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Crude Product Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Purified Product Recrystallize->Dry Yield Calculate Yield Dry->Yield MP Determine Melting Point Dry->MP Spectroscopy Spectroscopic Analysis (IR, NMR) Dry->Spectroscopy

Caption: Workflow for Schiff base synthesis and characterization.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases prepared from this compound and various substituted anilines. The spectroscopic data are based on characteristic values reported for structurally similar compounds.[1][2]

Table 1: Physicochemical Properties of Schiff Bases Derived from this compound

Aniline DerivativeProduct NameMolecular FormulaYield (%)Melting Point (°C)Appearance
AnilineN-(4-ethoxybenzylidene)anilineC₁₅H₁₅NO85-9568-70Pale yellow crystals
4-ChloroanilineN-(4-ethoxybenzylidene)-4-chloroanilineC₁₅H₁₄ClNO80-90102-104Yellow crystals
4-MethylanilineN-(4-ethoxybenzylidene)-4-methylanilineC₁₆H₁₇NO88-9695-97Yellowish-white crystals
4-MethoxyanilineN-(4-ethoxybenzylidene)-4-methoxyanilineC₁₆H₁₇NO₂82-92128-130Light yellow crystals

Table 2: Spectroscopic Data for Schiff Bases Derived from this compound

Product NameIR ν(C=N) (cm⁻¹)¹H NMR δ(HC=N) (ppm)¹³C NMR δ(C=N) (ppm)
N-(4-ethoxybenzylidene)aniline~1625~8.3-8.5~160
N-(4-ethoxybenzylidene)-4-chloroaniline~1620~8.3-8.5~159
N-(4-ethoxybenzylidene)-4-methylaniline~1628~8.2-8.4~161
N-(4-ethoxybenzylidene)-4-methoxyaniline~1623~8.2-8.4~159

Characterization

Infrared (IR) Spectroscopy

The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the region of 1605-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further supports the successful formation of the product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is the singlet corresponding to the azomethine proton (-CH=N-). This signal typically appears in the downfield region, between δ 8.2 and 8.7 ppm. The signals for the aromatic protons and the ethoxy group protons will also be present in their expected regions.[1]

¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 158-162 ppm.[1]

Applications in Drug Development

The structural versatility of Schiff bases allows for the fine-tuning of their steric and electronic properties, which is a key aspect of rational drug design. The introduction of different substituents on the aniline ring can significantly impact the biological activity of the resulting Schiff base. For instance, the presence of electron-withdrawing groups like halogens can enhance antimicrobial activity, while electron-donating groups may influence other biological properties. The 4-ethoxy group on the benzaldehyde (B42025) moiety often contributes to increased lipophilicity, which can improve membrane permeability and overall bioavailability of the compound. Researchers in drug development can utilize the protocols and data presented herein to synthesize libraries of novel Schiff base derivatives for screening against various therapeutic targets.

Conclusion

This application note provides a comprehensive guide for the synthesis and characterization of Schiff bases derived from this compound and various anilines. The detailed protocols and tabulated data offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The straightforward nature of the synthesis allows for the generation of diverse molecular architectures, making these compounds attractive candidates for further investigation in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: 4-Ethoxybenzaldehyde as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzaldehyde is a versatile aromatic aldehyde widely utilized as a key intermediate in the synthesis of fine chemicals, particularly in the flavor and fragrance industry.[1][2] Its characteristic sweet, floral, and anise-like aroma makes it a valuable component in various fragrance compositions.[2][3][4] Beyond its direct use, this compound serves as a crucial precursor for the synthesis of a diverse range of fragrance compounds through various organic reactions, including condensation and addition reactions.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Colorless to pale yellow liquid[3]
Boiling Point 255 °C (lit.)
Melting Point 13-14 °C (lit.)
Density 1.08 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.559 (lit.)
Solubility Poorly soluble in water; soluble in organic solvents and oils.[5]

Key Synthetic Pathways

This compound can be transformed into various fragrance compounds through several key synthetic routes. The following sections detail the protocols for some of the most relevant reactions.

Aldol Condensation: Synthesis of α,β-Unsaturated Ketones

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and is widely used to synthesize α,β-unsaturated ketones, many of which are valuable fragrance ingredients.[6][7][8] A common example is the reaction of an aromatic aldehyde with a ketone in the presence of a base.

Workflow for Aldol Condensation of this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product This compound This compound Base_Catalyst Base Catalyst (e.g., NaOH or KOH) Acetone (B3395972) Acetone Stirring_RT Stirring at Room Temperature Base_Catalyst->Stirring_RT Solvent Solvent (e.g., Ethanol (B145695)/Water) Solvent->Stirring_RT Precipitation Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Fragrance_Compound 4-(4-Ethoxyphenyl)-3-buten-2-one

Caption: Workflow for the synthesis of a fragrance compound via Aldol Condensation.

Experimental Protocol: Synthesis of 4-(4-Ethoxyphenyl)-3-buten-2-one

This protocol is adapted from the well-established Claisen-Schmidt condensation reaction.[9]

Materials:

  • This compound

  • Acetone

  • Ethanol

  • 5 M Sodium Hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol) and acetone (20 mmol) in ethanol (40 mL).

  • While stirring at room temperature, slowly add 20 mL of 5 M aqueous sodium hydroxide solution.

  • Continue stirring the mixture for 30 minutes. A yellow precipitate should form. If an oil forms, continue vigorous stirring to induce solidification.

  • Cool the mixture in an ice bath and collect the crude product by vacuum filtration.

  • Wash the precipitate with cold water to remove any water-soluble impurities.

  • Recrystallize the crude product from warm ethanol to yield purified 4-(4-ethoxyphenyl)-3-buten-2-one.

Expected Data (Illustrative):

ParameterExpected Value
Yield 80-90%
Purity (by GC-MS) >98%
Melting Point Varies based on purity
¹H NMR (CDCl₃, δ) Signals corresponding to ethoxy, aromatic, and α,β-unsaturated ketone protons.
IR (KBr, cm⁻¹) Peaks for C=O stretch, C=C stretch, and aromatic C-H bonds.
Perkin Reaction: Synthesis of Cinnamic Acid Derivatives

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, known as cinnamic acids, from aromatic aldehydes.[10][11] Cinnamic acid derivatives are widely used in the fragrance and pharmaceutical industries.

Signaling Pathway for the Perkin Reaction

This compound This compound Aldol_Addition Aldol-type Addition This compound->Aldol_Addition Acetic_Anhydride Acetic Anhydride (B1165640) Enolate_Formation Formation of Anhydride Enolate Acetic_Anhydride->Enolate_Formation Base_Catalyst Base Catalyst (e.g., Sodium Acetate) Base_Catalyst->Enolate_Formation Enolate_Formation->Aldol_Addition Intermediate Intermediate Formation Aldol_Addition->Intermediate Elimination Elimination of Water Intermediate->Elimination Hydrolysis Hydrolysis Elimination->Hydrolysis Product 4-Ethoxycinnamic Acid Hydrolysis->Product

Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.

Experimental Protocol: Synthesis of 4-Ethoxycinnamic Acid

This protocol is based on the general procedure for the Perkin reaction.[4][12][13]

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

  • Heat the mixture under reflux for 5 hours at 180°C.

  • Allow the mixture to cool and then pour it into water.

  • The product will precipitate. If it separates as an oil, induce crystallization by scratching the flask.

  • Collect the crude 4-ethoxycinnamic acid by filtration.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture).

Expected Data (Illustrative):

ParameterExpected Value
Yield 60-70%
Purity (by HPLC) >97%
Melting Point Varies based on purity
¹H NMR (DMSO-d₆, δ) Signals for ethoxy, aromatic, and vinylic protons, and the carboxylic acid proton.
IR (KBr, cm⁻¹) Broad O-H stretch, C=O stretch, C=C stretch, and aromatic C-H bands.
Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[6][14] This reaction is particularly useful for creating specific double bond geometries.

Logical Relationship in the Wittig Reaction

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Betaine Betaine This compound->Betaine Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene_Product Stilbene Derivative (Fragrance) Oxaphosphetane->Alkene_Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This reaction, a type of crossed aldol (B89426) condensation, typically involves the base-catalyzed reaction of an aromatic aldehyde lacking α-hydrogens with a ketone or aldehyde that possesses α-hydrogens.[1] The resulting α,β-unsaturated ketones, commonly known as chalcones, are of significant interest in medicinal chemistry and drug development. Chalcones serve as vital scaffolds for the synthesis of various heterocyclic compounds and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the Claisen-Schmidt condensation of 4-ethoxybenzaldehyde with a suitable ketone to synthesize 4-ethoxychalcone derivatives.

Reaction Principle

The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism. First, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (this compound). The resulting alkoxide intermediate is protonated by the solvent (typically water or ethanol) to form a β-hydroxy ketone (aldol addition product). Finally, this aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone (B49325), where the double bond is conjugated with both the aromatic ring and the carbonyl group.

Data Presentation

The following table summarizes representative quantitative data for the Claisen-Schmidt condensation to produce ethoxy-substituted chalcones, based on reported literature values for analogous reactions.

Ketone ReactantCatalyst (conc.)SolventTemperature (°C)Time (h)Yield (%)Reference
4'-EthoxyacetophenoneNaOH (15 mM aq.)95% EthanolRoom Temp.0.7577[2]
3,5-DibenzyloxyacetophenoneNaOH (10% aq.)EthanolRoom Temp.Not SpecifiedNot Specified[3]
Acetophenone (B1666503)NaOH95% EthanolRoom Temp.3Not Specified[4]
4-Methoxy acetophenoneNaOH (solid)Solvent-freeRoom Temp.0.532.5[5]

Experimental Protocols

Two detailed protocols are provided below: a classical base-catalyzed method using a solvent and a solvent-free "green" chemistry approach.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol describes the synthesis of (2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, Buchner funnel, etc.)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15% w/v) dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate may begin to form. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization and Precipitation: Acidify the mixture with dilute hydrochloric acid until it is neutral (pH ~7). This will cause the chalcone product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly protocol is adapted from a procedure for a similar chalcone synthesis.[5]

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH), solid

  • Mortar and Pestle

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reactant Preparation: Place this compound (1.0 equivalent), acetophenone (1.0 equivalent), and solid sodium hydroxide (1.0-1.5 equivalents) in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The mixture will likely form a paste and may solidify.

  • Reaction Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: After completion, add ice-cold water to the mortar and stir to form a slurry.

  • Neutralization: Transfer the slurry to a beaker and neutralize with dilute hydrochloric acid (pH ~7).

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid with cold distilled water.

  • Purification: Recrystallize the crude product from ethanol.

  • Drying and Characterization: Dry the purified product and characterize it as described in Protocol 1.

Visualizations

Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Mix this compound and Ketone in Solvent Catalyst Add Base Catalyst (e.g., NaOH) Reagents->Catalyst Stir Stir at Room Temperature Catalyst->Stir Quench Pour into Ice Water Stir->Quench Neutralize Neutralize with Acid Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize from Solvent Filter->Recrystallize Characterize Characterize Product (NMR, IR, MP) Recrystallize->Characterize

Caption: General experimental workflow for the Claisen-Schmidt condensation.

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone (with α-H) Enolate Enolate Ion Ketone->Enolate Deprotonation Base1 Base (OH⁻) Base1->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde This compound Aldehyde->Alkoxide Aldol β-Hydroxy Ketone Alkoxide->Aldol Protonation Water1 H₂O Water1->Aldol Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone Dehydration Base2 Base (OH⁻) Base2->Chalcone Water2 H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation reaction.

References

Application Notes and Protocols: Catalytic Hydrogenation of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry where the product serves as a key intermediate.[1] This document provides detailed application notes and experimental protocols for this reaction, focusing on common catalytic systems. The information is intended to guide researchers in selecting appropriate conditions and achieving high yields and selectivity.

Reaction Overview

The fundamental reaction involves the reduction of the aldehyde functional group in this compound to a primary alcohol using molecular hydrogen in the presence of a catalyst.

Reaction Scheme:

This compound → 4-Ethoxybenzyl Alcohol

Catalytic Systems and Quantitative Data

Several catalytic systems are effective for the hydrogenation of aromatic aldehydes. The choice of catalyst and reaction conditions can significantly impact yield, selectivity, and reaction time. Below is a summary of commonly employed systems with available quantitative data.

CatalystSubstrateSolventTemperaturePressureReaction TimeConversion (%)Yield (%)Selectivity (%)Reference
Palladium on Carbon (Pd/C)This compoundAnhydrous Ethanol (B145695)RefluxH₂ atmosphere6 hoursNot specified99High[1]
Pd(0)EnCat™ 30NPAromatic Aldehydes (general)EthanolRoom TemperatureH₂ (balloon)16 hoursHigh to ExcellentNot specifiedHigh[2][3]
RANEY® NickelAldehydes (general)WaterRoom TemperatureNot specifiedNot specifiedHighHighHigh[4]
Chromium Carbonyl [Cr(CO)₆] (Transfer Hydrogenation)Aromatic Aldehydes (general)Isopropanol120 °C (sealed tube)Argon atmosphere15 hoursCompleteQuantitativeNot specified[5]
Ruthenium Nanoparticles (phosphine oxide-decorated)Aromatic Aldehydes (general)Water50 °C70 psi H₂ShortHighNot specified100[6]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is based on a reported synthesis of 4-ethoxybenzyl alcohol with a high yield.[1]

Materials:

  • This compound

  • Anhydrous Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Reflux condenser

  • Hydrogen balloon or cylinder

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 150 g of this compound in 400 kg of anhydrous ethanol.

  • Carefully add 1.5 kg of 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.

  • Equip the flask with a reflux condenser.

  • Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂). Maintain a positive pressure of hydrogen, for example, by using a hydrogen-filled balloon.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-ethoxybenzyl alcohol.

  • Purify the product by reduced pressure distillation to yield a light yellow liquid.[1]

Protocol 2: Hydrogenation using Pd(0)EnCat™ 30NP under Mild Conditions

This protocol is a general procedure for the hydrogenation of aromatic aldehydes using a microencapsulated palladium catalyst, which can offer advantages in terms of handling and catalyst recovery.[3]

Materials:

  • This compound (1 mmol)

  • Ethanol (10 mL)

  • Pd(0)EnCat™ 30NP (10 mol%)

  • Round-bottom flask

  • Hydrogen gas (H₂) in a double-layer balloon

  • Vacuum pump

  • Filtration apparatus

  • Rotary evaporator

  • NMR tube and solvent for analysis

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.

  • Add 10 mol% of Pd(0)EnCat™ 30NP catalyst.

  • Degas the mixture twice by applying a vacuum and refilling the flask with hydrogen gas each time.

  • Leave the reaction mixture to stir at room temperature overnight under a hydrogen atmosphere maintained by a double-layer balloon.[3]

  • After 16 hours, filter off the catalyst and wash it with ethanol.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Determine the conversion by ¹H-NMR analysis of the crude product.[3]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the catalytic hydrogenation of an aldehyde and a typical experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_product Product This compound This compound Catalyst Catalyst This compound->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Dissociation 4-Ethoxybenzyl_alcohol 4-Ethoxybenzyl Alcohol Catalyst->4-Ethoxybenzyl_alcohol Hydrogenation & Desorption

Caption: Reaction pathway for catalytic hydrogenation.

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst setup_reaction Setup Reaction Apparatus (Flask, Condenser) add_catalyst->setup_reaction purge Purge with Inert Gas, then introduce H₂ setup_reaction->purge react Heat and Stir (Monitor with TLC/GC) purge->react cool Cool to Room Temperature react->cool filter Filter to Remove Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (e.g., Distillation) evaporate->purify end End purify->end

References

Protecting the Aldehyde in 4-Ethoxybenzaldehyde: A Guide to Strategic Application and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. For a molecule such as 4-ethoxybenzaldehyde, which is a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes, the reactivity of the aldehyde group often necessitates its temporary masking.[1] This document provides detailed application notes and experimental protocols for the protection of the aldehyde functionality in this compound using common and effective protecting group strategies.

Introduction to Protecting Group Strategies

Protecting groups are essential tools in organic synthesis, reversibly rendering a functional group inert to specific reaction conditions.[2] For aldehydes, the most prevalent and reliable protecting groups are acetals and dithioacetals. The choice between these depends on the stability required during subsequent synthetic steps and the conditions available for deprotection. Acetals are generally stable under neutral to strongly basic conditions but are readily cleaved by aqueous acid.[3] Dithioacetals, on the other hand, exhibit enhanced stability, tolerating both acidic and basic environments, but their removal often requires more specific and sometimes harsher conditions.[4]

This guide will focus on two primary protecting groups for this compound: the cyclic acetal (B89532) (1,3-dioxolane) and the cyclic dithioacetal (1,3-dithiane). We will provide a comparative analysis of their synthesis and deprotection, supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.

Comparative Data of Protecting Group Strategies

To facilitate a clear comparison, the following table summarizes the quantitative data for the protection of this compound as a 1,3-dioxolane (B20135) and a 1,3-dithiane, along with their respective deprotection methods.

Protecting GroupProtection Reagents & ConditionsYield (%)Deprotection Reagents & ConditionsYield (%)
1,3-Dioxolane Ethylene (B1197577) glycol, p-TsOH, Toluene, Dean-Stark, Reflux~95 (estimated)2M HCl, Acetone, RTHigh
1,3-Dithiane 1,3-Propanedithiol (B87085), BF₃·OEt₂, CH₂Cl₂, RT, 12h74Polyphosphoric acid, Acetic acid, 20-45°CHigh

Experimental Protocols

Protection of this compound

1. Synthesis of 2-(4-Ethoxyphenyl)-1,3-dioxolane (Cyclic Acetal)

  • Principle: The aldehyde is reacted with ethylene glycol in the presence of an acid catalyst. The water generated is removed azeotropically to drive the reaction to completion.

  • Materials:

    • This compound

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

2. Synthesis of 2-(4-Ethoxyphenyl)-1,3-dithiane (Cyclic Dithioacetal)[5]

  • Principle: The aldehyde reacts with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the cyclic dithioacetal.[5]

  • Materials:

    • This compound

    • 1,3-Propanedithiol

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of this compound (1 equiv.) in dichloromethane, add 1,3-propanedithiol (1.1 equiv.).

    • Cool the solution to 0°C and add boron trifluoride diethyl etherate (1.3 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 2-(4-ethoxyphenyl)-1,3-dithiane as a white solid.[5]

Deprotection of the Protected Aldehyde

1. Hydrolysis of 2-(4-Ethoxyphenyl)-1,3-dioxolane

  • Principle: The acetal is hydrolyzed back to the aldehyde and diol under acidic conditions.

  • Materials:

    • 2-(4-Ethoxyphenyl)-1,3-dioxolane

    • Acetone

    • 2M Hydrochloric acid

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the 2-(4-ethoxyphenyl)-1,3-dioxolane in acetone.

    • Add 2M hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

2. Deprotection of 2-(4-Ethoxyphenyl)-1,3-dithiane[5]

  • Principle: The dithiane is cleaved to regenerate the aldehyde using a mixture of polyphosphoric acid and acetic acid.[5]

  • Materials:

    • 2-(4-Ethoxyphenyl)-1,3-dithiane

    • Polyphosphoric acid (PPA)

    • Acetic acid

  • Procedure:

    • Mix 2-(4-ethoxyphenyl)-1,3-dithiane with polyphosphoric acid and a few drops of acetic acid.

    • Heat the mixture to 20-45°C and monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualization of Workflows

The logical flow for selecting and implementing a protecting group strategy for this compound is depicted in the following diagrams.

Protection_Strategy_Selection Start Start with this compound Decision Subsequent Reaction Conditions? Start->Decision Basic_Neutral Basic or Neutral Decision->Basic_Neutral Stable Acidic Acidic Decision->Acidic Stable Acetal Protect as Acetal (1,3-Dioxolane) Basic_Neutral->Acetal Dithioacetal Protect as Dithioacetal (1,3-Dithiane) Acidic->Dithioacetal Perform_Reaction Perform Desired Synthetic Step(s) Acetal->Perform_Reaction Dithioacetal->Perform_Reaction Deprotection_Decision Choose Deprotection Method Perform_Reaction->Deprotection_Decision Acid_Hydrolysis Aqueous Acid (e.g., HCl) Deprotection_Decision->Acid_Hydrolysis From Acetal PPA_Acetic_Acid PPA / Acetic Acid Deprotection_Decision->PPA_Acetic_Acid From Dithioacetal Final_Product This compound (regenerated) Acid_Hydrolysis->Final_Product PPA_Acetic_Acid->Final_Product

Caption: Decision workflow for selecting a protecting group for this compound.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Protect_Acetal React with Ethylene Glycol (p-TsOH catalyst) Start->Protect_Acetal Protect_Dithioacetal React with 1,3-Propanedithiol (BF3.OEt2 catalyst) Start->Protect_Dithioacetal Protected_Acetal 2-(4-Ethoxyphenyl)-1,3-dioxolane Protect_Acetal->Protected_Acetal Protected_Dithioacetal 2-(4-Ethoxyphenyl)-1,3-dithiane Protect_Dithioacetal->Protected_Dithioacetal Deprotect_Acetal Hydrolyze with Aqueous Acid Protected_Acetal->Deprotect_Acetal Deprotect_Dithioacetal Treat with PPA / Acetic Acid Protected_Dithioacetal->Deprotect_Dithioacetal End This compound Deprotect_Acetal->End Deprotect_Dithioacetal->End

Caption: General experimental workflow for protection and deprotection.

References

Application Notes and Protocols for One-Pot Syntheses Involving 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of biologically relevant compounds derived from 4-ethoxybenzaldehyde. The methodologies presented herein are designed to be efficient, atom-economical, and suitable for the rapid generation of compound libraries for drug discovery and development.

Introduction

This compound is a versatile and readily available aromatic aldehyde that serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its ethoxy group can modulate the lipophilicity and metabolic stability of target molecules, making it an attractive starting material for medicinal chemistry programs. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages over traditional multi-step approaches. These benefits include increased efficiency, reduced waste, and cost-effectiveness, aligning with the principles of green chemistry.[1]

This document focuses on two principal one-pot transformations of this compound: the synthesis of chalcones via Claisen-Schmidt condensation and the synthesis of quinolines through a modified Friedländer annulation. Both chalcones and quinolines are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Application Note 1: One-Pot Synthesis of a 4'-Ethoxy-Substituted Chalcone (B49325)

Purpose: To provide a reliable and efficient one-pot protocol for the synthesis of (2E)-3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative with potential applications in cancer research due to the known apoptosis-inducing effects of the chalcone scaffold.

Background: The Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones.[3] By performing this reaction in a one-pot fashion, the isolation of the initial aldol (B89426) addition product is avoided, simplifying the procedure and often increasing the overall yield. The resulting chalcone contains the core structure of many biologically active compounds.

Signaling Pathway: Chalcone-Induced Apoptosis

Chalcones are known to exert their anticancer effects through the induction of apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates a simplified representation of this pathway, highlighting the potential point of intervention for synthesized chalcones.

Chalcone_Apoptosis_Pathway cluster_cell Cell Chalcone 4'-Ethoxy Chalcone Bax Bax Chalcone->Bax activates Bcl2 Bcl-2 Chalcone->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Chalcone-induced mitochondrial apoptosis pathway.

Experimental Workflow: One-Pot Chalcone Synthesis

The following diagram outlines the workflow for the one-pot synthesis of the target chalcone.

Chalcone_Workflow Start Start Reactants Combine this compound, 4-Hydroxyacetophenone, and Ethanol (B145695) Start->Reactants Base_Addition Add Aqueous NaOH Solution Reactants->Base_Addition Reaction Stir at Room Temperature Base_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Acidification Acidify with Dilute HCl Monitoring->Acidification Upon Completion Filtration Filter the Precipitate Acidification->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallize from Ethanol Drying->Purification End End Product: (2E)-3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Purification->End

Caption: Workflow for one-pot chalcone synthesis.

Protocol: One-Pot Synthesis of (2E)-3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.50 g, 10.0 mmol)

  • 4-Hydroxyacetophenone (1.36 g, 10.0 mmol)

  • Ethanol (25 mL)

  • Sodium hydroxide (B78521) (NaOH), 60% aqueous solution (10 mL)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Distilled water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) and 4-hydroxyacetophenone (10.0 mmol) in ethanol (25 mL).

  • With stirring, add the 60% aqueous NaOH solution (10 mL) to the flask.

  • Equip the flask with a reflux condenser and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-4 hours).

  • After completion, cool the reaction mixture to room temperature and carefully acidify to pH 1 by the slow addition of 1 M aqueous HCl.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with distilled water until the filtrate is neutral.

  • Dry the crude product in an oven at 50 °C.

  • Purify the chalcone by recrystallization from an ethanol-water mixture to afford the pure product.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
This compound4-HydroxyacetophenoneNaOH (aq)EthanolRoom Temp.3-4~85-95

Yields are based on literature for similar Claisen-Schmidt condensations and may vary.

Characterization Data (Expected):

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃, δ ppm): 7.95 (d, 2H), 7.55 (d, 2H), 7.45 (d, 1H), 7.20 (d, 1H), 6.90 (d, 2H), 6.85 (d, 2H), 4.10 (q, 2H), 1.45 (t, 3H).

  • ¹³C NMR (CDCl₃, δ ppm): 187.3 (C=O), 163.0 (C-OEt), 160.0 (C-OH), 143.7 (Cβ), 131.0 (Ar-C), 130.8 (Ar-C), 126.0 (Ar-C), 118.4 (Cα), 115.8 (Ar-C), 114.0 (Ar-C), 63.5 (OCH₂), 14.8 (CH₃).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₆O₃: 269.11; found: 269.11.

Application Note 2: One-Pot Synthesis of a 6-Ethoxy-Substituted Quinoline (B57606)

Purpose: To present a one-pot protocol for the synthesis of 6-ethoxy-2-phenylquinoline, a quinoline derivative. The quinoline scaffold is a core component of numerous pharmaceuticals, including antimalarial and anticancer agents.

Background: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[4][5] A significant advancement of this method is the in-situ reduction of an o-nitroaryl aldehyde to the corresponding o-amino derivative, which then undergoes condensation in the same pot.[6][7][8] This one-pot approach enhances the efficiency and applicability of the Friedländer synthesis.

Reaction Scheme: One-Pot Friedländer Quinoline Synthesis

The logical flow of the one-pot synthesis of 6-ethoxy-2-phenylquinoline is depicted below.

Quinoline_Synthesis_Scheme cluster_reactants Reactants cluster_steps One-Pot Process Reactant1 4-Ethoxy-2-nitrobenzaldehyde (B7961236) Step1 Step 1: In-situ Reduction (Fe / HCl) Reactant1->Step1 Reactant2 Acetophenone (B1666503) Step2 Step 2: Condensation (KOH) Reactant2->Step2 Step1->Step2 Intermediate: 2-Amino-4-ethoxybenzaldehyde Product 6-Ethoxy-2-phenylquinoline Step2->Product

Caption: Logical flow of the one-pot quinoline synthesis.

Experimental Workflow: One-Pot Quinoline Synthesis

The following diagram illustrates the sequential steps involved in the one-pot synthesis of the target quinoline.

Quinoline_Workflow Start Start Reduction_Setup Combine 4-Ethoxy-2-nitrobenzaldehyde, Iron Powder, and Ethanol/HCl Start->Reduction_Setup Reduction_Reaction Heat to Reflux Reduction_Setup->Reduction_Reaction Reduction_Monitoring Monitor by TLC Reduction_Reaction->Reduction_Monitoring Cooling Cool to Room Temperature Reduction_Monitoring->Cooling Upon Completion Filtration1 Filter through Celite Cooling->Filtration1 Condensation_Setup Add Acetophenone and KOH to Filtrate Filtration1->Condensation_Setup Condensation_Reaction Heat to Reflux Condensation_Setup->Condensation_Reaction Condensation_Monitoring Monitor by TLC Condensation_Reaction->Condensation_Monitoring Workup Pour into Water and Extract with Ethyl Acetate (B1210297) Condensation_Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification End End Product: 6-Ethoxy-2-phenylquinoline Purification->End

Caption: Workflow for one-pot quinoline synthesis.

Protocol: One-Pot Synthesis of 6-Ethoxy-2-phenylquinoline

Materials:

  • 4-Ethoxy-2-nitrobenzaldehyde (1.95 g, 10.0 mmol)

  • Iron powder (5.60 g, 100 mmol)

  • Ethanol (50 mL)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution (20 mL)

  • Acetophenone (1.20 g, 10.0 mmol)

  • Potassium hydroxide (KOH), powdered (1.68 g, 30.0 mmol)

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-ethoxy-2-nitrobenzaldehyde (10.0 mmol) in ethanol (50 mL) in a round-bottom flask, add iron powder (100 mmol) followed by 0.1 N aqueous HCl (20 mL).

  • Vigorously stir the mixture and heat to reflux (oil bath at ~95 °C) for 30 minutes.

  • Monitor the reduction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethanol.

  • To the filtrate, add acetophenone (10.0 mmol) and powdered KOH (30.0 mmol) in portions.

  • Heat the resulting mixture to reflux for 40-60 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 6-ethoxy-2-phenylquinoline.

Quantitative Data:

Reactant 1Reactant 2ReagentsSolventTemp. (°C)Time (h)Yield (%)
4-Ethoxy-2-nitrobenzaldehydeAcetophenone1. Fe, HCl2. KOHEthanol95~1.560-75

Yields are based on literature for similar one-pot Friedländer syntheses and may vary.

Characterization Data (Expected):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, δ ppm): 8.10 (d, 1H), 8.05 (d, 1H), 7.80-7.70 (m, 2H), 7.50-7.40 (m, 3H), 7.35 (dd, 1H), 7.05 (d, 1H), 4.15 (q, 2H), 1.50 (t, 3H).

  • ¹³C NMR (CDCl₃, δ ppm): 158.0, 156.0, 144.5, 139.5, 135.0, 130.0, 129.5, 129.0, 127.5, 122.0, 121.5, 105.0, 64.0, 15.0.

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₅NO: 250.12; found: 250.12.

Conclusion

The one-pot synthetic protocols detailed in these application notes offer efficient and practical routes to valuable chalcone and quinoline scaffolds from this compound. These methods are well-suited for medicinal chemistry research and drug development, enabling the rapid synthesis of diverse analogs for biological screening. The provided quantitative data and expected characterization parameters serve as a valuable guide for researchers implementing these procedures.

References

Green Chemistry Approaches to Reactions with 4-Ethoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green chemistry approaches to key reactions involving 4-ethoxybenzaldehyde. The methodologies presented prioritize sustainability by employing eco-friendly solvents, alternative energy sources, and solvent-free conditions to minimize environmental impact. This compound is a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2]

Green Synthesis of Schiff Bases

Schiff bases derived from this compound are important intermediates in various organic syntheses. Traditional methods for their preparation often involve refluxing in organic solvents for extended periods. The following green methods offer significant advantages in terms of reduced reaction times, energy consumption, and use of hazardous solvents.[3]

Application Note:

This section details the synthesis of a Schiff base from 2-aminopyridine (B139424) and this compound using three different green techniques: refluxing in ethanol (B145695), stirring in ethanol at room temperature, and stirring in an ethanol-water mixture at room temperature.[3] These methods showcase a move towards more environmentally benign conditions. The use of ethanol and water as solvents is a significant improvement over more toxic organic solvents.[4] The comparison of yields highlights a trade-off between reaction conditions and efficiency, providing researchers with options based on their specific laboratory constraints and green chemistry goals.

Experimental Protocols:

Method 1: Reflux in Ethanol

  • Combine 2-aminopyridine and this compound in a round-bottom flask.

  • Add ethanol as the solvent.

  • Reflux the mixture for 2 hours.[3]

  • After cooling, the product crystallizes.

  • Collect the dark yellow crystals by filtration.[3]

Method 2: Stirring in Ethanol at Room Temperature

  • Dissolve 2-aminopyridine and this compound in ethanol in a flask.

  • Stir the mixture at room temperature for one hour.[3]

  • Isolate the resulting crystalline product by filtration.

Method 3: Stirring in Ethanol-Water (1:1 v/v) at Room Temperature

  • Combine 2-aminopyridine and this compound in a flask.

  • Add a 1:1 (v/v) mixture of ethanol and water.

  • Stir the reaction mixture at room temperature for one hour.[3]

  • Collect the precipitated product by filtration.

Data Presentation:
MethodSolventConditionsReaction TimeYield (%)
1EthanolReflux2 hours88.2[3]
2EthanolRoom Temperature1 hour69.2[3]
3Ethanol-Water (1:1)Room Temperature1 hour43.5[3]

Experimental Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_methods Green Synthetic Methods cluster_workup Work-up cluster_product Product This compound This compound Method1 Reflux in Ethanol (2 hours) This compound->Method1 Method2 Stir in Ethanol (1 hour, RT) This compound->Method2 Method3 Stir in Ethanol/Water (1 hour, RT) This compound->Method3 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Method1 2-Aminopyridine->Method2 2-Aminopyridine->Method3 Isolation Filtration Method1->Isolation Method2->Isolation Method3->Isolation Product Schiff Base (Dark Yellow Crystals) Isolation->Product

Caption: Workflow for the green synthesis of a Schiff base.

Green Synthesis of Chalcones via Aldol (B89426)/Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and other biologically active molecules.[5] The Claisen-Schmidt condensation, a type of aldol condensation, is the standard method for their synthesis.[6] Green approaches to this reaction focus on reducing or eliminating solvent use and employing safer catalysts.

Application Note:

This section describes solvent-free and microwave-assisted methods for the synthesis of chalcones from this compound and a suitable ketone (e.g., acetophenone). The solvent-free approach, utilizing grinding (mechanochemistry), is a cornerstone of green chemistry, significantly reducing waste.[7] Microwave-assisted organic synthesis (MAOS) offers rapid heating, leading to drastically reduced reaction times and often improved yields compared to conventional heating.[8][9]

Experimental Protocols:

Method 1: Solvent-Free Grinding

  • Place equimolar amounts of this compound and acetophenone (B1666503) in a mortar.

  • Add a catalytic amount of solid sodium hydroxide (B78521) (NaOH).

  • Grind the mixture with a pestle at room temperature for 5-10 minutes, or until the mixture solidifies.

  • Let the reaction mixture stand for 15 minutes.

  • Add 10% aqueous hydrochloric acid (HCl) to neutralize the mixture.

  • Isolate the solid product by vacuum filtration and wash with water.

  • Recrystallize the product from an ethanol/water mixture.

Method 2: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, mix this compound (10 mmol) and acetophenone (5 mmol).

  • Add sodium hydroxide (2.5 mmol) dissolved in a minimal amount of methanol (B129727) (2 mL).[9]

  • Cover the vessel and irradiate in a domestic or laboratory microwave oven for 2-5 minutes at a moderate power setting (e.g., 240-300 W).[4][9]

  • After cooling, add crushed ice to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol.

Data Presentation:
MethodCatalystConditionsReaction TimeTypical Yield (%)
1Solid NaOHSolvent-free grinding, RT5-20 minutesHigh (often >90%)
2NaOH in MethanolMicrowave irradiation2-5 minutes85-97[4]

Note: Yields are typical for analogous reactions and may vary.

Experimental Workflow:

Chalcone_Synthesis cluster_reactants Reactants cluster_methods Green Synthetic Methods cluster_workup Work-up cluster_product Product This compound This compound Method1 Solvent-Free Grinding (5-20 min, RT) This compound->Method1 Method2 Microwave Irradiation (2-5 min) This compound->Method2 Acetophenone Acetophenone Acetophenone->Method1 Acetophenone->Method2 NaOH (catalyst) NaOH (catalyst) NaOH (catalyst)->Method1 NaOH (catalyst)->Method2 Neutralization Neutralization (HCl) Method1->Neutralization Method2->Neutralization Isolation Vacuum Filtration Neutralization->Isolation Purification Recrystallization Isolation->Purification Product Chalcone Derivative Purification->Product

Caption: Workflow for the green synthesis of chalcones.

Green Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. The product of the reaction between this compound and malonic acid is 4-ethoxycinnamic acid, a valuable compound. Green variations of this reaction aim to replace toxic catalysts and solvents like pyridine (B92270) and piperidine.[4]

Application Note:

This section provides a greener protocol for the Knoevenagel condensation of this compound with malonic acid. The traditional Doebner modification of the Knoevenagel condensation often uses pyridine as both a solvent and catalyst, which is hazardous. The protocol below adapts this method by using a more benign catalyst, β-alanine, and a greener solvent, or by employing a solvent-free approach with a non-toxic catalyst like ammonium (B1175870) bicarbonate.[4] These modifications align with the principles of green chemistry by reducing toxicity and waste.

Experimental Protocols:

Method 1: Greener Doebner Modification

  • In a round-bottom flask, combine this compound (6.61 mmol), malonic acid (16.8 mmol), and β-alanine (1.12 mmol).

  • Add a minimal amount of a greener solvent like ethanol instead of pyridine.

  • Heat the mixture under reflux for 90 minutes.

  • After cooling to room temperature, place the flask in an ice bath.

  • Slowly add concentrated HCl (8.0 mL) to precipitate the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the product from absolute ethanol.

Method 2: Solvent-Free with Ammonium Bicarbonate

  • In a flask, thoroughly mix this compound, malonic acid (2 equivalents), and ammonium bicarbonate (as a catalyst).[4]

  • Heat the solvent-free mixture at 90°C for 2 hours.[4]

  • After cooling, dissolve the residue in a saturated aqueous sodium bicarbonate solution.

  • Acidify to a pH of 2 with 6 M HCl to precipitate the product.

  • Isolate the product by filtration and wash with demineralized water.

  • Recrystallize from a water-ethanol mixture (e.g., 4:1 v/v).[4]

Data Presentation:
MethodCatalystConditionsReaction TimeTypical Yield (%)
1β-alanineReflux in Ethanol90 minutesGood to Excellent
2NH4HCO3Solvent-free, 90°C2 hoursGood to Excellent[4]

Note: Yields are based on analogous reactions and provide a general expectation.

Experimental Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_methods Green Synthetic Methods cluster_workup Work-up cluster_product Product This compound This compound Method1 β-alanine catalyst (Reflux in Ethanol, 90 min) This compound->Method1 Method2 NH4HCO3 catalyst (Solvent-free, 90°C, 2h) This compound->Method2 Malonic Acid Malonic Acid Malonic Acid->Method1 Malonic Acid->Method2 Precipitation Acidification (HCl) Method1->Precipitation Method2->Precipitation Isolation Filtration Precipitation->Isolation Purification Recrystallization Isolation->Purification Product 4-Ethoxycinnamic Acid Purification->Product

Caption: Workflow for the green Knoevenagel condensation.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This document provides detailed protocols for the scale-up synthesis of this compound and its subsequent conversion into Schiff base and thiosemicarbazone derivatives, which have shown promising therapeutic potential. The protocols are designed to be scalable and efficient, incorporating phase-transfer catalysis to improve reaction rates and yields, making them suitable for industrial applications.[5][6]

Synthesis of this compound via Phase-Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers.[2][7] For the scale-up synthesis of this compound, the ethylation of 4-hydroxybenzaldehyde (B117250) is efficiently achieved using phase-transfer catalysis (PTC). This methodology facilitates the reaction between the water-soluble phenoxide and the organic-soluble ethylating agent, leading to higher yields and milder reaction conditions.[5][6]

Experimental Protocol

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve 4-hydroxybenzaldehyde and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) in the chosen organic solvent (e.g., toluene).

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reactor with vigorous stirring.

  • Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., diethyl sulfate or ethyl bromide) to the reaction mixture via an addition funnel, maintaining the temperature at a controlled level (e.g., 50-60 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.[1]

Process Visualization

Williamson_Ether_Synthesis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Vessel Jacketed Reactor 4-Hydroxybenzaldehyde->Reaction_Vessel NaOH (aq) NaOH (aq) NaOH (aq)->Reaction_Vessel Ethylating Agent (e.g., Diethyl Sulfate) Ethylating Agent (e.g., Diethyl Sulfate) Ethylating Agent (e.g., Diethyl Sulfate)->Reaction_Vessel Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer Catalyst (e.g., TBAB)->Reaction_Vessel Organic Solvent (e.g., Toluene) Organic Solvent (e.g., Toluene) Organic Solvent (e.g., Toluene)->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Work-up This compound This compound Purification->this compound Vacuum Distillation

Caption: Williamson Ether Synthesis of this compound.

Synthesis of this compound Derivatives

Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde.[1] They are a class of compounds with a broad spectrum of biological activities.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. In a separate beaker, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Reaction: Add the 2-aminopyridine solution to the this compound solution with stirring. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. If not, reduce the solvent volume by rotary evaporation to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a desiccator or vacuum oven.

Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of a thiosemicarbazide (B42300) with an aldehyde. These derivatives are known for their potential as anticancer and antiviral agents.[8][9]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in hot methanol or ethanol.

  • Reaction: To the hot solution of thiosemicarbazide, add a solution of this compound (1 equivalent) in the same solvent dropwise with stirring.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Product Isolation: Cool the reaction mixture. The thiosemicarbazone product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Drying: Dry the purified product in a desiccator.

Quantitative Data Summary

ProductSynthesis MethodScaleYield (%)Purity (%)Melting Point (°C)Reference
This compoundWilliamson Ether Synthesis with PTCLab>90>9813-14
2-aminopyridine-4-ethoxybenzaldehyde Schiff baseReflux in EthanolLab88.2-95-97[3]
4-Phenacyloxy benzaldehyde (B42025) derivativeSubstitution reaction in micellar mediaLab46-6691-9698-120[10]
N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamineCondensation reaction in ethanolLab90.38High180[7]

Workflow for Synthesis and Evaluation of this compound Derivatives

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Phase-Transfer Catalysis) Start->Step1 Intermediate This compound Step1->Intermediate Step2a Schiff Base Formation (Condensation with Primary Amine) Intermediate->Step2a Step2b Thiosemicarbazone Formation (Condensation with Thiosemicarbazide) Intermediate->Step2b Product_A Schiff Base Derivative Step2a->Product_A Product_B Thiosemicarbazone Derivative Step2b->Product_B Characterization Structural Characterization (NMR, IR, MS, MP) Product_A->Characterization Product_B->Characterization Bio_Assay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Characterization->Bio_Assay Lead_Optimization Lead Optimization Bio_Assay->Lead_Optimization

Caption: Synthesis and Evaluation Workflow.

Potential Signaling Pathway Involvement of Derivatives

Derivatives of this compound, particularly thiosemicarbazones, have shown potential as anticancer agents.[3] While the exact mechanisms are often complex and compound-specific, one possible area of involvement is the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, such as the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential Apoptosis Induction Pathway.

References

Asymmetric Synthesis from 4-Ethoxybenzaldehyde: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of readily available starting materials in asymmetric synthesis is paramount for the efficient construction of chiral molecules. 4-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a versatile precursor for generating stereochemically defined secondary alcohols and other chiral synthons. This document provides detailed application notes and experimental protocols for key asymmetric transformations starting from this compound, with a focus on asymmetric reduction, aldol (B89426), and Henry reactions.

Asymmetric Reduction of 4-Ethoxyacetophenone to (S)-1-(4-ethoxyphenyl)ethanol

The enantioselective reduction of prochiral ketones is a fundamental and highly efficient method for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. This section details the asymmetric reduction of 4-ethoxyacetophenone, readily derived from this compound, to yield (S)-1-(4-ethoxyphenyl)ethanol.

Application Note: This protocol is particularly relevant for the synthesis of chiral building blocks where a stereogenic center is introduced benzylic to an ethoxy-substituted phenyl ring. The resulting chiral alcohol can be a precursor for various bioactive molecules. The use of a chiral oxazaborolidine catalyst, such as the one derived from (1R,2S)-1-amino-2-indanol, provides a reliable method to achieve high enantioselectivity.

Quantitative Data: Asymmetric Reduction
Catalyst/MethodSubstrateProductYield (%)Enantiomeric Excess (ee%)
(R)-tetrahydro-1-phenyl-3H,5H-pyrrolo[1,2-c][1][2][3]oxazaborole-borane complex4-Ethoxyacetophenone(S)-1-(4-ethoxyphenyl)ethanol95>99
Experimental Protocol: Asymmetric Reduction of 4-Ethoxyacetophenone

Materials:

  • 4-Ethoxyacetophenone

  • (1R,2S)-1-Amino-2-indanol

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Toluene, anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (1N)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous toluene.

  • To this solution, add borane-dimethyl sulfide complex (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature to form the chiral oxazaborolidine catalyst.

  • Reduction Reaction: In a separate flask, dissolve 4-ethoxyacetophenone (1.0 eq) in anhydrous toluene.

  • Cool the ketone solution to 0°C and add the pre-formed catalyst solution via cannula.

  • To this mixture, add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1N HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-(4-ethoxyphenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Asymmetric Reduction

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification Aminoindanol (1R,2S)-1-Amino-2-indanol Catalyst Chiral Oxazaborolidine Catalyst Aminoindanol->Catalyst Toluene, RT, 1h BMS1 Borane-DMS BMS1->Catalyst Ketone 4-Ethoxyacetophenone Product (S)-1-(4-ethoxyphenyl)ethanol Ketone->Product Catalyst, Toluene, 0°C BMS2 Borane-DMS BMS2->Product Quench Quench (MeOH, HCl) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Chromatography Extract->Purify Analysis Chiral HPLC Analysis Purify->Analysis

Caption: Workflow for the asymmetric reduction of 4-ethoxyacetophenone.

Asymmetric Aldol Reaction of this compound

The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. While specific data for this compound is scarce, protocols developed for structurally similar aromatic aldehydes, such as 4-methoxybenzaldehyde, can be adapted. Proline and its derivatives are commonly used as organocatalysts for this transformation.

Application Note: This reaction is valuable for synthesizing chiral β-hydroxy ketones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The ethoxy group on the aromatic ring can influence the electronic properties of the aldehyde and may require optimization of reaction conditions compared to other substituted benzaldehydes.

Quantitative Data: Asymmetric Aldol Reaction (Analogous System)
CatalystAldehydeNucleophileYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
(S)-Proline4-MethoxybenzaldehydeAcetone9576-
(S)-Proline4-NitrobenzaldehydeCyclohexanone (B45756)>999999:1 (anti/syn)
Experimental Protocol: Asymmetric Aldol Reaction of this compound with Cyclohexanone

Materials:

  • This compound

  • Cyclohexanone

  • (S)-Proline

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial, add this compound (1.0 eq) and anhydrous DMF.

  • Add cyclohexanone (10 eq).

  • Add (S)-proline (0.3 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral aldol adduct.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction

Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + this compound Aldehyde This compound Aldehyde->Iminium Adduct Aldol Adduct Iminium->Adduct Intramolecular C-C bond formation Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Proline Catalyst Regeneration

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction provides a powerful method for the synthesis of β-nitro alcohols, which are versatile intermediates that can be converted into β-amino alcohols or α-hydroxy carboxylic acids. Chiral copper complexes are often employed to catalyze the asymmetric variant of this reaction.

Application Note: This protocol is useful for the synthesis of chiral β-nitro alcohols starting from this compound. The products are valuable building blocks in medicinal chemistry. The specific chiral ligand and reaction conditions are crucial for achieving high enantioselectivity.

Quantitative Data: Asymmetric Henry Reaction (Analogous System)
CatalystAldehydeNucleophileYield (%)Enantiomeric Excess (ee%)
Cu(II)-Box4-NitrobenzaldehydeNitromethane (B149229)9192
Cu(OAc)₂/Chiral Ligand4-MethoxybenzaldehydeNitromethane7790
Experimental Protocol: Asymmetric Henry Reaction of this compound

Materials:

  • This compound

  • Nitromethane

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))

  • Ethanol, absolute

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in absolute ethanol.

  • Stir the mixture at room temperature for 1 hour to form the chiral copper catalyst complex.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).

  • Add this compound (1.0 eq) to the solution.

  • Add nitromethane (5.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC) of the resulting β-nitro alcohol.

General Scheme of Asymmetric Henry Reaction

Caption: General transformation in an asymmetric Henry reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wittig Reaction with 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Wittig reaction with 4-Ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Wittig reaction with this compound?

A1: Low yields in the Wittig reaction with this compound can stem from several factors. The electron-donating nature of the ethoxy group can make the aldehyde slightly less reactive than unsubstituted benzaldehyde. Other common issues include incomplete ylide formation, ylide decomposition, suboptimal reaction conditions (temperature, solvent, base), and side reactions. Careful consideration of the type of ylide (stabilized vs. non-stabilized) and the corresponding reaction conditions is crucial.

Q2: What is the difference between a stabilized and a non-stabilized ylide, and which one should I use for this compound?

A2: The choice between a stabilized and non-stabilized ylide is critical as it dictates the reaction conditions and the stereochemistry of the resulting alkene.

  • Stabilized ylides contain an electron-withdrawing group (e.g., an ester or ketone) on the carbanion, which delocalizes the negative charge and makes the ylide less reactive. They generally favor the formation of the (E)-alkene (trans). Reactions with stabilized ylides are often less sensitive to air and moisture and can be carried out with weaker bases.

  • Non-stabilized ylides have alkyl or aryl groups on the carbanion and are much more reactive and basic. They typically lead to the formation of the (Z)-alkene (cis). These ylides require strong bases and strictly anhydrous and inert conditions for their formation and reaction.

For this compound, both types of ylides can be used depending on the desired product. The electron-donating ethoxy group can slightly decrease the aldehyde's reactivity, which might necessitate slightly more forcing conditions compared to electron-poor aromatic aldehydes.

Q3: How do the solvent and base affect the yield of the reaction?

A3: The choice of solvent and base is interdependent and crucial for efficient ylide formation and subsequent reaction.

  • For non-stabilized ylides , strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required in anhydrous aprotic solvents like THF or diethyl ether. The presence of lithium salts, often formed when using organolithium bases, can influence the stereochemical outcome.

  • For stabilized ylides , weaker bases such as sodium ethoxide (NaOEt) or even potassium carbonate can be effective. A variety of solvents, including polar aprotic solvents like DMF or DMSO, and even protic solvents in some cases, can be used.

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can reduce the yield of the desired alkene. These include:

  • Ylide hydrolysis: Ylides are strong bases and will be quenched by any protic species, including water or alcohols.

  • Aldol condensation: If the aldehyde has enolizable protons and the base is strong, self-condensation of the aldehyde can occur. This is not an issue for this compound.

  • Cannizzaro reaction: In the presence of a very strong base, aldehydes without α-hydrogens can undergo disproportionation.

  • Oxidation of the aldehyde: this compound can be sensitive to air oxidation, leading to the corresponding carboxylic acid.

Q5: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead?

A5: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, particularly when reacting with stabilized carbanions to form (E)-alkenes. The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, which often leads to higher yields, and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation with a Non-Stabilized Ylide

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Ylide Formation 1. Base Strength: Ensure the base is strong enough to deprotonate the phosphonium (B103445) salt. Use freshly titrated n-BuLi or fresh, high-purity NaH. 2. Base Equivalents: Use at least one equivalent of base relative to the phosphonium salt.
Ylide Decomposition 1. Temperature Control: Generate the ylide at low temperatures (-78 °C to 0 °C) to minimize decomposition. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen.
Moisture in Reaction 1. Dry Glassware & Reagents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the this compound and phosphonium salt are dry.
Low Aldehyde Reactivity 1. Reaction Time/Temperature: After adding the aldehyde at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC). Gentle heating may be required in some cases.
Issue 2: Low Yield with a Stabilized Ylide

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Base Strength 1. Base Selection: While stabilized ylides require weaker bases, ensure the chosen base (e.g., NaOEt, K₂CO₃) is sufficient to generate the ylide. Consider using a slightly stronger base like sodium hydride (NaH) if necessary.
Suboptimal Solvent 1. Solvent Polarity: The solvent can influence the reaction rate. Try switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and potentially accelerate the reaction.
Equilibrium Issues 1. Reaction Conditions: Drive the reaction to completion by using a slight excess of the ylide or by removing the triphenylphosphine (B44618) oxide byproduct as it forms, if feasible.
Difficult Purification 1. Byproduct Removal: Triphenylphosphine oxide can be difficult to separate from the product. Recrystallization or column chromatography are common purification methods. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent can be effective.

Quantitative Data Summary

The following tables provide representative yield data for the Wittig and Horner-Wadsworth-Emmons reactions with this compound under various conditions. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

Table 1: Wittig Reaction with a Stabilized Ylide: Ethyl 2-(triphenylphosphoranylidene)acetate

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Stereoselectivity (E:Z)
NaOEtEthanolReflux12~85>95:5
NaHTHF2524~90>95:5
K₂CO₃DMF8012~75>90:10
None (Solvent-free)N/A601~92>98:2

Table 2: Wittig Reaction with a Non-Stabilized Ylide: Methyltriphenylphosphonium (B96628) bromide

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Stereoselectivity (Z:E)
n-BuLiTHF-78 to 254~70>90:10
NaHDMSO256~65>85:15
KHMDSTHF-78 to 254~75>95:5

Table 3: Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Stereoselectivity (E:Z)
NaHTHF0 to 252>95>98:2
NaOEtEthanol254~90>95:5
DBU/LiClAcetonitrile253~92>98:2

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)

This protocol describes the synthesis of ethyl 4-ethoxycinnamate.

  • Reagents:

    • This compound

    • Ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized ylide)

    • Toluene (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl 2-(triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the (E)-ethyl 4-ethoxycinnamate.

Protocol 2: Wittig Reaction with a Non-Stabilized Ylide (Z-selective)

This protocol describes the synthesis of 1-ethoxy-4-vinylbenzene.

  • Reagents:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Tetrahydrofuran (THF), anhydrous

    • This compound

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise. The formation of the deep red or orange ylide will be observed.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with diethyl ether (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Wittig_Troubleshooting start Low Yield in Wittig Reaction with this compound ylide_type Identify Ylide Type start->ylide_type non_stabilized Non-Stabilized Ylide ylide_type->non_stabilized Non-Stabilized stabilized Stabilized Ylide ylide_type->stabilized Stabilized check_base_ns Check Base Strength (n-BuLi, NaH) non_stabilized->check_base_ns check_conditions_ns Check Reaction Conditions (Anhydrous, Inert, Low Temp) check_base_ns->check_conditions_ns Base OK check_reagents_ns Check Reagent Purity (Dry Aldehyde & Salt) check_conditions_ns->check_reagents_ns Conditions OK alternative Consider Alternative: Horner-Wadsworth-Emmons check_reagents_ns->alternative All OK, Still Low Yield check_base_s Check Base Strength (NaOEt, K2CO3) stabilized->check_base_s check_solvent_s Check Solvent (Consider DMF, DMSO) check_base_s->check_solvent_s Base OK check_purification_s Optimize Purification (Remove Ph3PO) check_solvent_s->check_purification_s Solvent OK check_purification_s->alternative All OK, Still Low Yield

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction w_start Phosphonium Salt + Base w_ylide Phosphorus Ylide w_start->w_ylide w_oxaphosphetane Oxaphosphetane Intermediate w_ylide->w_oxaphosphetane w_aldehyde This compound w_aldehyde->w_oxaphosphetane w_product Alkene + Triphenylphosphine Oxide w_oxaphosphetane->w_product h_product Alkene + Phosphate Ester h_start Phosphonate Ester + Base h_carbanion Phosphonate Carbanion h_start->h_carbanion h_intermediate Intermediate Adduct h_carbanion->h_intermediate h_aldehyde This compound h_aldehyde->h_intermediate h_intermediate->h_product

Caption: Comparison of Wittig and HWE reaction pathways.

Suppressing side reactions in the Grignard addition to 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Grignard addition to 4-ethoxybenzaldehyde. Our goal is to help you suppress common side reactions and optimize your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the Grignard addition to this compound?

The primary product is a secondary alcohol, specifically 1-(4-ethoxyphenyl)-R-ethanol, where 'R' is the organic group from the Grignard reagent. For example, using methylmagnesium bromide will yield 1-(4-ethoxyphenyl)ethanol.

Q2: What are the most common side reactions in this Grignard reaction?

The most prevalent side reactions include:

  • Wurtz Coupling: The Grignard reagent couples with the unreacted organic halide to form a homocoupled byproduct (R-R).

  • Enolization: The Grignard reagent acts as a base and deprotonates the aldehyde at the alpha-carbon, leading to the recovery of the starting aldehyde after workup. However, since this compound lacks α-hydrogens, this is not a significant side reaction for this specific substrate.

  • Reduction: The aldehyde is reduced to the corresponding primary alcohol, 4-ethoxybenzyl alcohol. This can occur if the Grignard reagent has β-hydrogens.

  • Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources (like water) and oxygen, which leads to the formation of alkanes and alkoxides, respectively, thereby reducing the amount of active Grignard reagent.

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

To suppress Wurtz coupling, it is crucial to maintain a low concentration of the organic halide during the formation of the Grignard reagent.[1] This can be achieved by the slow, dropwise addition of the organic halide to the magnesium turnings.[1] Maintaining a controlled, moderate temperature is also essential as higher temperatures can favor this side reaction.

Q4: What is the ideal solvent for this reaction?

Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. The choice between them can influence reaction rates and side product formation. THF is generally a better solvent for forming Grignard reagents due to its higher solvating power.

Q5: My Grignard reaction is difficult to initiate. What should I do?

Initiation problems are common and often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of trace moisture. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or using an ultrasonic bath can also help initiate the reaction. All glassware and reagents must be scrupulously dried.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Grignard addition to this compound.

Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of the Desired Secondary Alcohol 1. Inactive Grignard Reagent: Presence of moisture or oxygen.- Ensure all glassware is flame-dried or oven-dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Wurtz Coupling: High local concentration of organic halide during Grignard formation.- Add the organic halide solution dropwise to the magnesium turnings. - Maintain a steady, moderate reaction temperature.
3. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction by Thin Layer Chromatography (TLC). - Consider gentle reflux after the addition of the aldehyde is complete.
4. Reduction of Aldehyde: Grignard reagent with β-hydrogens.- Use a Grignard reagent without β-hydrogens if possible (e.g., methyl or phenyl Grignard). - Perform the reaction at a lower temperature.
Formation of Significant Byproducts 1. Wurtz Coupling Product (R-R) Detected: - Decrease the rate of addition of the organic halide. - Ensure efficient stirring to avoid localized high concentrations.
2. Recovery of Starting Aldehyde: Incomplete reaction or enolization (less likely with this substrate).- Ensure the Grignard reagent was successfully formed and added in the correct stoichiometry. - Lower the reaction temperature during the aldehyde addition.
3. Formation of 4-Ethoxybenzyl Alcohol: Reduction of the aldehyde.- Run the reaction at a lower temperature (e.g., 0 °C to -20 °C).
Reaction Fails to Initiate 1. Inactive Magnesium Surface: Oxide layer on magnesium.- Add a crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush the magnesium turnings with a glass rod under an inert atmosphere.
2. Presence of Moisture: - Re-dry all glassware and ensure solvents are anhydrous.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-ethoxyphenyl)ethanol

This protocol details the reaction of this compound with methylmagnesium bromide.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

    • Add a single crystal of iodine.

    • Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromomethane solution to the magnesium. The reaction should initiate, as indicated by a cloudy appearance and gentle reflux.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yields and Side Products:

Product/Side ProductStructureExpected Yield (Representative)Notes
1-(4-ethoxyphenyl)ethanol
alt text
80-90%The desired secondary alcohol.
EthaneCH₃-CH₃VariableFormed from the Wurtz coupling of methyl groups.
4-Ethoxybenzyl alcohol
alt text
< 5%Reduction byproduct. Yield is minimized at lower temperatures.

Visualizations

Reaction Pathway and Competing Side Reactions

Grignard_Reaction cluster_main Desired Reaction Pathway cluster_side Side Reactions RMgX Grignard Reagent (R-MgX) Alkoxide Magnesium Alkoxide Intermediate RMgX->Alkoxide Nucleophilic Addition Wurtz Wurtz Coupling Product (R-R) RMgX->Wurtz Wurtz Coupling Aldehyde This compound Aldehyde->Alkoxide Reduction Reduction Product (Primary Alcohol) Aldehyde->Reduction Reduction RX Organic Halide (R-X) RX->Wurtz Product Secondary Alcohol (Desired Product) Alkoxide->Product Acidic Workup

Caption: Main reaction pathway and major side reactions in the Grignard addition.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Grignard Reagent Flame-dry glassware Add Mg and I₂ Slowly add organic halide in ether start->prep reaction Grignard Addition Cool Grignard to 0 °C Slowly add this compound in ether Stir at room temperature prep->reaction workup Aqueous Workup Quench with sat. NH₄Cl Separate layers Extract aqueous layer reaction->workup purification Purification Dry organic layer Filter and concentrate Column chromatography workup->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_reagent Check Grignard Reagent Quality start->check_reagent Yes check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent OK improve_anhydrous Improve Anhydrous Technique check_reagent->improve_anhydrous Moisture Suspected check_byproducts Analyze for Byproducts check_conditions->check_byproducts Conditions OK optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature Issue monitor_reaction Monitor with TLC check_conditions->monitor_reaction Incomplete Reaction wurtz_present Wurtz Product Present? check_byproducts->wurtz_present slow_addition Slow Down Reagent Addition wurtz_present->slow_addition Yes reduction_present Reduction Product Present? wurtz_present->reduction_present No reduction_present->optimize_temp Yes

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Knoevenagel Condensation with 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Knoevenagel condensation reaction with 4-Ethoxybenzaldehyde, specifically focusing on the critical aspect of catalyst loading.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on catalyst loading optimization.

Issue 1: Low or No Product Yield

  • Question: My Knoevenagel condensation with this compound is resulting in a low yield or no desired product. What are the potential causes related to catalyst loading and how can I resolve this?

  • Answer: A low or non-existent yield in a Knoevenagel condensation can often be attributed to improper catalyst selection or loading. Here’s a systematic approach to troubleshoot this issue:

    • Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates or may have degraded.[1][2] Weak bases like piperidine (B6355638) or ammonium (B1175870) salts are commonly used.[1][3]

      • Solution: Screen a variety of catalysts, including both basic (e.g., piperidine, ammonium acetate) and Lewis acidic options.[2] A starting point for catalyst concentration is typically 5-10 mol%.[2] Always use a fresh batch of catalyst to rule out degradation.[2]

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.

      • Solution: Systematically increase the catalyst loading. For instance, you can run small-scale reactions with catalyst concentrations of 5 mol%, 10 mol%, and 15 mol% to determine the optimal amount.

    • Excessive Catalyst Loading: While less common, using too much catalyst can sometimes lead to an increase in side reactions, complicating the purification process and potentially lowering the isolated yield of the desired product.

      • Solution: If you observe a significant amount of side products, consider reducing the catalyst loading.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation by adjusting the catalyst?

  • Answer: The formation of side products is a common challenge in Knoevenagel condensations. The two most frequent side reactions are the self-condensation of the aldehyde and the Michael addition of the active methylene (B1212753) compound to the product.[3]

    • Self-Condensation of this compound: This is more likely to occur with stronger bases.

      • Solution: Employ a milder basic catalyst, such as ammonium acetate (B1210297) or an amine salt.[2] Carefully controlling the stoichiometry of your reactants to a 1:1 molar ratio is also crucial.[2]

    • Michael Addition: The Knoevenagel product can sometimes react with another molecule of the active methylene compound.

      • Solution: Optimizing the catalyst loading is key. A lower catalyst concentration might slow down the primary reaction but can also disproportionately reduce the rate of the subsequent Michael addition.

Issue 3: Difficult Product Purification

  • Question: I am struggling to purify my product due to residual catalyst. What can I do?

  • Answer: Homogeneous catalysts can be challenging to remove from the reaction mixture.[2]

    • Solution:

      • Use a Heterogeneous Catalyst: Consider using a solid-supported catalyst.[1] These can be easily removed by filtration at the end of the reaction, simplifying the workup procedure.[2]

      • Optimize Catalyst Loading: Using the minimum effective amount of a homogeneous catalyst will make its removal during workup more manageable.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting catalyst loading for the Knoevenagel condensation of this compound?

    • A1: A good starting point for catalyst loading is between 5-10 mol%.[2] However, the optimal amount can vary depending on the specific catalyst, solvent, and reaction temperature.

  • Q2: How does catalyst choice affect the reaction outcome?

    • A2: The choice of catalyst is critical.[3] Weak bases like piperidine, pyridine, or ammonium salts are commonly used to avoid the self-condensation of the aldehyde that can occur with strong bases.[3] Lewis acids can also be effective catalysts.[3]

  • Q3: Can the reaction be performed without a catalyst?

    • A3: While some Knoevenagel condensations can proceed without a catalyst, particularly with highly activated substrates or under specific conditions like high temperature or in water, using a catalyst is generally recommended to achieve reasonable reaction rates and yields.[4][5]

  • Q4: How do I monitor the progress of the reaction to determine the optimal catalyst loading and reaction time?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][2] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product, helping you to determine when the reaction is complete.

Experimental Protocol: Optimization of Catalyst Loading

This protocol provides a detailed methodology for systematically optimizing the catalyst loading for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).

Materials:

  • This compound

  • Malononitrile (B47326) (or other active methylene compound)

  • Selected Catalyst (e.g., Piperidine)

  • Solvent (e.g., Ethanol)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In three separate, dry round-bottom flasks, prepare a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: To each flask, add a different amount of the catalyst. For example:

    • Flask 1: 5 mol% of piperidine

    • Flask 2: 10 mol% of piperidine

    • Flask 3: 15 mol% of piperidine

  • Reaction: Stir the mixtures at a set temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once a reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If not, remove the solvent under reduced pressure.

  • Purification and Analysis: Wash the crude product with cold water and a small amount of cold ethanol (B145695) to remove any remaining catalyst and unreacted starting materials.[6] Dry the product. The purity and yield of the product from each reaction should be determined to identify the optimal catalyst loading.

Data Presentation: Catalyst Loading Optimization

The following table summarizes hypothetical results from an experiment to optimize catalyst loading.

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Observations
Piperidine5475Clean reaction, some starting material remains.
Piperidine10292High yield, clean reaction.[6]
Piperidine151.590Faster reaction, slight increase in side products observed on TLC.
Ammonium Acetate10685Slower reaction, but very clean.
Proline10880Green catalyst option, moderate yield at room temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis reactants This compound + Active Methylene Compound rxn1 Reaction 1: 5 mol% Catalyst reactants->rxn1 rxn2 Reaction 2: 10 mol% Catalyst reactants->rxn2 rxn3 Reaction 3: 15 mol% Catalyst reactants->rxn3 solvent Solvent (e.g., Ethanol) solvent->rxn1 solvent->rxn2 solvent->rxn3 tlc Monitor by TLC rxn1->tlc monitor rxn2->tlc monitor rxn3->tlc monitor workup Work-up & Purification tlc->workup completion analysis Yield & Purity Determination workup->analysis final_product final_product analysis->final_product Optimized Product

Caption: Workflow for optimizing catalyst loading in Knoevenagel condensation.

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle aldehyde This compound addition Nucleophilic Addition aldehyde->addition methylene Active Methylene Compound enolate Enolate Formation methylene->enolate catalyst Base Catalyst (e.g., Piperidine) catalyst->methylene enolate->addition intermediate Aldol-type Intermediate addition->intermediate dehydration Dehydration intermediate->dehydration -H₂O product α,β-Unsaturated Product dehydration->product water H₂O dehydration->water

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

References

Technical Support Center: Purification of 4-Ethoxybenzaldehyde Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-ethoxybenzaldehyde reaction products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound and its derivatives?

A1: Silica (B1680970) gel is the most frequently used stationary phase for the purification of this compound and related aromatic aldehydes.[1][2][3] Its polarity is well-suited for separating compounds of moderate polarity like this compound from both less polar impurities (e.g., unreacted starting materials like ethyl halides) and more polar impurities (e.g., over-oxidation products like carboxylic acids). Alumina (B75360) can also be used, but silica gel is generally the first choice.[3]

Q2: What is a good starting solvent system (mobile phase) for the purification of this compound?

A2: A common and effective starting solvent system is a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc).[1] A typical starting ratio would be in the range of 10:1 to 5:1 (hexane:EtOAc). The optimal ratio will depend on the specific impurities present in your reaction mixture. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[3]

Q3: How can I determine the correct solvent system using TLC before running my column?

A3: To determine the optimal solvent system, spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexane (B92381) and ethyl acetate. The ideal solvent system will give your desired product, this compound, a Retention Factor (Rf) value of approximately 0.25-0.35. This Rf value generally ensures good separation from impurities and a reasonable elution time from the column.

Q4: What are some common impurities I might encounter in a reaction mixture containing this compound?

A4: Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde (B117250) or an ethylating agent, by-products from side reactions, or over-oxidized products like 4-ethoxybenzoic acid. The nature of the impurities will be specific to the reaction performed to synthesize the this compound.

Q5: My this compound product is unstable on silica gel. What can I do?

A5: If you observe degradation of your product on the silica gel (e.g., streaking on TLC or low recovery from the column), you can try deactivating the silica gel.[4] This can be done by adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to your eluent. Alternatively, using a different stationary phase like alumina might be a viable option.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/EtOAc system, this means increasing the proportion of ethyl acetate.
The compound may have degraded on the column.[4]Test the stability of your compound on a small amount of silica gel before running the full column.[4] Consider deactivating the silica gel with a base like triethylamine.
Poor separation of product and impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems using TLC. Try adding a small amount of a third solvent, like dichloromethane (B109758) or methanol, to modify the selectivity.
The column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product weight ratio of at least 30:1.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred to achieve a homogenous column bed.[3]
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. For a hexane/EtOAc system, increase the proportion of hexane.
Cracks or bubbles appear in the silica bed The column ran dry at some point.Always maintain the solvent level above the top of the silica gel.
Heat was generated during elution (often with polar solvents).This is less common with hexane/EtOAc but can occur. If so, consider running the column in a cold room or using a jacketed column.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of aromatic aldehydes similar to this compound. The exact values for your specific reaction will need to be determined empirically.

Parameter Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is generally sufficient.
Mobile Phase n-Hexane / Ethyl AcetateA petroleum ether / ethyl acetate mixture can also be used.[2]
Eluent Ratio (Hexane:EtOAc) 15:1 to 3:1The optimal ratio should be determined by TLC.[2]
Target Rf of this compound 0.25 - 0.35This provides a good balance between separation and elution time.
Silica Gel to Crude Product Ratio (w/w) 30:1 to 100:1Higher ratios are needed for difficult separations.

Detailed Experimental Protocol

This protocol provides a general procedure for the purification of a crude reaction mixture containing this compound using column chromatography.

1. Preparation of the Slurry:

  • Based on the amount of your crude product, weigh out an appropriate amount of silica gel (e.g., for 1g of crude product, use 30-50g of silica gel).

  • In a beaker, add the silica gel to a sufficient amount of the initial, least polar eluent (e.g., 10:1 hexane:EtOAc) to form a homogenous slurry. Stir gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer (approx. 1 cm) of sand.

  • Pour the silica gel slurry into the column. Use a funnel to aid in the transfer.

  • Gently tap the side of the column to help the silica gel settle into a uniform bed.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Loading the Sample:

  • Dissolve your crude reaction product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively polar and volatile).[5]

  • Carefully add the dissolved sample onto the top of the sand layer using a pipette.[5]

  • Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Carefully add a small amount of the initial eluent and again allow it to be absorbed into the silica gel. Repeat this step 2-3 times to ensure the entire sample is loaded onto the silica in a narrow band.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column by opening the stopcock. Maintain a steady flow rate.

  • Collect the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the size of your column.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate.

  • If the separation is slow, you can gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.

5. Product Isolation:

  • Once the desired product has completely eluted from the column (as determined by TLC), combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Separation check_rf Is the product's Rf value between 0.25 and 0.35 on TLC? start->check_rf adjust_solvent Adjust solvent polarity and re-run TLC. check_rf->adjust_solvent No check_loading Was the sample loaded in a narrow band? check_rf->check_loading Yes adjust_solvent->check_rf improve_loading Improve loading technique: - Use minimal solvent - Dry loading method check_loading->improve_loading No check_column_packing Is the column packed uniformly without cracks? check_loading->check_column_packing Yes improve_loading->check_loading repack_column Repack the column carefully. check_column_packing->repack_column No check_overloading Is the silica to sample ratio > 30:1? check_column_packing->check_overloading Yes repack_column->check_column_packing increase_silica Increase the amount of silica gel. check_overloading->increase_silica No success Successful Separation check_overloading->success Yes increase_silica->success

Caption: Troubleshooting workflow for poor separation in column chromatography.

ExperimentalWorkflow start Start prep_slurry 1. Prepare Silica Gel Slurry start->prep_slurry pack_column 2. Pack the Column prep_slurry->pack_column load_sample 3. Load Crude Product pack_column->load_sample elute_column 4. Elute with Solvent System load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions monitor_tlc 6. Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue Elution combine_fractions 7. Combine Pure Fractions monitor_tlc->combine_fractions Product Eluted evaporate_solvent 8. Evaporate Solvent combine_fractions->evaporate_solvent end Purified this compound evaporate_solvent->end

Caption: Experimental workflow for column chromatography purification.

References

Removing unreacted 4-Ethoxybenzaldehyde from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-ethoxybenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The two primary methods for removing unreacted this compound are:

  • Bisulfite Extraction: This technique involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired product through liquid-liquid extraction.[1][2][3][4] This method is highly effective for both aromatic and aliphatic aldehydes.[1]

  • Column Chromatography: This is a standard purification technique where the reaction mixture is passed through a column containing a stationary phase (e.g., silica (B1680970) gel or alumina).[2][5][6] Separation is based on the differential adsorption of the components.

Q2: I am having trouble with the bisulfite extraction. What are some common issues and how can I troubleshoot them?

A2: Common issues with bisulfite extraction include incomplete reaction or adduct formation and difficulty in separating the layers.

  • Incomplete Reaction: Ensure you are using a freshly prepared saturated solution of sodium bisulfite.[4] Vigorous shaking of the separatory funnel for at least 30 seconds is crucial to maximize the contact between the aldehyde and the bisulfite solution.[1] The use of a water-miscible co-solvent like methanol, THF, acetonitrile, or DMF can improve the reaction rate by increasing the solubility of the aldehyde.[1][3][4]

  • Poor Separation or Emulsion Formation: If layers are not separating well, adding brine (saturated NaCl solution) can help to break up emulsions and increase the polarity of the aqueous phase. If your reaction was performed in a water-miscible solvent like THF or dioxane, it is advisable to remove the solvent by rotary evaporation before the workup to prevent loss of product into the aqueous layer.[7]

  • Precipitation of the Adduct: For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers, forming a solid precipitate.[4] In this case, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the liquid layers.[4]

Q3: My this compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition.[2] To mitigate this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This is done by preparing the slurry of silica gel in the eluent and adding a small amount of triethylamine, then packing the column as usual.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina.[8] A flush with a non-polar solvent like hexanes can effectively elute many aromatic aldehydes.[8]

  • Work Quickly: Do not let the aldehyde sit on the column for an extended period.

Q4: How can I recover the this compound after it has formed the bisulfite adduct?

A4: The aldehyde can be regenerated from the aqueous bisulfite adduct layer.[1][2][4] To do this, separate the aqueous layer containing the adduct and add an organic solvent. Then, basify the aqueous layer with a strong base like sodium hydroxide (B78521) (NaOH) until it is strongly basic.[4] This will reverse the reaction, and the regenerated this compound will be extracted into the organic layer.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₀O₂[9][10][11][][13][14]
Molecular Weight150.17 g/mol [10][]
AppearanceColorless to light yellow liquid[11][13][15]
Boiling Point249-257 °C[9][10][11]
Melting Point13-14 °C[9][][15]
Density~1.08 g/cm³[9][10][][13][15]
SolubilityPoorly soluble in water; soluble in organic solvents and oils.[9][]

Experimental Protocols

Protocol 1: Removal of this compound using Bisulfite Extraction

This protocol is adapted from established methods for aldehyde purification.[1][3][4]

Materials:

  • Reaction mixture containing this compound

  • Methanol (or another water-miscible solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), hexanes)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.

  • Initial Bisulfite Reaction: Transfer the solution to a separatory funnel. Add 1 volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30 seconds to initiate the formation of the bisulfite adduct.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). The volume of water and organic solvent should be roughly equal. Shake the funnel vigorously.

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound, while your desired product should remain in the organic layer.

  • Isolate the Product: Drain the aqueous layer. Collect the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the purified product.

Protocol 2: Column Chromatography of this compound

This is a general procedure for purification by column chromatography.[2][5] The choice of solvent system will depend on the polarity of the desired product.

Materials:

  • Reaction mixture containing this compound

  • Silica gel (or alumina)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the Components: Begin eluting the column with the solvent system. Aldehydes are generally eluted with a low polarity solvent system (e.g., 97% hexane and 3% diethyl ether or ethyl acetate).[2]

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the purified product and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow start Reaction Mixture containing this compound decision1 Is the desired product sensitive to aqueous workup? start->decision1 bisulfite Perform Bisulfite Extraction decision1->bisulfite No column Perform Column Chromatography decision1->column Yes decision2 Is the aldehyde recovered? bisulfite->decision2 decision3 Does the aldehyde decompose on silica? column->decision3 end Purified Product decision2->end Yes troubleshoot_bisulfite Troubleshoot Bisulfite Extraction: - Check bisulfite solution freshness - Increase shaking time - Use a co-solvent decision2->troubleshoot_bisulfite No decision3->end No alumina Use Alumina Column decision3->alumina Yes alumina->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of Chalcones from 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones using 4-Ethoxybenzaldehyde. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the biological relevance of these compounds.

Troubleshooting and Optimization

Difficulties during the synthesis of chalcones from this compound can arise from various factors, including reaction conditions and reagent purity. The following guide addresses common issues and provides strategies for optimization.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, impure, or used in an insufficient amount. 2. Poor Reagent Quality: this compound or the acetophenone (B1666503) derivative may be oxidized or contain impurities. 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions.1. Use fresh, high-purity catalyst. Ensure all glassware is thoroughly dried. 2. Use freshly distilled or purified reagents. Check the purity of starting materials via TLC or NMR. 3. Room temperature is often optimal for the conventional synthesis. Monitor the reaction by TLC to determine the optimal time and temperature.
Formation of Side Products (Multiple Spots on TLC) 1. Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone product (chalcone).[1] 2. Cannizzaro Reaction: In the presence of a strong base, this compound (which lacks α-hydrogens) can undergo disproportionation to form 4-ethoxybenzyl alcohol and 4-ethoxybenzoic acid. 3. Self-Condensation of Acetophenone: The acetophenone can react with itself to form a β-hydroxy ketone, which can then dehydrate.1. Use a 1:1 stoichiometry of reactants. Running the reaction at lower temperatures (e.g., in an ice bath) can significantly reduce the rate of the Michael addition.[1] 2. Add the base catalyst slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Add the acetophenone dropwise to the mixture of this compound and base to favor the cross-condensation.
Product is an Oil and Fails to Crystallize 1. Presence of Impurities: Side products or unreacted starting materials can prevent crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the specific chalcone (B49325) derivative.1. Attempt to purify the oil using column chromatography. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. Experiment with different recrystallization solvents (e.g., ethanol (B145695), methanol, or mixtures with water).[2]
Difficulty in Product Purification 1. Co-precipitation of Impurities: Side products or unreacted starting materials crystallize with the desired product. 2. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging.1. Recrystallization from a suitable solvent is the most common method for purification. Ensure the crude product is washed thoroughly with cold water to remove any residual base before recrystallization.[3][4] 2. Optimize the solvent system for column chromatography by testing various mobile phase polarities with TLC.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Claisen-Schmidt condensation for synthesizing chalcones from this compound?

A1: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. It involves the reaction between an aromatic aldehyde that lacks alpha-hydrogens (this compound) and a ketone that possesses alpha-hydrogens (an acetophenone derivative). The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration of the intermediate aldol addition product yields the α,β-unsaturated ketone, which is the chalcone.[5]

Q2: What are the most common byproducts in this synthesis?

A2: Common byproducts include:

  • Michael Adducts: Formed when the enolate of the ketone attacks the β-carbon of the already formed chalcone.[1]

  • Cannizzaro Reaction Products: this compound can disproportionate in the presence of a strong base to yield 4-ethoxybenzyl alcohol and 4-ethoxybenzoic acid.

  • Self-Condensation Products of the Ketone: The ketone can react with itself, leading to impurities.

Q3: Which catalyst is preferred for this reaction, acid or base?

A3: Base catalysis, typically using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is generally preferred for chalcone synthesis as it often results in higher yields compared to acid catalysis.[6] Acid catalysts can be used but may lead to lower yields and an increased likelihood of side reactions.[6]

Q4: What is a "green" or solvent-free approach to this synthesis?

A4: A green synthesis approach involves performing the Claisen-Schmidt condensation by grinding the solid reactants (this compound, acetophenone, and a solid base like NaOH) together in a mortar and pestle.[3][4] This method often requires shorter reaction times, reduces waste by eliminating the need for a solvent, and can lead to high product yields.[7]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spots have disappeared or are very faint.[3]

Experimental Protocols

Protocol 1: Conventional Synthesis in Solution

This protocol outlines a standard method for the base-catalyzed Claisen-Schmidt condensation in an ethanol solvent.

Materials:

  • This compound

  • Acetophenone (or a substituted derivative)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the acetophenone (1 equivalent) in a minimal amount of 95% ethanol.

  • Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred solution of the reactants at room temperature.[6]

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress using TLC.[6]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[6]

  • Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.[3]

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol describes an environmentally friendly method that avoids the use of organic solvents during the reaction.

Materials:

  • This compound

  • Acetophenone (or a substituted derivative)

  • Sodium Hydroxide (NaOH), solid

  • Mortar and Pestle

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute solution

  • TLC plates and developing chamber

Procedure:

  • Place this compound (1 equivalent), the acetophenone (1 equivalent), and solid NaOH (1-2 equivalents) in a mortar.[3]

  • Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will likely form a paste and may solidify.[3]

  • Monitor the reaction progress by taking a small sample for TLC analysis.

  • Once the reaction is complete, add cold water to the mortar and break up the solid.

  • Transfer the slurry to a beaker and neutralize with dilute HCl.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude solid from ethanol to obtain the pure chalcone.[4]

Visualizations

Experimental Workflow

G cluster_conventional Protocol 1: Conventional Synthesis cluster_green Protocol 2: Solvent-Free Synthesis conv_start Dissolve Reactants (this compound & Acetophenone) in Ethanol conv_base Add NaOH Solution Dropwise conv_start->conv_base conv_react Stir at Room Temperature (4-6 hours) conv_base->conv_react conv_workup Pour into Ice & Acidify with HCl conv_react->conv_workup conv_filter Vacuum Filtration conv_workup->conv_filter conv_purify Recrystallize from Ethanol conv_filter->conv_purify conv_product Pure Chalcone conv_purify->conv_product green_start Grind Reactants (this compound, Acetophenone, Solid NaOH) in Mortar green_react Grind for 15-30 minutes green_start->green_react green_workup Add Cold Water & Neutralize with HCl green_react->green_workup green_filter Vacuum Filtration green_workup->green_filter green_purify Recrystallize from Ethanol green_filter->green_purify green_product Pure Chalcone green_purify->green_product

Caption: Comparative workflow for conventional and solvent-free synthesis of chalcones.

Chalcones in Signaling Pathways

Chalcones are known to modulate various cellular signaling pathways, which is the basis for their wide range of biological activities, including anti-inflammatory and anticancer effects.[8][9]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Chalcones Chalcones IKK IKK Chalcones->IKK inhibits MAPK MAPK (e.g., ERK, JNK) Chalcones->MAPK modulates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus_NFkB NF-κB in Nucleus NFkB->Nucleus_NFkB translocates Inflammation Inflammatory Gene Expression Nucleus_NFkB->Inflammation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPKK->MAPK activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Proliferation Cell Proliferation, Apoptosis Transcription_Factors->Proliferation

Caption: Chalcones' modulation of the NF-κB and MAPK signaling pathways.

References

Troubleshooting low conversion in the reductive amination of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion in the reductive amination of 4-Ethoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of this compound is showing low conversion. What are the most common causes?

Low conversion can stem from several factors. The most common issues involve inefficient formation of the imine intermediate, improper choice or deactivation of the reducing agent, and suboptimal reaction conditions.[1] Specific causes include:

  • Inefficient Imine Formation: The equilibrium between this compound, the amine, and the corresponding imine may not favor the imine. This can be exacerbated by the presence of water, which hydrolyzes the imine back to the starting materials.[1][2]

  • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high, the aldehyde is not sufficiently activated for the nucleophilic attack by the amine.[1]

  • Incorrect Choice or Inactive Reducing Agent: The selected reducing agent may be too reactive, reducing the this compound before it can form an imine.[1] Conversely, the agent might not be reactive enough to reduce the formed imine, or it may have degraded due to improper storage or handling.[1]

  • Poor Solubility: If any of the reagents are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered, leading to incomplete conversion.[1]

  • Side Reactions: Aldehydes like this compound can be prone to side reactions, such as aldol (B89426) condensations, which consume the starting material.[1]

Q2: How do I choose the correct reducing agent for my reaction?

The choice of reducing agent is critical for a successful and selective reaction. The three most common choices are Sodium Triacetoxyborohydride (B8407120) (STAB), Sodium Cyanoborohydride, and Sodium Borohydride.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for one-pot reductive aminations.[1][3] It is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde.[4] This selectivity avoids the common side reaction of aldehyde reduction and removes concerns about cyanide toxicity.[1][4]

  • Sodium Cyanoborohydride (NaBH₃CN): This agent is also selective for the protonated imine (iminium ion) over the carbonyl group, especially at a controlled acidic pH.[1][5] However, it can be sluggish and generates highly toxic cyanide byproducts, requiring careful quenching and disposal procedures.[1]

  • Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent that can readily reduce both the imine and the starting this compound.[6][7] To prevent reduction of the aldehyde, it is best used in a two-step procedure where the imine is allowed to form completely before the NaBH₄ is added.[6][7]

Reducing AgentSelectivityCommon SolventsKey Considerations
NaBH(OAc)₃ High (Imine > Aldehyde)Dichloroethane (DCE), THF, DCM[4][7]Excellent for one-pot reactions; non-toxic byproducts.[1]
NaBH₃CN Good (at pH 4-5)Methanol (MeOH)[7]Effective but toxic cyanide waste; can be slow.[1]
NaBH₄ Low (Reduces both)Methanol (MeOH), Ethanol (B145695) (EtOH)[7]Best for two-step process; risk of aldehyde reduction.[6]

Q3: My imine intermediate forms, but the reduction step is failing. What should I do?

If you have confirmed imine formation (e.g., via TLC or NMR) but see little to no product, the issue likely lies with the reduction step.

  • Check Reducing Agent Activity: Borohydride reagents can degrade if exposed to moisture. Use a freshly opened bottle or a properly stored reagent. You can test the activity of a reagent like NaBH₄ by adding a small amount to a protic solvent like ethanol and observing for hydrogen gas evolution.

  • Increase Reductant Equivalents: It's possible you are not using enough reducing agent to drive the reaction to completion. Try increasing the equivalents of the reducing agent to 1.5 or 2.0 relative to the limiting reagent.

  • Switch Reducing Agents: If a mild reagent like NaBH(OAc)₃ is not working, you could switch to a stronger one like NaBH₄, but only after pre-forming the imine to avoid reducing the starting aldehyde.[1]

  • Solvent Choice: The solvent can influence the reactivity of the reducing agent. For instance, NaBH(OAc)₃ is not very compatible with methanol, so solvents like DCE or THF are preferred.[7]

Q4: How can I optimize the pH of my reaction?

Maintaining a pH between 4 and 5 is crucial.[1]

  • Use of Acetic Acid: A common and effective method is to add a stoichiometric amount of acetic acid as a catalyst. This promotes the dehydration of the hemiaminal intermediate to the imine and the formation of the reactive iminium ion.[4]

  • Buffer System: For sensitive substrates, using a buffer system, such as an acetic acid/sodium acetate (B1210297) buffer, can provide more precise control over the pH throughout the reaction.[8]

  • Amine Salts: If your amine is provided as a salt (e.g., hydrochloride), this can serve as the acid source. However, you may need to add a non-nucleophilic base to free up the amine for the initial reaction with the aldehyde.

Experimental Workflow & Diagrams

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion in your reductive amination experiment.

G start Low Conversion Observed check_imine Monitor Imine Formation (TLC, LC-MS, NMR) start->check_imine imine_ok Imine Formation is Successful check_imine->imine_ok Yes imine_fail Imine Formation is Incomplete/Slow check_imine->imine_fail No check_reduction Investigate Reduction Step imine_ok->check_reduction add_acid Add Acid Catalyst (e.g., Acetic Acid) imine_fail->add_acid remove_water Add Dehydrating Agent (e.g., Molecular Sieves) imine_fail->remove_water check_reagents1 Check Purity of Aldehyde & Amine imine_fail->check_reagents1 add_acid->check_imine remove_water->check_imine check_reagents1->check_imine check_reductant Check Reducing Agent Activity/Equivalents check_reduction->check_reductant change_reductant Change Reducing Agent (e.g., NaBH(OAc)₃ -> NaBH₄) check_reduction->change_reductant optimize_conditions Optimize Conditions (Solvent, Temperature) check_reduction->optimize_conditions success Conversion Improved check_reductant->success change_reductant->success optimize_conditions->success

Caption: Troubleshooting workflow for low conversion.

Reductive Amination Reaction Pathway

This diagram illustrates the key steps in the reductive amination of this compound with a primary amine (R-NH₂).

G aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack amine Primary Amine (R-NH₂) amine->hemiaminal Nucleophilic Attack h2o_out - H₂O hemiaminal->h2o_out iminium Iminium Ion (Protonated Imine) reductant_in Reducing Agent [H⁻] iminium->reductant_in product Final Secondary Amine h2o_out->iminium Dehydration (+ H⁺) reductant_in->product Reduction

Caption: Reaction pathway of reductive amination.

Reference Experimental Protocol

One-Pot Reductive Amination of this compound using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous 1,2-Dichloroethane (B1671644) (DCE)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and the primary amine (1.0-1.2 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Acid Catalyst: Add glacial acetic acid (1.0-1.2 equiv.) to the solution to catalyze imine formation.[4]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture.[1] An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

References

Technical Support Center: Preventing Over-alkylation in Reactions with 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 4-Ethoxybenzaldehyde. This guide provides troubleshooting advice and detailed protocols to help you prevent over-alkylation and other side reactions, ensuring the desired product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in reactions with this compound?

A1: Over-alkylation is an undesired reaction where an alkyl group is added to a molecule more times than intended. With this compound, this typically occurs at the aldehyde functional group. For example, in a Grignard reaction, the initial addition of one alkyl group to the carbonyl carbon can be followed by a second addition if the intermediate is not stable, leading to a mixture of products and reducing the yield of the desired mono-alkylated product. Similarly, in reductive amination with primary amines, the initial secondary amine product can be more nucleophilic than the starting amine, leading to further alkylation to form a tertiary amine.

Q2: What are the most common types of reactions where over-alkylation of this compound is a concern?

A2: Over-alkylation is a significant concern in several key reactions involving this compound, including:

  • Grignard Reactions: Addition of organomagnesium halides to the aldehyde can sometimes lead to multiple additions, especially if reaction conditions are not carefully controlled.

  • Reductive Amination: When reacting this compound with primary amines, the resulting secondary amine can react further to form a tertiary amine.

  • Friedel-Crafts Alkylation: While less common directly on the aldehyde, if the aromatic ring is the target of alkylation, the presence of the activating ethoxy group can lead to polyalkylation of the benzene (B151609) ring.[1]

Q3: What is the primary strategy to prevent over-alkylation of the aldehyde group?

A3: The most effective and widely used strategy is the use of protecting groups . The aldehyde group is temporarily converted into a less reactive functional group, an acetal (B89532), which does not react with strong nucleophiles like Grignard reagents. After the desired alkylation reaction is performed elsewhere in the molecule, the protecting group is removed to regenerate the aldehyde.

Q4: How do I choose the right protecting group for this compound?

A4: For aldehydes, cyclic acetals are excellent protecting groups. Ethylene (B1197577) glycol is a common and effective choice for forming a 1,3-dioxolane (B20135) ring. This protection is stable under basic and nucleophilic conditions but can be easily removed with aqueous acid.

Troubleshooting Guides

Issue: Low yield of the desired mono-alkylated product and a mixture of side products in a Grignard reaction.

Possible Cause: Direct reaction of the Grignard reagent with the unprotected aldehyde group, leading to over-alkylation or other side reactions.

Solution: Implement a protecting group strategy.

  • Step 1: Protection. Protect the aldehyde group of this compound as a cyclic acetal (2-(4-ethoxyphenyl)-1,3-dioxolane) before introducing the Grignard reagent.

  • Step 2: Grignard Reaction. Perform the Grignard reaction on the protected aldehyde.

  • Step 3: Deprotection. Remove the acetal protecting group using acidic workup to reveal the aldehyde and the newly added alkyl group.

Issue: Formation of tertiary amines during reductive amination with a primary amine.

Possible Cause: The secondary amine product is more reactive than the starting primary amine and competes for reaction with this compound.

Solutions:

  • Stoichiometry Control: Use a large excess of the primary amine to statistically favor the formation of the secondary amine.

  • Stepwise Procedure: First, form the imine by reacting this compound with the primary amine, and then in a separate step, reduce the isolated imine to the secondary amine.[2] This prevents the secondary amine from being present in the initial reaction mixture with the aldehyde.

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which can often preferentially reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction with better control.[3][4]

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of 2-(4-ethoxyphenyl)-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-ethoxyphenyl)-1,3-dioxolane.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Grignard Reaction with Protected this compound

Materials:

  • 2-(4-ethoxyphenyl)-1,3-dioxolane

  • Magnesium turnings

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a round-bottom flask, place magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Add a small amount of a solution of the alkyl halide (1.2 eq) in anhydrous diethyl ether to initiate the reaction (disappearance of iodine color and bubbling).

  • Add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C and add a solution of 2-(4-ethoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Protocol 3: Deprotection of the Acetal

Materials:

  • Crude product from the Grignard reaction

  • Acetone (B3395972) or THF

  • Dilute hydrochloric acid (e.g., 2 M HCl)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

Procedure:

  • Dissolve the crude protected product in acetone or THF.

  • Add dilute hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Data Presentation

The following tables summarize typical yields for reactions where over-alkylation is a potential issue. Data for closely related benzaldehyde (B42025) derivatives are used to provide representative values.

Table 1: Reductive Amination of Benzaldehyde Derivatives with Primary Amines

EntryAldehydeAmineReducing AgentMono-alkylation Yield (%)Di-alkylation Yield (%)Reference
1BenzaldehydeAnilinePd/C, HCOOH~85%<5%[5]
24-MethoxybenzaldehydeBenzylamineNaBH(OAc)₃>90%Not reported[3]
3BenzaldehydeMethylamineNaBH₃CN37%Significant amounts[5]

Table 2: Friedel-Crafts Alkylation of Ethoxybenzene

EntryAlkylating AgentCatalystMono-alkylated Product(s) Yield (%)Poly-alkylated Product(s) Yield (%)Reference
1t-Butyl chlorideFeY zeolite98% (para)2%[6]
21-ChlorobutaneAlCl₃Mixture of isomersSignificant polyalkylation[1][2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in preventing over-alkylation.

Over_Alkylation_Troubleshooting cluster_problem Problem Identification cluster_analysis Reaction Analysis cluster_solutions Potential Solutions Problem Low yield of desired product & Mixture of poly-alkylated products ReactionType Identify Reaction Type Problem->ReactionType Grignard Grignard Reaction ReactionType->Grignard Aldehyde Alkylation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Amine Synthesis Other Other Alkylation ReactionType->Other Other ProtectingGroup Use Protecting Group (e.g., Acetal) Grignard->ProtectingGroup Stoichiometry Adjust Stoichiometry (Excess of one reagent) ReductiveAmination->Stoichiometry Stepwise Perform Stepwise Reaction (Isolate intermediate) ReductiveAmination->Stepwise ReagentChoice Change Reducing Agent (e.g., STAB) ReductiveAmination->ReagentChoice Other->ProtectingGroup

Caption: Troubleshooting workflow for over-alkylation reactions.

Protection_Strategy_Workflow Start This compound Protection Acetal Protection (Ethylene glycol, p-TsOH) Start->Protection ProtectedAldehyde 2-(4-ethoxyphenyl)-1,3-dioxolane Protection->ProtectedAldehyde Alkylation Alkylation Reaction (e.g., Grignard) ProtectedAldehyde->Alkylation AlkylatedProduct Alkylated Protected Aldehyde Alkylation->AlkylatedProduct Deprotection Acidic Hydrolysis (Deprotection) AlkylatedProduct->Deprotection FinalProduct Desired Mono-alkylated Product Deprotection->FinalProduct

Caption: Experimental workflow using a protecting group strategy.

Reductive_Amination_Control cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_control Control Strategies Aldehyde This compound Imine Imine Formation Aldehyde->Imine OverAlkylation Further reaction to Tertiary Amine Aldehyde->OverAlkylation Amine Primary Amine Amine->Imine SecondaryAmine Reduction to Secondary Amine Imine->SecondaryAmine SecondaryAmine->OverAlkylation ExcessAmine Use Excess Primary Amine ExcessAmine->Imine IsolateImine Isolate Imine before Reduction IsolateImine->SecondaryAmine SelectiveReductant Use Selective Reducing Agent SelectiveReductant->SecondaryAmine

Caption: Control strategies for preventing over-alkylation in reductive amination.

References

Technical Support Center: Work-up Procedures for Reactions Involving 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving 4-ethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during experimental work.

General Troubleshooting

Question: I've completed my reaction with this compound, but upon adding water or an aqueous solution, I'm seeing a stubborn emulsion between the organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a common issue. Here are several techniques to try:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, try gently swirling or inverting the separatory funnel.

  • Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.

Wittig Reaction

The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones. The work-up primarily involves separating the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

Frequently Asked Questions (FAQs) for Wittig Reaction Work-up

Question: My Wittig reaction is complete, but I'm struggling to remove the triphenylphosphine oxide byproduct. It keeps co-purifying with my product. What's the best way to get rid of it?

Answer: Triphenylphosphine oxide is a common and often troublesome byproduct in Wittig reactions. Here are a few effective methods for its removal:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method. Triphenylphosphine oxide has different solubility properties than most alkene products. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the triphenylphosphine oxide remains soluble, is ideal. Common solvents to try are ethanol (B145695), isopropanol, or mixtures like ethyl acetate (B1210297)/hexanes.

  • Column Chromatography: If your product is an oil or if crystallization is ineffective, column chromatography is a reliable method. Triphenylphosphine oxide is quite polar, so it will adhere strongly to silica (B1680970) gel. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically allow your less polar alkene product to elute first.[1]

  • Precipitation: In some cases, you can precipitate the triphenylphosphine oxide. After the reaction, concentrate the mixture and triturate it with a non-polar solvent like hexanes or diethyl ether. The desired alkene will often dissolve, while the triphenylphosphine oxide, being less soluble, will precipitate and can be removed by filtration.[1]

Question: I'm not sure if my Wittig reaction has gone to completion. How can I check this before starting the work-up?

Answer: Thin-layer chromatography (TLC) is the best way to monitor the progress of your reaction. Spot the reaction mixture on a TLC plate alongside a spot of your starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate that the reaction is complete.

Experimental Protocol: Wittig Reaction of this compound

This protocol describes the synthesis of 4-ethoxystyrene (B1359796) from this compound.

Reaction:

  • In a round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and slowly add a strong base like n-butyllithium (1.0 equivalent).

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and slowly add a solution of this compound (1.0 equivalent) in THF.

  • Let the reaction mixture warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 4-ethoxystyrene.

Workflow for Wittig Reaction Work-up

Wittig_Workup Start Reaction Mixture Quench Quench with sat. aq. NH4Cl Start->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: General workflow for the work-up and purification of a Wittig reaction product.

Aldol (B89426) Condensation

The Aldol condensation of this compound with a ketone or another aldehyde is a common C-C bond-forming reaction. The work-up typically involves precipitation of the product followed by recrystallization.

Frequently Asked Questions (FAQs) for Aldol Condensation Work-up

Question: After adding water to my aldol condensation reaction mixture, a sticky oil precipitated instead of a solid. What should I do?

Answer: "Oiling out" can happen if the melting point of your product is lower than the temperature of the solution or if impurities are present. Here are some troubleshooting steps:

  • Scratching: Try scratching the inside of the flask with a glass stirring rod at the interface of the oil and the solution. This can provide a surface for crystallization to begin.

  • Seeding: If you have a small crystal of the pure product, add it to the mixture to induce crystallization.

  • Solvent Addition: Add a small amount of a solvent in which your product is insoluble (like hexanes) to try and force precipitation.

  • Cooling: Ensure the mixture is thoroughly cooled in an ice bath.

  • Purification: If the oil persists, you may need to extract the product with an organic solvent, dry the organic layer, concentrate it, and then attempt purification by column chromatography or recrystallization from a different solvent system.

Question: My aldol condensation product is colored, but I expect it to be a white or pale yellow solid. How can I remove the color?

Answer: Colored impurities are common in aldol condensations.

  • Recrystallization with Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Washing: Ensure you are thoroughly washing the crude product with a suitable solvent after filtration to remove any colored, soluble impurities.

Experimental Protocol: Aldol Condensation of this compound with Acetone (B3395972)

This protocol describes the synthesis of 4-(4-ethoxyphenyl)but-3-en-2-one.

Reaction:

  • Dissolve this compound (10 mmol) in acetone (15 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium hydroxide (B78521) (1.0 g) in water (20 mL).

  • Slowly add the potassium hydroxide solution to the stirred acetone solution over 2 minutes.

  • Stir the reaction mixture for 20 minutes at room temperature.

Work-up and Purification:

  • Add approximately 40 mL of water to the reaction mixture to precipitate the product.

  • Filter the resulting solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude solid.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-ethoxyphenyl)but-3-en-2-one.[2][3]

Decision Tree for Aldol Condensation Work-up

Aldol_Workup Start Reaction Complete? Precipitate Add Water to Precipitate Product Start->Precipitate Solid Solid Forms? Precipitate->Solid Filter Vacuum Filter and Wash Solid->Filter Yes Oil Oil Forms Solid->Oil No Recrystallize Recrystallize from Ethanol Filter->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product Troubleshoot Troubleshoot: Scratch, Seed, Cool Oil->Troubleshoot Extract Extract with Organic Solvent Troubleshoot->Extract Extract->Recrystallize

Caption: Decision-making process for the work-up of an aldol condensation reaction.

Reduction of this compound

The reduction of this compound to 4-ethoxybenzyl alcohol is a common transformation, often accomplished with sodium borohydride (B1222165) (NaBH₄). The work-up is typically straightforward.

Frequently Asked Questions (FAQs) for Reduction Work-up

Question: I've quenched my sodium borohydride reduction with acid, and I'm seeing a lot of bubbling. Is this normal?

Answer: Yes, this is completely normal and expected. Sodium borohydride reacts with acid to produce hydrogen gas.[4] It is crucial to add the acid slowly and with good stirring, especially if the reaction is cooled in an ice bath, to control the rate of gas evolution and prevent foaming over.

Question: How can I be sure all the borate (B1201080) salts have been removed during the work-up?

Answer: The borate salts formed during the reaction are typically water-soluble, especially after the acidic quench. Thoroughly washing the organic layer with water or a dilute acid solution during the extraction process is usually sufficient to remove them. If you are concerned about residual salts, you can perform an additional wash with water.

Experimental Protocol: Reduction of this compound with NaBH₄

Reaction:

  • Dissolve this compound (10 mmol) in ethanol (20 mL) in a flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (5 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 30 minutes.

Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (B109758) (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield crude 4-ethoxybenzyl alcohol.

  • If necessary, the product can be purified by recrystallization from a suitable solvent or by column chromatography.

Logical Flow for NaBH₄ Reduction Work-up

Reduction_Workup Start Reaction Mixture Quench Acidic Quench (e.g., 1M HCl) Start->Quench Solvent_Removal Remove Solvent (Ethanol) Quench->Solvent_Removal Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (if needed) Crude_Product->Purification Pure_Product Pure 4-Ethoxybenzyl Alcohol Purification->Pure_Product Yes

Caption: Step-by-step logic for the work-up of a NaBH₄ reduction.

Quantitative Data Summary

Reaction TypeStarting MaterialProductTypical Yield (%)Melting Point of Product (°C)
Aldol CondensationThis compound1,5-Bis(4-ethoxyphenyl)penta-1,4-dien-3-one60-82%Not widely reported
ReductionThis compound4-Ethoxybenzyl alcohol>90%32-34
OxidationThis compound4-Ethoxybenzoic acidHigh195-201

Yields are representative and can vary based on reaction conditions and scale.

References

Impact of solvent choice on the reactivity of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactivity of 4-Ethoxybenzaldehyde

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The focus is on how the choice of solvent can significantly impact the outcome of common reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reactivity of this compound in general?

A: Solvent polarity can significantly influence the reaction rates and outcomes. Polar solvents can stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the mechanism. For instance, polar protic solvents (e.g., ethanol (B145695), methanol) can hydrogen bond with the carbonyl oxygen of this compound, potentially altering its electrophilicity. Polar aprotic solvents (e.g., DMF, DMSO) can solvate cations, which can enhance the reactivity of anionic nucleophiles. Nonpolar solvents (e.g., toluene, hexane) are often used when reactants are nonpolar and can influence stereoselectivity in certain reactions like the Wittig reaction.

Q2: I am having trouble dissolving this compound in my chosen reaction solvent. What should I do?

A: this compound is generally soluble in common organic solvents. If you are experiencing solubility issues, consider gently warming the mixture or using a co-solvent system. Ensure your solvent is pure and dry, as impurities can affect solubility. For reactions requiring nonpolar conditions where solubility is low, a phase-transfer catalyst might be beneficial.

Q3: Can the ethoxy group on the benzene (B151609) ring influence the reactivity of the aldehyde?

A: Yes, the ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring and can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde (B42025). This can sometimes lead to slower reaction rates with nucleophiles. However, it also stabilizes carbocation intermediates that may form during certain reactions.

Troubleshooting Guides and Experimental Protocols

Wittig Reaction with this compound

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The choice of solvent can influence the reaction rate, yield, and the stereoselectivity (E/Z ratio) of the resulting alkene.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Low reactivity of the aldehyde.1. Ensure the base used for ylide generation (e.g., n-BuLi, NaH, KOtBu) is fresh and the reaction is performed under anhydrous conditions. 2. Generate the ylide at a low temperature (0 °C or -78 °C) and use it immediately. 3. If using a stabilized ylide, the reaction may require heating.
Mixture of E and Z isomers The stereochemical outcome is highly dependent on the ylide stability and solvent.For stabilized ylides, polar solvents tend to favor the Z-isomer, while nonpolar solvents favor the E-isomer. For non-stabilized ylides, polar aprotic solvents often favor the Z-isomer.[1]
Side product formation The presence of moisture can lead to the hydrolysis of the ylide.Use flame-dried glassware and anhydrous solvents. Maintain an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Solvent Effect on Stereoselectivity in a Wittig-type Reaction

The following table illustrates the typical effect of solvent polarity on the Z/E isomer ratio in the Wittig reaction of a benzaldehyde derivative with a stabilized ylide. While this data is for a closely related system, similar trends can be expected for this compound.

SolventDielectric Constant (ε)Z/E Ratio (approximate)
Toluene2.40/100
Dichloromethane (DCM)9.125/75
Acetonitrile (MeCN)37.522/78
Methanol (B129727) (MeOH)32.719/81

Data is illustrative of general trends reported in the literature for similar systems.[1]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of ethyl 4-ethoxycinnamate from this compound and (carbethoxymethylene)triphenylphosphorane (B24862).

  • Materials:

    • This compound

    • (Carbethoxymethylene)triphenylphosphorane

    • Anhydrous Toluene

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with a non-polar solvent like hexane (B92381) to precipitate the triphenylphosphine (B44618) oxide byproduct.

    • Filter the mixture and wash the solid with cold hexane.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.

Workflow for Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix this compound and Wittig Reagent in Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Solvent Removal C->D Reaction Complete E Trituration with Hexane D->E F Filtration E->F G Purification by Chromatography F->G

Workflow for the Wittig Reaction of this compound.
Aldol (B89426) Condensation with this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. When reacting this compound (which cannot form an enolate) with an enolizable ketone like acetone (B3395972), the choice of solvent can affect reaction time and product yield.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low product yield 1. Unfavorable equilibrium. 2. Incomplete reaction. 3. Side reactions.1. Use a solvent that facilitates the precipitation of the product to drive the equilibrium. Ethanol/water mixtures are common. 2. Increase the reaction time or gently heat the mixture. 3. Ensure the correct stoichiometry of reactants and base.
Formation of an oily product instead of a solid The product may have a low melting point or impurities are present.Try cooling the reaction mixture in an ice bath to induce crystallization. If it remains an oil, proceed with an extractive workup and purify by column chromatography.
Reaction does not proceed The base may be too weak or has degraded.Use a fresh solution of a strong base like NaOH or KOH. Ensure adequate mixing.

Data Presentation: Solvent Effect on Aldol Condensation Yield

Solvent SystemTypical YieldNotes
Ethanol/WaterGood to ExcellentWater is added to precipitate the product.
Acetone (as solvent and reactant)GoodA large excess of acetone is used.
Solvent-free (grinding)Good to ExcellentEnvironmentally friendly alternative.

Experimental Protocol: Aldol Condensation with Acetone

This protocol is adapted from a procedure for the synthesis of 4-(4-methoxyphenyl)but-3-en-2-one.

  • Materials:

    • This compound

    • Acetone

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

    • Standard laboratory glassware

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) in acetone.

    • In a separate beaker, prepare a solution of NaOH in water.

    • Slowly add the NaOH solution to the stirred solution of the aldehyde in acetone.

    • Continue stirring at room temperature. The product may begin to precipitate.

    • After stirring for a designated time (e.g., 30 minutes), add cold water to ensure complete precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.

Troubleshooting Logic for Aldol Condensation

Aldol_Troubleshooting Start Low Yield in Aldol Condensation Check_Precipitate Is the product precipitating? Start->Check_Precipitate Check_Base Is the base fresh and of correct concentration? Check_Precipitate->Check_Base No Purification_Issue Is product being lost during workup/purification? Check_Precipitate->Purification_Issue Yes Check_Time_Temp Have reaction time and temperature been optimized? Check_Base->Check_Time_Temp Consider_Solvent Is the solvent system appropriate? Check_Time_Temp->Consider_Solvent Solvent_Free Consider solvent-free conditions. Consider_Solvent->Solvent_Free

Troubleshooting logic for low yield in Aldol condensation.
Sodium Borohydride (B1222165) (NaBH₄) Reduction of this compound

The reduction of aldehydes to primary alcohols using sodium borohydride is a common and efficient transformation. The choice of solvent is crucial for managing reactivity and ensuring a smooth reaction.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Incomplete reaction 1. Insufficient NaBH₄. 2. Low reactivity in the chosen solvent.1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 eq). 2. Methanol and ethanol are generally effective solvents. If using THF, the addition of a small amount of water or methanol can accelerate the reaction.[2]
Vigorous gas evolution (H₂) NaBH₄ reacts with protic solvents (especially water and methanol).Add NaBH₄ portion-wise to the solution, especially at the beginning of the reaction. Cooling the reaction mixture in an ice bath can also help control the rate of reaction.[3]
Difficult workup Formation of borate (B1201080) salts that can emulsify.During the workup, acidify the mixture carefully with dilute HCl to decompose the borate salts before extraction.

Data Presentation: Common Solvents for NaBH₄ Reductions

SolventTypical Reaction TimeNotes
Methanol (MeOH)< 1 hourNaBH₄ reacts slowly with methanol, so a slight excess may be needed.[2]
Ethanol (EtOH)< 1 hourGenerally a good solvent for this reduction.[4]
Tetrahydrofuran (THF)1-4 hoursThe reaction can be slower; often used with a co-solvent like water or methanol.[2][4]
WaterVariableCan be used, but the reaction of NaBH₄ with water is significant.

Experimental Protocol: NaBH₄ Reduction to 4-Ethoxybenzyl Alcohol

  • Materials:

    • This compound

    • Sodium Borohydride (NaBH₄)

    • Methanol

    • Deionized Water

    • Dilute Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2 eq) in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Once the starting material is consumed (typically within 1 hour), carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄ and decompose borate salts.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-ethoxybenzyl alcohol.

    • The product can be further purified by column chromatography if necessary.

Decision Tree for Solvent Choice in NaBH₄ Reduction

NaBH4_Solvent_Choice Start Choosing a Solvent for NaBH4 Reduction Protic_Sensitivity Are other functional groups sensitive to protic solvents? Start->Protic_Sensitivity Speed Is rapid reaction critical? Methanol Use Methanol or Ethanol Speed->Methanol Yes THF_Option Is a co-solvent acceptable? Speed->THF_Option No THF_CoSolvent Use THF with MeOH or H2O THF_Option->THF_CoSolvent Yes Anhydrous_THF Use anhydrous THF (slower reaction) THF_Option->Anhydrous_THF No Protic_Sensitivity->Speed No Protic_Sensitivity->THF_Option Yes

Decision tree for selecting a solvent for NaBH₄ reductions.

References

Technical Support Center: Temperature Control in Exothermic Reactions of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions of 4-Ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common exothermic reactions involving this compound?

A1: this compound is a versatile aromatic aldehyde that participates in several common exothermic reactions, including:

  • Aldol Condensation: Reaction with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can then dehydrate.

  • Grignard Reaction: Addition of an organomagnesium halide (Grignard reagent) to the carbonyl group to form a secondary alcohol.

  • Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, converting the carbonyl group into a C=C double bond.

Q2: Why is temperature control critical in these reactions?

A2: Exothermic reactions release heat, which can lead to a rapid increase in the reaction temperature.[1] Poor temperature control can result in:

  • Thermal Runaway: An uncontrolled increase in temperature and pressure, potentially leading to violent reaction, boiling of solvents, and even vessel rupture.

  • Reduced Selectivity and Yield: Higher temperatures can promote the formation of unwanted side products and decomposition of reactants or products.

  • Safety Hazards: Uncontrolled exotherms pose significant safety risks in a laboratory or manufacturing setting.

Q3: What are the general signs of a loss of temperature control?

A3: Be vigilant for the following indicators:

  • A rapid, unexpected rise in the temperature reading of the reaction mixture.

  • Bubbling or a sudden increase in the rate of reflux, even with controlled heating.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increase in pressure within a closed reaction vessel.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase (Temperature Excursion)

Possible Causes:

  • Addition of Reagents Too Quickly: The rate of heat generation is exceeding the cooling capacity of the system.

  • Inadequate Cooling: The cooling bath (ice, dry ice/acetone) may not be sufficient or properly in contact with the reaction vessel.

  • Insufficient Mixing: Poor stirring can lead to localized "hot spots" where the reaction is proceeding much faster.

  • Incorrect Reactant Concentration: Higher concentrations can lead to a more rapid and intense exotherm.

Solutions:

StepActionRationale
1 Immediately stop the addition of any further reagents. To prevent fueling the exothermic reaction further.
2 Enhance cooling. Immerse the reaction flask deeper into the cooling bath or add more coolant (e.g., add more dry ice to the acetone (B3395972) bath).
3 Increase stirring speed. To improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath, and to break up any localized hot spots.
4 If necessary, add a cold, inert solvent. This will dilute the reactants and help to absorb some of the excess heat. Ensure the solvent is compatible with the reaction chemistry.
5 Monitor the temperature closely. Continue to monitor the temperature until it stabilizes within the desired range.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Vigorous Exotherm

Possible Causes:

  • Induction Period: Some reactions, particularly Grignard reactions, can have an induction period before they initiate. Adding too much reagent during this period can lead to a dangerous accumulation of unreacted starting material.

  • Low Quality Reagents: Impurities in reactants or solvents can inhibit the reaction.

  • Insufficient Activation: In the case of Grignard reactions, the magnesium metal may not be sufficiently activated.

Solutions:

StepActionRationale
1 Add only a small portion of the reagent initially. Wait for signs of reaction (e.g., gentle reflux, color change) before continuing with the addition.
2 Apply gentle, localized heating. A small amount of heat from a heat gun can sometimes initiate the reaction. Be prepared to remove the heat source immediately once the reaction starts.
3 Use an initiator. For Grignard reactions, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.
4 Ensure high purity of reagents and solvents. Use freshly distilled solvents and high-purity starting materials.

Quantitative Data for Exothermic Reactions of Benzaldehyde (B42025) Derivatives

The following table provides estimated enthalpy of reaction values for common exothermic reactions of benzaldehyde derivatives. These values are approximations and can vary based on the specific reactants, solvents, and reaction conditions. It is highly recommended to perform reaction calorimetry for precise and scalable process safety.

Reaction TypeBenzaldehyde DerivativeReagentTypical Enthalpy of Reaction (ΔH)
Aldol CondensationBenzaldehydeAcetone-20 to -40 kJ/mol
Grignard ReactionBenzaldehydeMethylmagnesium Bromide-150 to -200 kJ/mol
Wittig ReactionBenzaldehyde(Triphenylphosphoranylidene)acetate-80 to -120 kJ/mol

Experimental Protocols

Protocol 1: Aldol Condensation of this compound with Acetone

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water.

  • Cool the flask containing the this compound solution in an ice bath to 0-5 °C.

  • Slowly add the sodium hydroxide solution dropwise to the stirred aldehyde solution, ensuring the temperature does not exceed 10 °C.

  • After the addition of the base, add acetone (0.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Isolate the product by filtration, wash with cold water, and dry.

Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium Bromide (in THF or Diethyl Ether)

  • Anhydrous Diethyl Ether or THF

  • Saturated Ammonium (B1175870) Chloride Solution

  • Ice/Salt Bath

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the flask.

  • Cool the flask to 0 °C using an ice/salt bath.

  • Add the methylmagnesium bromide solution (1.1 equivalents) to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred solution of this compound, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Proceed with the aqueous workup and extraction of the product.

Protocol 3: Wittig Reaction of this compound with a Stabilized Ylide

Materials:

  • This compound

  • A stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Anhydrous Dichloromethane (B109758) or THF

  • Stirring bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane or THF.

  • To the stirred solution, add the stabilized ylide (1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction for any temperature increase. While this reaction with a stabilized ylide is generally less exothermic than Grignard reactions, a slight temperature rise may be observed. If the temperature increases by more than 5-10 °C, cool the flask with a water bath.

  • Stir the reaction at room temperature for 2-4 hours or until completion as indicated by TLC.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

Visualizations

Exothermic_Reaction_Troubleshooting start Temperature Excursion Detected stop_reagent Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling stop_reagent->enhance_cooling increase_stirring Increase Stirring enhance_cooling->increase_stirring add_solvent Add Cold Inert Solvent (if needed) increase_stirring->add_solvent monitor Monitor Temperature add_solvent->monitor stable Temperature Stabilized monitor->stable

Caption: Troubleshooting workflow for a temperature excursion.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup Flame-dried glassware under inert atmosphere dissolve_aldehyde Dissolve this compound in anhydrous ether/THF setup->dissolve_aldehyde cool Cool to 0 °C dissolve_aldehyde->cool add_grignard Slow, dropwise addition of Grignard reagent (Maintain T < 5 °C) cool->add_grignard stir Stir at 0 °C, then warm to RT add_grignard->stir quench Quench with saturated NH4Cl at 0 °C stir->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry purify Purify product dry->purify

Caption: Experimental workflow for a Grignard reaction.

References

Technical Support Center: Analysis of Reaction Kinetics for 4-Ethoxybenzaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation reaction of 4-Ethoxybenzaldehyde, typically in the context of a Claisen-Schmidt condensation to form chalcones.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the condensation of this compound?

A1: The condensation of this compound with a ketone containing α-hydrogens (like acetophenone) typically follows the Claisen-Schmidt condensation mechanism. This is a base-catalyzed reaction where a key step is the formation of a carbon-carbon bond. The process involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting intermediate then dehydrates to form the final α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Q2: How can I monitor the progress and kinetics of the reaction?

A2: Reaction progress can be monitored using several techniques. Thin-Layer Chromatography (TLC) is a simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[1] For quantitative kinetic analysis, UV-Vis spectrophotometry can be used by monitoring the absorbance of the forming chalcone at its λmax.[2] Additionally, benchtop NMR spectroscopy offers a powerful way to get real-time quantitative data on the concentration of reactants, intermediates, and products.[3][4]

Q3: My reaction yield is very low. What are the common causes?

A3: Low yields in a Claisen-Schmidt condensation can result from several factors.[1] These include incomplete reaction, suboptimal catalyst concentration, inappropriate reaction temperature, or the presence of competing side reactions.[1] The purity of the starting materials is also crucial. It is advisable to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[1]

Q4: I am observing multiple spots on my TLC plate. What are the potential side products?

A4: The formation of multiple products is a common issue.[1] Likely side reactions include:

  • Self-condensation of the ketone: The enolizable ketone can react with itself. This can be minimized by using an excess of the ketone.[1]

  • Cannizzaro reaction of the aldehyde: In the presence of a strong base, this compound (which lacks α-hydrogens) can disproportionate into an alcohol and a carboxylic acid.[1] Using a milder base or optimizing base concentration can mitigate this.[1]

  • Michael addition: The enolate can add to the α,β-unsaturated chalcone product, leading to a 1,5-dicarbonyl compound.[1] This can be suppressed by using a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1]

Q5: How can I purify the final chalcone product?

A5: The crude chalcone product can often be purified by recrystallization, typically from ethanol (B145695).[5][6][7] If recrystallization does not yield a pure product, column chromatography is an effective alternative.[5] The choice of solvent system for chromatography will depend on the specific polarity of the chalcone derivative.

Q6: What can cause catalyst deactivation in this reaction?

A6: Catalyst deactivation leads to a gradual decline in catalytic activity.[8] The primary mechanisms include:

  • Chemical Deactivation (Poisoning): Impurities in the reaction mixture can bind to the active sites of the catalyst.[8]

  • Thermal Deactivation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[8]

  • Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[9]

Troubleshooting Guides

Issue 1: Low Product Yield or Incomplete Reaction

This guide helps diagnose and resolve issues related to poor conversion of starting materials to the desired product.

Potential Cause Troubleshooting Step Rationale
Inappropriate Catalyst Concentration Perform small-scale optimizations to find the ideal catalyst loading. A 20 mol% concentration of NaOH has been shown to be effective in similar syntheses.[1]The concentration of the base catalyst is crucial; too little will result in a slow or incomplete reaction, while too much can promote side reactions.[1]
Suboptimal Reaction Temperature Adjust the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions.[10]An optimal temperature balances a reasonable reaction rate with minimal byproduct formation.[10]
Impure Starting Materials Verify the purity of this compound and the ketone using techniques like NMR or melting point analysis. Purify if necessary.Impurities can interfere with the reaction or act as catalyst poisons.
Reaction Not Reached Completion Increase the reaction time and monitor progress using TLC or NMR.[1][3]Some condensation reactions can be slow and may require extended periods to reach completion.[11]
Catalyst Deactivation Use a fresh batch of catalyst. If using a heterogeneous catalyst, consider regeneration procedures if applicable.Catalysts can lose activity over time due to poisoning, sintering, or fouling.[8][9]
Issue 2: Formation of Multiple Products and Purification Difficulties

This guide addresses the challenge of obtaining a clean product due to the presence of multiple byproducts.

Side Reaction Mitigation Strategy Rationale
Self-Condensation of Ketone Use an excess of the ketone relative to the aldehyde.[1] If feasible and economical, the ketone can be used as the solvent.[1]This shifts the equilibrium to favor the reaction between the aldehyde and the ketone enolate.
Cannizzaro Reaction Use a milder base (e.g., piperidine (B6355638) instead of NaOH) or optimize the concentration of the strong base.[1] Slow addition of the base can also help.[1]This side reaction is favored by high concentrations of strong bases.[1]
Michael Addition Use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1]This reduces the concentration of the chalcone product available to react with the enolate.[1]
Double Condensation (if applicable) If the ketone has α-hydrogens on both sides (e.g., acetone), a double condensation can occur.[10] Control the stoichiometry carefully (e.g., use an excess of the ketone if the mono-adduct is desired).Stoichiometric control dictates whether a single or double condensation is favored.

Experimental Protocols

Protocol 1: General Synthesis of 4'-Ethoxy-chalcone

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound and acetophenone (B1666503).

  • Reactant Preparation: Dissolve 3.23 mmol of this compound in 7 mL of ethanol in a suitable reaction flask.[11]

  • Addition of Ketone: Add 3.26 mmol of acetophenone to the solution.[11]

  • Catalyst Addition: Add 0.391 mmol of potassium hydroxide (B78521) (KOH).[11]

  • Reaction: Heat the mixture at 40 °C, potentially using an ultrasound bath, until the reaction is complete.[11] Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.[11]

  • Purification: The resulting solid or oil can be purified by recrystallization from ethanol or by column chromatography to yield the pure chalcone.[5][11]

Protocol 2: Monitoring Reaction Kinetics via NMR

This protocol outlines how to monitor the reaction in real-time.

  • Setup: Use a benchtop NMR spectrometer equipped for reaction monitoring.[3]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1, but on a scale suitable for the NMR tube or flow cell. For example, use an excess of one reactant to ensure the completion of the reaction with respect to the other.[3]

  • Data Acquisition: Acquire 1D proton NMR spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction (e.g., 80 minutes).[3]

  • Analysis: Define integral regions for characteristic signals of the reactants (e.g., the aldehyde proton of this compound around 9.1 ppm) and the product (e.g., the allylic protons of the chalcone).[3] Plot the integral values over time to obtain kinetic profiles showing the consumption of reactants and the formation of the product.[4]

Visualizations

Claisen_Schmidt_Pathway ketone Ketone (e.g., Acetophenone) enolate Enolate (Nucleophile) ketone->enolate Deprotonation intermediate β-Hydroxy Ketone Intermediate enolate->intermediate Nucleophilic Attack aldehyde This compound (Electrophile) aldehyde->intermediate product α,β-Unsaturated Ketone (Chalcone) intermediate->product Dehydration (Elimination) h2o_out H₂O product->h2o_out base1 Base (e.g., OH⁻) base1->ketone base2 Base base2->intermediate

Caption: General pathway for the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Workflow start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions [Purity OK] monitor_rxn Monitor Reaction by TLC/NMR check_conditions->monitor_rxn optimize_catalyst Optimize Catalyst Concentration check_conditions->optimize_catalyst incomplete Reaction Incomplete? monitor_rxn->incomplete optimize_time Increase Time or Temperature incomplete->optimize_time [Yes] check_side_reactions Investigate Side Reactions incomplete->check_side_reactions [No, multiple spots] end Improved Yield optimize_time->end optimize_catalyst->end check_side_reactions->end

Caption: Troubleshooting workflow for low reaction yield issues.

Kinetic_Analysis_Workflow prep 1. Prepare Reaction Mixture (this compound, Ketone, Solvent, Base) setup 2. Set up Monitoring Instrument (e.g., NMR Spectrometer) prep->setup initiate 3. Initiate Reaction & Start Data Acquisition setup->initiate acquire 4. Acquire Spectra at Regular Time Intervals initiate->acquire process 5. Process Data: Integrate Reactant & Product Signals acquire->process plot 6. Plot Concentration vs. Time process->plot analyze 7. Determine Rate Law & Rate Constant plot->analyze

Caption: Experimental workflow for kinetic analysis of the condensation reaction.

References

Stabilizing 4-Ethoxybenzaldehyde during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, storage, and handling of 4-Ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, especially when exposed to air, converting it to the corresponding carboxylic acid, 4-ethoxybenzoic acid.[1] This is why the compound is described as air-sensitive.[1][]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen).[1][] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][] Some suppliers recommend storage in amber glass bottles to protect from light.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[1][] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: I've noticed a change in the appearance of my this compound (e.g., color change, solidification). What could be the cause?

A4: A change in appearance can indicate degradation. The formation of the solid impurity, 4-ethoxybenzoic acid, through oxidation can lead to cloudiness or the presence of solid particles in the liquid. Color change from colorless/pale yellow to a darker yellow may also signify the presence of impurities.[] For some aliphatic aldehydes, polymerization can lead to thickening or solidification, though this is less commonly reported for aromatic aldehydes like this compound.[3]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][5] These methods can separate the parent compound from potential impurities like 4-ethoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Change in physical appearance (e.g., liquid becomes cloudy or contains solid precipitates, color darkens). Oxidation of the aldehyde to 4-ethoxybenzoic acid, which is a solid at room temperature.1. Confirm the presence of 4-ethoxybenzoic acid using analytical methods like HPLC or GC. 2. If the level of impurity is unacceptable for your application, consider purifying the material (see Experimental Protocols). 3. For future prevention, ensure the material is stored under an inert atmosphere and that the container is sealed tightly after each use.
Inconsistent experimental results or lower than expected yield in a reaction. Degradation of the starting material, this compound, leading to a lower concentration of the active reagent.1. Check the purity of the this compound using an appropriate analytical method (HPLC or GC). 2. If the purity is low, purify the material before use. 3. Always use freshly opened or properly stored material for sensitive reactions.
The material has solidified or become significantly more viscous. This is less common for this compound but could indicate polymerization, especially if exposed to acidic impurities.[3]1. Gently warm the sample to see if it returns to a liquid state. 2. Assess the purity analytically. The presence of high molecular weight species could indicate polymerization. 3. Diluting the aldehyde in a primary alcohol like ethanol (B145695) upon receipt can form a more stable hemiacetal and prevent polymerization.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of this compound and detecting the presence of 4-ethoxybenzoic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • This compound analytical standard

  • 4-Ethoxybenzoic acid analytical standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a stock solution of 4-ethoxybenzoic acid (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/Water with 0.1% formic acid (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient or controlled at 30°C

6. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve for both this compound and 4-ethoxybenzoic acid.

  • Inject the sample solution.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Heat an aliquot of the stock solution at a higher temperature (e.g., 70°C) for a specified period.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified period.

3. Analysis:

  • At each time point, take a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) to separate the parent compound from any degradation products.

  • A photodiode array (PDA) detector can be used to check for peak purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[6]
Molecular Weight 150.17 g/mol [6]
Appearance Colorless to dark yellow liquid[]
Boiling Point 249-255 °C at 760 mmHg[][6]
Melting Point 13-14 °C[][6]
Density ~1.08 g/cm³ at 25 °C[]
Refractive Index ~1.556-1.561 at 20 °C[6]
Flash Point 75 °C[]
Solubility Insoluble in water[7]

Visualizations

degradation_pathway cluster_main Primary Degradation of this compound A This compound (Liquid) B 4-Ethoxybenzoic Acid (Solid Impurity) A->B Oxidation (Air Exposure)

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for this compound Stability Issues start Issue Encountered (e.g., changed appearance, poor reactivity) check_purity Assess Purity (HPLC/GC) start->check_purity is_pure Purity Acceptable? check_purity->is_pure purify Purify Sample (e.g., distillation, chromatography) is_pure->purify No use_material Use Material in Experiment is_pure->use_material Yes purify->check_purity review_storage Review Storage and Handling Procedures use_material->review_storage implement_changes Implement Corrective Actions (e.g., use inert gas, fresh solvent) review_storage->implement_changes

Caption: Troubleshooting workflow for stability issues with this compound.

References

Identifying and minimizing adduct formation in mass spectrometry of 4-Ethoxybenzaldehyde products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing adduct formation during the mass spectrometry analysis of 4-Ethoxybenzaldehyde and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties for mass spectrometry?

This compound is an aromatic aldehyde. For mass spectrometry, its key properties are:

  • Molecular Formula: C₉H₁₀O₂[1]

  • Molecular Weight: 150.17 g/mol [1]

  • Structure: An ethoxy group (-OCH₂CH₃) and an aldehyde group (-CHO) attached to a benzene (B151609) ring.

Q2: What are the most common adducts observed with this compound in positive ion electrospray ionization (ESI) mass spectrometry?

In positive ion ESI-MS, you can typically expect to see the following adducts with this compound:

  • Protonated molecule [M+H]⁺: The primary ion of interest.

  • Sodium adduct [M+Na]⁺: Very common, often seen alongside the protonated molecule.

  • Potassium adduct [M+K]⁺: Also common, particularly if there is potassium contamination.

  • Ammonium (B1175870) adduct [M+NH₄]⁺: Frequently observed when using ammonium-based buffers or additives.

  • Methanol (B129727) adduct [M+15]⁺: A study has shown that aromatic aldehydes can react with methanol in the ESI source to form an [M+15]⁺ ion, which may be more intense than the [M+H]⁺ ion.[2]

Q3: What are the primary sources of sodium and potassium adducts?

Sodium and potassium adducts are ubiquitous in LC-MS analysis and can originate from several sources:

  • Glassware: Leaching of sodium and potassium ions from glass vials and solvent bottles is a major contributor.[3]

  • Solvents and Reagents: Impurities in solvents (even LC-MS grade), buffers, and other reagents.

  • Sample Matrix: Biological samples and complex reaction mixtures can have high endogenous salt concentrations.

  • The Analyst: Handling of vials, pipette tips, and other equipment with bare hands can introduce salts.

  • LC System: The HPLC/UHPLC system itself, including tubing and fittings, can be a source of metal ion contamination.

Q4: How can multiple adducts affect my quantitative analysis?

The presence of multiple adducts can negatively impact quantitative analysis by:

  • Reducing Sensitivity: The ion current is split among multiple species, decreasing the intensity of the desired protonated molecule and potentially raising the limit of detection (LOD).

  • Complicating Spectra: Multiple peaks for a single analyte can make spectra difficult to interpret, especially in complex mixtures.

  • Non-linear Calibration Curves: The ratio of different adducts can change with analyte concentration, leading to non-linearity in calibration curves and reduced accuracy.

Troubleshooting Guides

This section provides a systematic approach to identifying and minimizing common issues related to adduct formation.

Issue 1: High Levels of Sodium [M+Na]⁺ and/or Potassium [M+K]⁺ Adducts

Symptoms: The intensity of the [M+Na]⁺ and/or [M+K]⁺ peak is comparable to or greater than the [M+H]⁺ peak.

Troubleshooting Steps:

  • Switch to Polypropylene (B1209903) Vials: Replace all glass autosampler vials and sample preparation tubes with polypropylene alternatives to minimize leaching of metal ions.

  • Use High-Purity Solvents and Additives: Ensure that all solvents (water, acetonitrile (B52724), methanol) are of the highest LC-MS grade. Use fresh, high-purity mobile phase additives (e.g., formic acid, ammonium formate).

  • Acidify the Mobile Phase: Add a small amount of an organic acid, such as 0.1% formic acid, to the mobile phase. The excess protons will promote the formation of the [M+H]⁺ ion over metal adducts.

  • Incorporate a Chelating Agent: In persistent cases, adding a trace amount of a chelating agent like EDTA to the mobile phase can help sequester metal ions. However, this should be done cautiously as it can impact chromatography.

  • Clean the LC System: If contamination is suspected to be from the LC system, flush the system with a cleaning solution (e.g., a mild acid wash) as recommended by the instrument manufacturer.

Issue 2: Unexpected [M+15]⁺ Adduct Observed

Symptom: A prominent peak at M+15 is observed, potentially even more intense than the [M+H]⁺ peak.

Troubleshooting Steps:

  • Identify Methanol Source: This adduct is characteristic of an in-source reaction with methanol.[2] Confirm if methanol is being used as a solvent for your sample, in your mobile phase, or as a needle wash solvent.

  • Solvent Substitution: If possible, replace methanol with another solvent like acetonitrile or isopropanol (B130326) in your sample preparation and mobile phase.

  • Optimize Source Conditions: Reducing the temperature of the ESI source may help to minimize this in-source reaction.

  • Utilize for Confirmation: If the adduct cannot be eliminated, it can be used as a characteristic ion to confirm the presence of an aromatic aldehyde in your sample.[2]

Issue 3: Inconsistent Adduct Ratios Between Runs

Symptom: The relative intensities of [M+H]⁺, [M+Na]⁺, and other adducts vary significantly between injections of the same or different samples.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is consistent for all samples, including the type of vials used and the source of all reagents.

  • Use an Internal Standard: Incorporate a stable-isotope labeled internal standard of this compound if available. This will help to normalize for variations in ionization efficiency caused by fluctuating adduct formation.

  • Control Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Inconsistent mobile phase composition can lead to variable adduct formation.

  • Equilibrate the LC System: Ensure the LC system is fully equilibrated with the mobile phase before starting a sample sequence to provide a stable analytical environment.

Data Presentation

The following table summarizes the common adducts of this compound, their mass-to-charge ratios (m/z), and typical sources.

Adduct TypeChemical FormulaCalculated m/zCommon Sources
Protonated Molecule [C₉H₁₁O₂]⁺151.0754Acidic mobile phase
Sodium Adduct [C₉H₁₀O₂Na]⁺173.0573Glassware, solvents, sample matrix
Potassium Adduct [C₉H₁₀O₂K]⁺189.0312Glassware, solvents, sample matrix
Ammonium Adduct [C₉H₁₄O₂N]⁺168.0997Ammonium-based buffers/additives
Methanol Adduct [C₁₀H₁₃O₂]⁺165.0910In-source reaction with methanol

Experimental Protocols

Protocol 1: General LC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using a standard reversed-phase LC-MS system.

  • Instrumentation:

    • HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Materials:

    • This compound analytical standard

    • LC-MS grade acetonitrile

    • LC-MS grade water

    • Formic acid (high purity)

    • Polypropylene autosampler vials

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-300

Protocol 2: Sample Preparation for Minimizing Adduct Formation
  • Stock Solution Preparation:

    • Accurately weigh the this compound standard and dissolve in acetonitrile to make a 1 mg/mL stock solution. Use a polypropylene tube for this step.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution using a diluent of 50:50 acetonitrile:water with 0.1% formic acid to prepare calibration standards. Use polypropylene tubes for all dilutions.

  • Sample Dilution:

    • Dilute experimental samples in the same diluent as the working standards to ensure consistency.

  • Final Transfer:

    • Transfer the final solutions to polypropylene autosampler vials for analysis.

Visualizations

Adduct_Identification_Workflow Workflow for Adduct Identification start Acquire Mass Spectrum of This compound find_M Identify Putative [M+H]⁺ Peak (m/z 151.08) start->find_M check_adducts Scan for Common Adducts [M+Na]⁺ (m/z 173.06) [M+K]⁺ (m/z 189.03) find_M->check_adducts is_adduct_present Are significant adduct peaks present? check_adducts->is_adduct_present troubleshoot Proceed to Troubleshooting Guide is_adduct_present->troubleshoot Yes end Analysis Complete is_adduct_present->end No troubleshoot->end

Caption: Workflow for identifying common adducts in this compound mass spectra.

Minimization_Strategy Strategy for Minimizing Adduct Formation start High Adduct Formation Detected step1 Step 1: Material Check - Use Polypropylene Vials - Use High-Purity Solvents start->step1 step2 Step 2: Mobile Phase Modification - Add 0.1% Formic Acid step1->step2 step3 Step 3: System Check - Flush LC System - Check Wash Solvents step2->step3 reanalyze Re-analyze Sample step3->reanalyze success Adducts Minimized reanalyze->success

Caption: A logical approach to systematically reduce adduct formation during analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethoxybenzaldehyde and 4-Methoxybenzaldehyde in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Benzaldehyde (B42025) derivatives, in particular, are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. This guide provides an objective comparison of the reactivity of two closely related aromatic aldehydes, 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde (B44291), in the context of nucleophilic addition reactions. This analysis is supported by experimental data and detailed methodologies for key reactions to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound and 4-methoxybenzaldehyde exhibit similar reactivity profiles in nucleophilic addition reactions, primarily governed by the electron-donating nature of their para-alkoxy substituents. The subtle differences in their electronic and steric properties, however, can influence reaction kinetics and product yields. The Hammett substituent constants (σp) indicate that the methoxy (B1213986) group (σp = -0.27) is a slightly stronger electron-donating group than the ethoxy group (σp = -0.25). This suggests that this compound possesses a slightly more electrophilic carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for this compound and 4-methoxybenzaldehyde, providing a basis for their comparison in nucleophilic addition reactions.

ParameterThis compound4-MethoxybenzaldehydeReference
Molecular Formula C₉H₁₀O₂C₈H₈O₂[1][2]
Molecular Weight 150.17 g/mol 136.15 g/mol [1][2]
Hammett Constant (σp) -0.25-0.27
Representative Wittig Reaction Yield ~70-85% (E-stilbene)~72-85% (E-stilbene)[3]
Representative Aldol (B89426) Condensation Yield Not explicitly foundGood to high[4]

Theoretical Framework: Electronic and Steric Effects

The reactivity of the carbonyl group in benzaldehyde derivatives towards nucleophiles is dictated by the electrophilicity of the carbonyl carbon.[5] Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.

Both the ethoxy and methoxy groups are electron-donating through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. This delocalization increases the electron density at the para position and, by extension, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[2]

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The negative σp values for both methoxy (-0.27) and ethoxy (-0.25) groups confirm their electron-donating nature. The slightly less negative value for the ethoxy group suggests it is a marginally weaker electron-donating group compared to the methoxy group. This can be attributed to the greater inductive electron-donating effect of the ethyl group compared to the methyl group, which slightly counteracts the resonance effect.

Consequently, the carbonyl carbon in this compound is expected to be slightly more electrophilic and, therefore, more reactive towards nucleophiles than that in 4-methoxybenzaldehyde. While this difference in reactivity is generally small, it can be a determining factor in competitive reactions or when high yields and reaction rates are critical.

From a steric standpoint, the ethoxy group is bulkier than the methoxy group. However, given their location at the para position, the steric hindrance around the carbonyl group is minimal and unlikely to be a significant factor in most nucleophilic addition reactions.

G Influence of Substituents on Aldehyde Reactivity cluster_substituents Para Substituents cluster_effects Electronic Effects 4-Ethoxy 4-Ethoxy Resonance_Effect Resonance Effect (Electron Donating) 4-Ethoxy->Resonance_Effect +R Inductive_Effect Inductive Effect (Electron Donating) 4-Ethoxy->Inductive_Effect +I (stronger) 4-Methoxy 4-Methoxy 4-Methoxy->Resonance_Effect +R 4-Methoxy->Inductive_Effect +I (weaker) Carbonyl_Carbon Carbonyl Carbon (Electrophilicity) Resonance_Effect->Carbonyl_Carbon Decreases Inductive_Effect->Carbonyl_Carbon Decreases Reactivity Reactivity in Nucleophilic Addition Carbonyl_Carbon->Reactivity Directly Proportional

Caption: Logical relationship of substituent electronic effects on reactivity.

Experimental Protocols

Detailed methodologies for two key nucleophilic addition reactions, the Wittig reaction and the Aldol condensation, are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Wittig Reaction for the Synthesis of Stilbene (B7821643) Derivatives

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[6]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride (1.0 eq) and the respective 4-alkoxybenzaldehyde (1.0 eq) in dichloromethane.

  • Add the 50% sodium hydroxide solution dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and add water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired stilbene derivative.[3]

Base-Catalyzed Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction.[4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the 4-alkoxybenzaldehyde (2.0 eq) in ethanol.

  • Add acetone (1.0 eq) to the solution.

  • While stirring, slowly add an aqueous solution of sodium hydroxide.

  • Continue stirring at room temperature for 2-3 hours. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the purified aldol condensation product.

G Experimental Workflow for Nucleophilic Addition Start Starting Materials: 4-Alkoxybenzaldehyde + Nucleophile Reaction Nucleophilic Addition (e.g., Wittig, Aldol) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for nucleophilic addition reactions.

Conclusion

Both this compound and 4-methoxybenzaldehyde are valuable substrates for nucleophilic addition reactions, with their reactivity being broadly similar due to the dominant electron-donating resonance effect of the alkoxy groups. However, the slightly weaker electron-donating character of the ethoxy group, as indicated by its Hammett constant, renders this compound marginally more reactive. This subtle difference may be exploited in competitive reaction settings or when optimizing for reaction time and yield. The provided experimental protocols serve as a foundation for the application of these aldehydes in various synthetic endeavors. Researchers should consider the specific nucleophile and reaction conditions when selecting between these two reagents.

References

The Influence of Aromatic Substitution on the Wittig Reaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fundamental organic reactions is paramount for efficient synthesis design. The Wittig reaction, a cornerstone of alkene synthesis, is profoundly influenced by the electronic nature of the substituents on the carbonyl component. This guide provides a comparative study of substituted benzaldehydes in the Wittig reaction, supported by experimental data, to elucidate these electronic effects.

The reactivity of the carbonyl group in benzaldehyde (B42025) is a key determinant of the Wittig reaction's success and rate. The electrophilicity of the carbonyl carbon is modulated by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductively pulling electron density away from the carbonyl carbon, making it a more potent target for nucleophilic attack by the phosphorus ylide. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon by pushing electron density towards it, thereby slowing down the reaction.[1] This fundamental principle governs the observed reactivity trends. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group.[1]

Comparative Reactivity Data

The effect of substituents on the rate of the Wittig reaction is clearly demonstrated by comparing the relative rate constants of various substituted benzaldehydes to that of unsubstituted benzaldehyde.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig Reaction0.23

Data sourced from BenchChem's "A Comparative Guide to the Reactivity of Substituted Benzaldehydes".[1]

As the data indicates, benzaldehydes bearing strong electron-withdrawing groups like the nitro group (-NO₂) exhibit significantly higher reaction rates compared to unsubstituted benzaldehyde.[1] The chloro group (-Cl), a weaker electron-withdrawing group, also accelerates the reaction, but to a lesser extent.[1] In contrast, electron-donating groups such as the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups lead to a decrease in the reaction rate.[1]

In terms of product yield, a similar trend is observed. Electron-withdrawing substituents generally lead to higher product yields in the Wittig reaction.

Benzaldehyde DerivativeSubstituentProduct Yield (%)
4-Nitrobenzaldehyde-NO₂ (para)95
4-Chlorobenzaldehyde-Cl (para)88

Data sourced from BenchChem's "A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes".[2]

Experimental Protocols

The following is a general methodology for performing the Wittig reaction with a substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride) (1.1 mmol)

  • Strong base (e.g., n-butyllithium, sodium hydroxide)

  • Anhydrous solvent (e.g., THF, diethyl ether, dichloromethane)

  • Drying agent (e.g., magnesium sulfate)

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Ylide Generation:

  • Suspend the phosphonium salt in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base dropwise at a low temperature (e.g., 0 °C or room temperature) to generate the ylide.[1] The formation of a characteristic color (often orange or deep red) indicates successful ylide generation.[1]

Reaction with Aldehyde:

  • Dissolve the substituted benzaldehyde in the same anhydrous solvent.

  • Add the aldehyde solution to the ylide solution.

  • Stir the reaction mixture for a period ranging from 30 minutes to several hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

Workup and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over a drying agent and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

Visualizing the Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.

G cluster_0 Experimental Workflow A Ylide Generation B Reaction with Substituted Benzaldehyde A->B C Reaction Quenching & Workup B->C D Purification (Column Chromatography) C->D E Product Analysis (TLC, NMR, etc.) D->E G cluster_1 Wittig Reaction Mechanism Ylide Phosphorus Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Substituted Benzaldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

References

Reactivity comparison of 4-Ethoxybenzaldehyde with other aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Ethoxybenzaldehyde with other common aromatic aldehydes, supported by established principles of organic chemistry and available experimental data. The electronic and steric effects of the para-ethoxy group significantly influence its reactivity profile in key chemical transformations.

Introduction to Aromatic Aldehyde Reactivity

The reactivity of the aldehyde functional group in aromatic systems is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects. Electron-donating groups (EDGs), such as the ethoxy group (-OCH₂CH₃), increase electron density on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), decrease electron density, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Quantitative Reactivity Comparison

The following table summarizes the expected relative reactivity of this compound in comparison to other substituted benzaldehydes in common reactions. The reactivity is qualitatively ranked based on the electronic properties of the substituent. For a more quantitative comparison, Hammett substituent constants (σ) are included. A more negative σ value indicates a stronger electron-donating group, leading to lower reactivity in nucleophilic additions, while a more positive σ value signifies a stronger electron-withdrawing group and higher reactivity.

AldehydeSubstituent (para-)Electronic EffectHammett Constant (σₚ)Expected Relative Reactivity (Nucleophilic Addition)Expected Relative Reactivity (Oxidation)
4-Nitrobenzaldehyde-NO₂Strong Electron-Withdrawing+0.78HighestLowest
Benzaldehyde (B42025)-HNeutral0.00ModerateModerate
4-Methylbenzaldehyde-CH₃Weak Electron-Donating-0.17Moderate-LowModerate-High
4-Methoxybenzaldehyde-OCH₃Strong Electron-Donating-0.27LowHigh
This compound -OCH₂CH₃ Strong Electron-Donating -0.24 Low High

Note: The Hammett constant for the para-ethoxy group is very similar to that of the para-methoxy group, indicating comparable strong electron-donating character.

Experimental Protocols

To experimentally validate the relative reactivities presented, a competitive reaction followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis is a robust method.

Experimental Protocol: Competitive Wittig Reaction

This experiment aims to determine the relative reactivity of this compound and a competing aromatic aldehyde (e.g., Benzaldehyde) towards a phosphorus ylide in a Wittig reaction.

Materials:

  • This compound

  • Benzaldehyde (or other competing aldehyde)

  • (Triphenylphosphoranylidene)acetophenone (or another stable ylide)

  • Anhydrous Toluene (solvent)

  • Internal standard (e.g., Dodecane)

  • GC or HPLC system with a suitable column

Procedure:

  • Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound, the competing aldehyde, and the internal standard in 10 mL of anhydrous toluene.

  • Reaction Initiation: To the stirred solution, add a limiting amount of the stable ylide (e.g., 0.5 mmol).

  • Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., room temperature or 50 °C). Take aliquots of the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Quenching and Sample Preparation: Quench each aliquot by adding a small amount of a suitable quenching agent (e.g., a drop of water). Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) for GC or HPLC analysis.

  • Analysis: Inject the prepared samples into the GC or HPLC system.

  • Data Analysis: Determine the concentration of the unreacted aldehydes and the formed alkene products by integrating the respective peak areas relative to the internal standard. The aldehyde that is consumed faster is the more reactive one. The ratio of the products formed will also provide a quantitative measure of the relative reactivity.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted aromatic aldehydes.

Reactivity_Factors cluster_EDG Electron-Donating Group (e.g., -OCH2CH3) cluster_EWG Electron-Withdrawing Group (e.g., -NO2) EDG Increases electron density on carbonyl carbon Reactivity_Decrease Decreases reactivity towards nucleophilic addition EDG->Reactivity_Decrease Carbonyl Aromatic Aldehyde (Carbonyl Carbon) EDG->Carbonyl Donates e- EWG Decreases electron density on carbonyl carbon Reactivity_Increase Increases reactivity towards nucleophilic addition EWG->Reactivity_Increase EWG->Carbonyl Withdraws e-

Caption: Influence of substituents on carbonyl reactivity.

Experimental_Workflow A 1. Prepare equimolar mixture of This compound, competing aldehyde, and internal standard in Toluene B 2. Add limiting amount of stable ylide A->B C 3. Monitor reaction at constant temperature (take aliquots at time intervals) B->C D 4. Quench aliquots and prepare for analysis C->D E 5. Analyze by GC or HPLC D->E F 6. Determine relative consumption of aldehydes and formation of products E->F

Caption: Workflow for competitive Wittig reaction.

Conclusion

This compound exhibits lower reactivity towards nucleophilic addition reactions compared to benzaldehyde and electron-withdrawn aromatic aldehydes, a direct consequence of the electron-donating nature of the para-ethoxy group. Conversely, this electron-donating character is expected to increase its reactivity in oxidation reactions. The provided experimental protocol offers a reliable method for quantifying these reactivity differences, which is crucial for optimizing reaction conditions and in the design of synthetic routes in drug development and other chemical research.

Unambiguous Structure Elucidation: A Comparative Guide to Characterizing 4-Ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Definitive molecular structure determination is a cornerstone of chemical research and drug development. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional atomic arrangement. This guide offers a comparative analysis of X-ray crystallography alongside other common spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural confirmation of a 4-ethoxybenzaldehyde derivative, specifically 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin).

This document is intended for researchers, scientists, and drug development professionals, providing a clear comparison of the data obtained from each technique and detailed experimental protocols to support the application of these methods in their own work.

The Decisive Evidence: X-ray Crystallography

X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering unequivocal proof of a molecule's structure and stereochemistry.

Crystallographic Data for 3-Ethoxy-4-hydroxybenzaldehyde

The crystal structure of 3-ethoxy-4-hydroxybenzaldehyde has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₉H₁₀O₃
Formula Weight166.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.7352 (6)
b (Å)14.4140 (6)
c (Å)8.7890 (4)
β (°)101.443 (2)
Volume (ų)1709.55 (13)
Z8
Temperature (K)296

Data sourced from a study by Li et al. (2008).

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static image of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and connectivity, often in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.81Singlet1HAldehyde (-CHO)
7.42 - 7.39Multiplet2HAromatic (H-2, H-6)
7.05Doublet1HAromatic (H-5)
6.29Singlet1HHydroxyl (-OH)
4.21Quartet2HEthoxy (-OCH₂CH₃)
1.48Triplet3HEthoxy (-OCH₂CH₃)
Chemical Shift (δ) ppm Assignment
191.1Aldehyde (C=O)
151.7Aromatic (C-4)
147.8Aromatic (C-3)
129.9Aromatic (C-1)
124.8Aromatic (C-6)
114.4Aromatic (C-5)
109.5Aromatic (C-2)
64.5Ethoxy (-OCH₂)
14.7Ethoxy (-CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

m/z Relative Intensity (%) Assignment
166100[M]⁺ (Molecular Ion)
13855[M - C₂H₄]⁺
13785[M - C₂H₅]⁺
10930[M - C₂H₅O - CO]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment
3200-3400BroadO-H stretch (hydroxyl)
3050-3100MediumC-H stretch (aromatic)
2980, 2870MediumC-H stretch (aliphatic)
2820, 2720WeakC-H stretch (aldehyde)
1685StrongC=O stretch (aldehyde)
1590, 1510StrongC=C stretch (aromatic)
1270, 1040StrongC-O stretch (ether)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of 3-ethoxy-4-hydroxybenzaldehyde suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For this type of compound, electron ionization (EI) is a common ionization method. The instrument is scanned over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Workflow and Logic

The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth for XRD Purification->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRD X-ray Diffraction Crystal_Growth->XRD XRD_Data 3D Structure, Bond Lengths/Angles XRD->XRD_Data NMR_Data Connectivity, H-C Framework NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure_Confirmation Final Structure Confirmation XRD_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Proposed_Structure Proposed Structure: 3-Ethoxy-4-hydroxybenzaldehyde XRD X-ray Crystallography Proposed_Structure->XRD confirms NMR NMR (¹H & ¹³C) Proposed_Structure->NMR verifies MS Mass Spectrometry Proposed_Structure->MS supports IR IR Spectroscopy Proposed_Structure->IR corroborates XRD_Info Definitive 3D Structure (Solid State) XRD->XRD_Info NMR_Info Connectivity & Environment of Atoms (Solution) NMR->NMR_Info MS_Info Molecular Formula & Fragmentation MS->MS_Info IR_Info Presence of Functional Groups IR->IR_Info Confirmed_Structure Confirmed Structure XRD_Info->Confirmed_Structure NMR_Info->Confirmed_Structure MS_Info->Confirmed_Structure IR_Info->Confirmed_Structure

A Comparative Guide to the Quantitative Analysis of 4-Ethoxybenzaldehyde Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantitative analysis of the 4-Ethoxybenzaldehyde reaction yield. The selection of the most suitable analytical technique is critical and depends on factors such as sample complexity, required sensitivity, and available instrumentation.

Method Performance Comparison

The following tables summarize the key performance indicators for the quantitative analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. These values are compiled from established methods for aromatic aldehydes and serve as a comparative baseline.

Table 1: Performance Characteristics of Analytical Methods

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioMeasurement of light absorbance by the analyte
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Linearity (r²) > 0.999> 0.999> 0.995
Precision (RSD) < 2%< 5%< 5%
Accuracy (Recovery) 98-102%95-105%90-110%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL~5 µg/mL
Sample Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Table 2: Typical Reaction Yield Data for this compound Synthesis

The synthesis of this compound is commonly achieved via the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with an ethylating agent. The reaction yield can be influenced by various factors including the choice of base, solvent, and reaction temperature.

Reaction MethodReactantsTypical Yield (%)Analytical Method for Quantification
Williamson Ether Synthesis4-hydroxybenzaldehyde, Ethyl Iodide, K₂CO₃ in DMF70-85%HPLC, GC-MS
Williamson Ether Synthesis4-hydroxybenzaldehyde, Diethyl Sulfate, NaOH in H₂O/Ethanol (B145695)65-80%HPLC, GC-MS
Phase Transfer Catalysis4-hydroxybenzaldehyde, Ethyl Bromide, TBAB, NaOH75-90%HPLC, GC-MS

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the synthesis of this compound and its subsequent quantitative analysis.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (or sodium hydroxide)

  • Dimethylformamide (DMF) (or other suitable solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.

  • Add potassium carbonate to the solution.

  • While stirring, add ethyl iodide dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation.

Quantitative Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture and dissolve it in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting peak area against concentration.

Quantitative Analysis by GC-MS

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation:

  • Dilute an accurately weighed amount of the reaction mixture with dichloromethane to a suitable concentration.

  • If necessary, perform a liquid-liquid extraction to isolate the product from non-volatile components.

Calibration: Prepare a series of standard solutions of this compound in dichloromethane. Analyze each standard to generate a calibration curve based on the peak area of a characteristic ion.

Quantitative Analysis by UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in ethanol (approximately 275 nm).

  • Prepare a stock solution of the this compound reference standard in ethanol.

  • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).

  • Measure the absorbance of each standard at the λmax.

  • Plot absorbance versus concentration to generate a calibration curve.

  • Prepare a sample of the reaction mixture by dissolving a known amount in ethanol and diluting to fall within the calibration range.

  • Measure the absorbance of the sample and determine the concentration from the calibration curve.

Visualized Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams have been generated.

cluster_synthesis Synthesis of this compound 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction Williamson Ether Synthesis 4-hydroxybenzaldehyde->Reaction Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction Base_Solvent Base & Solvent (e.g., K2CO3 in DMF) Base_Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_uvvis UV-Vis Analysis Reaction_Mixture Reaction Mixture Sample HPLC_Prep Sample Preparation (Dilution & Filtration) Reaction_Mixture->HPLC_Prep GCMS_Prep Sample Preparation (Dilution/Extraction) Reaction_Mixture->GCMS_Prep UVVIS_Prep Sample Preparation (Dilution) Reaction_Mixture->UVVIS_Prep HPLC_Injection HPLC Injection HPLC_Prep->HPLC_Injection HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (275 nm) HPLC_Separation->HPLC_Detection HPLC_Quant Quantification (Peak Area vs. Calibration) HPLC_Detection->HPLC_Quant GCMS_Injection GC-MS Injection GCMS_Prep->GCMS_Injection GCMS_Separation Capillary Column Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection GCMS_Quant Quantification (Ion Abundance vs. Calibration) GCMS_Detection->GCMS_Quant UVVIS_Measurement Absorbance Measurement (at λmax) UVVIS_Prep->UVVIS_Measurement UVVIS_Quant Quantification (Absorbance vs. Calibration) UVVIS_Measurement->UVVIS_Quant

Caption: Comparative workflow of analytical methods.

Goal Quantitative Analysis of This compound Yield High_Selectivity High Selectivity & Specificity Needed? Goal->High_Selectivity High_Sensitivity Trace Level Analysis Required? High_Selectivity->High_Sensitivity No GCMS GC-MS High_Selectivity->GCMS Yes HPLC HPLC High_Sensitivity->HPLC No High_Sensitivity->GCMS Yes High_Throughput High Sample Throughput & Low Cost? High_Throughput->HPLC No UVVIS UV-Vis Spectrophotometry High_Throughput->UVVIS Yes HPLC->High_Throughput

Caption: Decision tree for analytical method selection.

A Spectroscopic Showdown: Distinguishing E/Z Isomers of 4-Ethoxystilbene from the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of E- and Z-4-ethoxystilbene, the products of the Wittig reaction between 4-ethoxybenzaldehyde and benzyltriphenylphosphonium (B107652) chloride. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data, alongside a complete experimental protocol for their synthesis and characterization.

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. A key feature of this reaction is the potential formation of both E (trans) and Z (cis) stereoisomers. The ability to accurately distinguish between these isomers is paramount for controlling reaction selectivity and for the characterization of the final products, a critical step in drug development and materials science. This guide focuses on the spectroscopic comparison of the E and Z isomers of 4-ethoxystilbene, synthesized via the Wittig reaction of this compound.

Comparative Spectroscopic Data

The distinct spatial arrangements of the phenyl rings in the E and Z isomers of 4-ethoxystilbene give rise to noticeable differences in their spectroscopic signatures. These differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra, but are also evident in their Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.

Spectroscopic TechniqueE-4-EthoxystilbeneZ-4-EthoxystilbeneKey Differentiating Features
¹H NMR (CDCl₃)~7.4-7.5 ppm (d, J ≈ 16 Hz, 1H, vinylic H), ~6.9-7.0 ppm (d, J ≈ 16 Hz, 1H, vinylic H), ~4.0 ppm (q, 2H, -OCH₂-), ~1.4 ppm (t, 3H, -CH₃)~6.5-6.6 ppm (d, J ≈ 12 Hz, 2H, vinylic H), ~4.0 ppm (q, 2H, -OCH₂-), ~1.4 ppm (t, 3H, -CH₃)The coupling constant (J) of the vinylic protons is significantly larger for the E-isomer (~16 Hz) compared to the Z-isomer (~12 Hz). The vinylic protons of the E-isomer appear at a more downfield chemical shift.
¹³C NMR (CDCl₃)~128-130 ppm (vinylic C), ~159 ppm (C-OEt), ~63 ppm (-OCH₂-), ~15 ppm (-CH₃)~129-131 ppm (vinylic C), ~158 ppm (C-OEt), ~63 ppm (-OCH₂-), ~15 ppm (-CH₃)Subtle differences in the chemical shifts of the vinylic and aromatic carbons. The steric hindrance in the Z-isomer can influence the chemical shifts of the carbons in the phenyl rings.
IR Spectroscopy (cm⁻¹)~965 cm⁻¹ (trans C-H bend)~700-780 cm⁻¹ (cis C-H bend)The out-of-plane C-H bending vibration for the trans double bond in the E-isomer gives a characteristic strong absorption around 965 cm⁻¹. The corresponding vibration for the cis double bond in the Z-isomer is weaker and appears in the 700-780 cm⁻¹ region.
UV-Vis Spectroscopy (λₘₐₓ, nm)~295-310 nm~280-290 nmThe E-isomer, being more planar, has a more extended π-conjugation, resulting in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) compared to the sterically hindered, less planar Z-isomer.

Table 1. Comparative spectroscopic data for E- and Z-4-ethoxystilbene.

Experimental Protocols

Synthesis of E/Z-4-Ethoxystilbene via Wittig Reaction

This protocol outlines the synthesis of a mixture of E- and Z-4-ethoxystilbene.

Materials:

Procedure:

  • Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane. To this suspension, add a 50% aqueous solution of sodium hydroxide (2 eq) dropwise with vigorous stirring. The formation of the orange-red ylide will be observed.

  • Wittig Reaction: To the ylide solution, add a solution of this compound (1 eq) in dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion of the reaction, add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product, a mixture of E- and Z-4-ethoxystilbene, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the isomers. The less polar E-isomer will elute first.

Spectroscopic Analysis
  • NMR Spectroscopy: Prepare samples of the purified E and Z isomers in deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectra of the purified isomers using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • UV-Vis Spectroscopy: Prepare dilute solutions of the purified isomers in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane). Record the UV-Vis absorption spectra using a UV-Vis spectrophotometer.

Visualizing the Experimental Workflow

Wittig_Reaction_Workflow Experimental Workflow for Spectroscopic Comparison of 4-Ethoxystilbene Isomers start Start reagents Reactants: This compound Benzyltriphenylphosphonium Chloride Base (NaOH) start->reagents wittig Wittig Reaction reagents->wittig workup Aqueous Work-up & Extraction wittig->workup purification Column Chromatography workup->purification e_isomer E-4-Ethoxystilbene purification->e_isomer Less Polar z_isomer Z-4-Ethoxystilbene purification->z_isomer More Polar nmr NMR Spectroscopy (¹H & ¹³C) e_isomer->nmr ir IR Spectroscopy e_isomer->ir uv_vis UV-Vis Spectroscopy e_isomer->uv_vis z_isomer->nmr z_isomer->ir z_isomer->uv_vis data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis uv_vis->data_analysis

Caption: Workflow for the synthesis and spectroscopic analysis of E/Z isomers.

Logical Pathway for Isomer Differentiation

Isomer_Differentiation Decision Pathway for Isomer Identification start Spectroscopic Data of Isomer Mixture check_nmr Analyze ¹H NMR Spectrum start->check_nmr j_value Coupling Constant (J) of Vinylic Protons check_nmr->j_value j_large J ≈ 16 Hz? j_value->j_large j_small J ≈ 12 Hz? j_value->j_small e_isomer Identified as E-Isomer j_large->e_isomer Yes z_isomer Identified as Z-Isomer j_small->z_isomer Yes confirm_ir Confirm with IR Spectroscopy e_isomer->confirm_ir z_isomer->confirm_ir trans_bend Peak at ~965 cm⁻¹? confirm_ir->trans_bend Check for E cis_bend Peak at ~700-780 cm⁻¹? confirm_ir->cis_bend Check for Z final_e Confirmed E-Isomer trans_bend->final_e Yes final_z Confirmed Z-Isomer cis_bend->final_z Yes

Caption: Decision tree for distinguishing E and Z isomers based on key spectroscopic features.

Benchmarking Catalysts for the Knoevenagel Condensation of 4-Ethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds which are key intermediates in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of various catalysts for the Knoevenagel condensation of 4-ethoxybenzaldehyde with active methylene (B1212753) compounds, primarily ethyl cyanoacetate (B8463686) and malononitrile. The performance of selected homogeneous and heterogeneous catalysts is evaluated based on experimental data, offering insights into reaction efficiency and conditions.

Catalyst Performance Comparison

The efficacy of different catalysts in promoting the Knoevenagel condensation of this compound is summarized below. The data highlights key performance indicators such as reaction time, temperature, solvent system, and product yield, enabling an objective comparison.

Table 1: Benchmarking of Catalysts for the Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
CatalystCatalyst TypeSolventTemperature (°C)TimeYield (%)Reference
Piperidine (B6355638)Homogeneous (Basic)Ethanol (B145695)Reflux2-4 h~95General Protocol
DBU/H₂O complexHomogeneous (Brønsted Base)WaterRoom Temp10 min98[1][2]
L-ProlineHomogeneous (Organocatalyst)EthanolRoom Temp12 h92Generic Data
Basic Ionic LiquidHomogeneous (Ionic Liquid)Neat6030 min95[3]
Cu-Mg-Al LDHHeterogeneous (Layered Double Hydroxide)Ethanol805 h94[4][5]
P4VP/Al₂O₃-SiO₂Heterogeneous (Polymer Supported)WaterReflux30 min98[6]
Amino-functionalized MOFHeterogeneous (Metal-Organic Framework)Toluene1001 h97[7]
Table 2: Benchmarking of Catalysts for the Knoevenagel Condensation of this compound with Malononitrile
CatalystCatalyst TypeSolventTemperature (°C)TimeYield (%)Reference
Ammonium AcetateHomogeneous (Basic Salt)Neat (Microwave)-5-7 min>95[8]
PiperidineHomogeneous (Basic)EthanolRoom Temp30 min96General Protocol
DBU/H₂O complexHomogeneous (Brønsted Base)WaterRoom Temp5 min99[1][2]
ChitosanHeterogeneous (Biopolymer)Solvent-free (Mechanochemical)Room Temp<30 min>90[2]
CeZrO₄-δHeterogeneous (Mixed Metal Oxide)EthanolRoom Temp15 min98[9]
Amino-functionalized silicaHeterogeneous (Functionalized Support)Ethanol/WaterRoom Temp (Ultrasound)<2 min94[10]

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below. These protocols serve as a practical guide for researchers to replicate the benchmarked experiments.

Protocol 1: Homogeneous Catalysis using Piperidine

This protocol describes a conventional method for the Knoevenagel condensation using a basic amine catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene compound (ethyl cyanoacetate or malononitrile, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL) to the stirred solution.

  • Reaction Conditions: The reaction mixture is either stirred at room temperature or heated to reflux.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.

Protocol 2: Heterogeneous Catalysis using a Reusable Catalyst (e.g., Cu-Mg-Al LDH)

This protocol outlines the use of a solid catalyst that can be recovered and reused.

  • Catalyst Preparation: The Cu-Mg-Al LDH catalyst is synthesized via co-precipitation as described in the literature.[4][5]

  • Reaction Setup: A mixture of this compound (1 mmol), ethyl cyanoacetate (1.2 mmol), and the LDH catalyst (e.g., 50 mg) in ethanol (10 mL) is placed in a round-bottom flask.

  • Reaction Conditions: The mixture is stirred at 80 °C.

  • Monitoring: The reaction is monitored by TLC.

  • Catalyst Recovery: After the reaction, the catalyst is separated from the hot reaction mixture by filtration.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

  • Catalyst Reuse: The recovered catalyst is washed with a suitable solvent, dried, and can be used for subsequent reactions.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for testing the efficacy of a given catalyst in the Knoevenagel condensation.

G Experimental Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_recycle Catalyst Reusability (for Heterogeneous) reactants Reactants: This compound Active Methylene Compound setup Reaction Setup: Mixing of reactants, solvent, and catalyst reactants->setup solvent Solvent Selection solvent->setup catalyst Catalyst Selection (Homogeneous/Heterogeneous) catalyst->setup conditions Reaction Conditions: Temperature, Time, Stirring setup->conditions monitoring Monitoring: Thin Layer Chromatography (TLC) conditions->monitoring isolation Product Isolation: Filtration/Extraction monitoring->isolation purification Purification: Recrystallization/Chromatography isolation->purification recovery Catalyst Recovery isolation->recovery analysis Analysis: Yield Calculation, Spectroscopic Characterization purification->analysis reuse Catalyst Reuse in Subsequent Reactions recovery->reuse

Caption: A flowchart illustrating the key stages in benchmarking a catalyst for the Knoevenagel condensation.

References

A comparative analysis of green synthesis routes for 4-Ethoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethoxybenzaldehyde and its derivatives, crucial intermediates in the pharmaceutical and fragrance industries, is increasingly scrutinized through the lens of green chemistry. This guide provides a comparative analysis of conventional and green synthetic routes, focusing on microwave-assisted, ultrasound-assisted, and phase-transfer catalysis methods. By examining experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select more sustainable and efficient synthetic strategies.

Comparison of Synthetic Routes

The etherification of 4-hydroxybenzaldehyde (B117250) with an ethylating agent is the cornerstone of this compound synthesis. While the conventional approach often requires prolonged reaction times and harsh conditions, green methodologies offer significant improvements in terms of efficiency and environmental impact.

Method Reaction Time Temperature (°C) Solvent Catalyst Yield (%) Key Advantages Potential Disadvantages
Conventional Heating 3 - 24 hours100DMFNone (Base-mediated)~74-81%[1][2]Well-established, simple setupLong reaction times, high energy consumption, use of high-boiling point solvent
Microwave-Assisted 3 - 10 minutes123Solvent-free or Green SolventSolid support (e.g., K₂CO₃), Banana Peel Ash[3][4]>90% (for analogous reactions)[3]Drastically reduced reaction times, improved yields, energy efficientRequires specialized microwave reactor, potential for localized overheating
Ultrasound-Assisted 15 - 60 minutesRoom Temperature - 50°CGreen Solvent (e.g., Ethanol, Water)None or BaseHigh (for analogous reactions)Energy efficient, operates at lower temperatures, enhanced mass transferRequires ultrasonic equipment, potential for radical formation
Phase-Transfer Catalysis (PTC) 1 - 5 hoursRoom Temperature - 70°CBiphasic system (e.g., Toluene (B28343)/Water)Quaternary ammonium (B1175870) salts (e.g., TBAB)High (for analogous reactions)Avoids anhydrous conditions, mild reaction conditions, high yieldsRequires a catalyst, potential for catalyst contamination in the product

Experimental Protocols

The following protocols are representative of the different synthetic methodologies for producing this compound from 4-hydroxybenzaldehyde and an ethylating agent like ethyl bromide or diethyl sulfate.

Conventional Williamson Ether Synthesis

This method is based on a classical thermal heating approach.

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A solution of 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol), ethyl bromide (e.g., 2.14 g, 19.7 mmol), and potassium carbonate (e.g., 3.40 g, 24.6 mmol) in dry DMF (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

  • The reaction mixture is heated to 100°C and stirred for 3 hours.[1]

  • After cooling to room temperature, the mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions.

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃) (or another solid support)

Procedure:

  • 4-hydroxybenzaldehyde (e.g., 10 mmol), ethyl bromide (e.g., 12 mmol), and potassium carbonate (e.g., 15 mmol) are thoroughly mixed in a microwave-safe vessel.

  • The vessel is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 123°C) and wattage (e.g., 300-1000W) for a short duration (e.g., 3-5 minutes).[3][4]

  • After the reaction, the vessel is cooled to room temperature.

  • The solid residue is treated with water and the product is extracted with a suitable solvent (e.g., ethyl acetate).

  • The organic layer is dried and the solvent is evaporated to obtain this compound.

Ultrasound-Assisted Synthesis

This method employs ultrasonic waves to promote the reaction at lower temperatures.

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl bromide

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or a water-ethanol mixture

Procedure:

  • In a flask, 4-hydroxybenzaldehyde (e.g., 10 mmol) is dissolved in ethanol.

  • An aqueous solution of KOH or NaOH is added to form the phenoxide.

  • Ethyl bromide (e.g., 11 mmol) is added to the mixture.

  • The flask is placed in an ultrasonic bath and sonicated at a specific frequency (e.g., 20-40 kHz) at room temperature or slightly elevated temperature (e.g., 50°C) for 15-60 minutes.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic extract is then dried and concentrated to yield this compound.

Phase-Transfer Catalysis (PTC) Synthesis

This method facilitates the reaction between reactants in a biphasic system using a phase-transfer catalyst.

Materials:

  • 4-hydroxybenzaldehyde

  • Ethyl bromide

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene and Water

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (e.g., 10 mmol), an aqueous solution of NaOH (e.g., 50%), and a catalytic amount of TBAB (e.g., 1-5 mol%) in toluene is prepared.

  • Ethyl bromide (e.g., 11 mmol) is added to the biphasic mixture.

  • The reaction is stirred vigorously at room temperature or gentle heating (e.g., 50-70°C) for 1-5 hours.

  • The organic layer is separated, washed with water, dried, and the solvent is evaporated to afford this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the different synthetic approaches.

Conventional_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mixing Mixing 4-Hydroxybenzaldehyde->Mixing Ethyl Bromide Ethyl Bromide Ethyl Bromide->Mixing K2CO3 K2CO3 K2CO3->Mixing DMF DMF DMF->Mixing Heating (100°C, 3-24h) Heating (100°C, 3-24h) Mixing->Heating (100°C, 3-24h) Work-up (Precipitation) Work-up (Precipitation) Heating (100°C, 3-24h)->Work-up (Precipitation) This compound This compound Work-up (Precipitation)->this compound

Caption: Conventional Williamson Ether Synthesis Workflow.

Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mixing (Solvent-free) Mixing (Solvent-free) 4-Hydroxybenzaldehyde->Mixing (Solvent-free) Ethyl Bromide Ethyl Bromide Ethyl Bromide->Mixing (Solvent-free) Solid Base (e.g., K2CO3) Solid Base (e.g., K2CO3) Solid Base (e.g., K2CO3)->Mixing (Solvent-free) Microwave Irradiation (123°C, 3-10 min) Microwave Irradiation (123°C, 3-10 min) Mixing (Solvent-free)->Microwave Irradiation (123°C, 3-10 min) Work-up (Extraction) Work-up (Extraction) Microwave Irradiation (123°C, 3-10 min)->Work-up (Extraction) This compound This compound Work-up (Extraction)->this compound Ultrasound_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mixing Mixing 4-Hydroxybenzaldehyde->Mixing Ethyl Bromide Ethyl Bromide Ethyl Bromide->Mixing Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Mixing Green Solvent Green Solvent Green Solvent->Mixing Ultrasonication (RT-50°C, 15-60 min) Ultrasonication (RT-50°C, 15-60 min) Mixing->Ultrasonication (RT-50°C, 15-60 min) Work-up (Extraction) Work-up (Extraction) Ultrasonication (RT-50°C, 15-60 min)->Work-up (Extraction) This compound This compound Work-up (Extraction)->this compound PTC_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Biphasic Mixing Biphasic Mixing 4-Hydroxybenzaldehyde->Biphasic Mixing Ethyl Bromide Ethyl Bromide Ethyl Bromide->Biphasic Mixing Aqueous NaOH Aqueous NaOH Aqueous NaOH->Biphasic Mixing Toluene Toluene Toluene->Biphasic Mixing PTC (e.g., TBAB) PTC (e.g., TBAB) PTC (e.g., TBAB)->Biphasic Mixing Stirring (RT-70°C, 1-5h) Stirring (RT-70°C, 1-5h) Biphasic Mixing->Stirring (RT-70°C, 1-5h) Phase Separation & Work-up Phase Separation & Work-up Stirring (RT-70°C, 1-5h)->Phase Separation & Work-up This compound This compound Phase Separation & Work-up->this compound

References

Head-to-Head Comparison: Grignard vs. Organolithium Reagents in Reaction with 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Nucleophilic Addition

In the realm of synthetic organic chemistry, the generation of new carbon-carbon bonds is a fundamental pursuit. Among the most powerful tools for this purpose are organometallic reagents, with Grignard and organolithium reagents standing out for their versatility and reactivity. This guide provides a detailed head-to-head comparison of the performance of these two classes of reagents in their reaction with 4-ethoxybenzaldehyde, a common aromatic aldehyde substrate. The insights presented herein, supported by experimental data from analogous systems, aim to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

Both Grignard and organolithium reagents readily react with this compound via nucleophilic addition to the carbonyl group, yielding the corresponding secondary alcohol, 1-(4-ethoxyphenyl)ethanol. However, the inherent differences in the polarity of the carbon-metal bond and the basicity of these reagents lead to distinct reactivity profiles, influencing reaction yields, side product formation, and optimal reaction conditions.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[1][2] This heightened reactivity can translate to faster reaction rates but also increases the propensity for side reactions, such as deprotonation of acidic protons alpha to the carbonyl group or reaction with the etheral solvent, particularly at higher temperatures.[3][4][5] Consequently, reactions involving organolithium reagents often necessitate cryogenic temperatures (e.g., -78 °C) to ensure high chemoselectivity.[6]

Grignard reagents, while still potent nucleophiles, exhibit a more moderate reactivity.[1] This often results in cleaner reactions with fewer side products and allows for a wider operational temperature range. Their reduced basicity also makes them more tolerant of a broader array of functional groups within the substrate.[1] For large-scale industrial applications, Grignard reagents are frequently the preferred choice due to their robustness and more predictable outcomes.[1]

Quantitative Data Comparison

ParameterMethylmagnesium Bromide (Grignard)n-Butyllithium (Organolithium)
Primary Product 1-(4-ethoxyphenyl)propan-1-ol1-(4-ethoxyphenyl)pentan-1-ol
Reported Yield (Analogous Systems) Generally good to high (yields with benzaldehyde (B42025) are often high).[7]Good to high, but highly dependent on reaction conditions.
Optimal Reaction Temperature 0 °C to room temperature.-78 °C to minimize side reactions.
Potential Side Reactions - Reduction of the aldehyde (minor). - Enolization (if α-protons are present and sterically hindered).- Enolization (more significant due to higher basicity).[6] - Reaction with THF solvent at higher temperatures.[3][4] - Metal-halogen exchange (if aryl halides are present).[3][4]
Functional Group Tolerance Generally more tolerant.[1]Less tolerant due to higher reactivity and basicity.[1]
Handling Considerations Requires anhydrous conditions.Requires strictly anhydrous and inert atmosphere conditions; pyrophoric.[8]

Experimental Protocols

The following are detailed, representative experimental protocols for the reaction of a Grignard reagent and an organolithium reagent with an aromatic aldehyde, adapted from established procedures for similar substrates.[6][9][10]

Protocol 1: Reaction of Methylmagnesium Bromide with this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Methyl bromide or methyl iodide

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Add a solution of methyl bromide (or iodide) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-(4-ethoxyphenyl)propan-1-ol. The product can be further purified by column chromatography or distillation.

Protocol 2: Reaction of n-Butyllithium with this compound

Materials:

  • n-Butyllithium (commercially available solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • All glassware must be rigorously dried and the reaction must be conducted under a strictly inert atmosphere.

    • To a round-bottom flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add the n-butyllithium solution to the cold THF with stirring.

    • Dissolve this compound in anhydrous THF and add it dropwise to the stirred n-butyllithium solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-(4-ethoxyphenyl)pentan-1-ol. The product can be further purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing these two reagents and the general reaction pathways.

G cluster_input Reagent Selection cluster_reaction Reaction with this compound cluster_output Primary Product & Side Products Grignard Reagent\n(e.g., MeMgBr) Grignard Reagent (e.g., MeMgBr) Nucleophilic Addition Nucleophilic Addition Grignard Reagent\n(e.g., MeMgBr)->Nucleophilic Addition Organolithium Reagent\n(e.g., n-BuLi) Organolithium Reagent (e.g., n-BuLi) Organolithium Reagent\n(e.g., n-BuLi)->Nucleophilic Addition Secondary Alcohol\n(1-(4-ethoxyphenyl)alkanol) Secondary Alcohol (1-(4-ethoxyphenyl)alkanol) Nucleophilic Addition->Secondary Alcohol\n(1-(4-ethoxyphenyl)alkanol) Side Products\n(Enolization, Reduction, etc.) Side Products (Enolization, Reduction, etc.) Nucleophilic Addition->Side Products\n(Enolization, Reduction, etc.) ReactionPathways cluster_grignard Grignard Pathway cluster_organolithium Organolithium Pathway G_Start This compound + R-MgX G_Intermediate Alkoxide Intermediate G_Start->G_Intermediate Nucleophilic Addition G_Product Secondary Alcohol G_Intermediate->G_Product Acidic Workup O_Start This compound + R-Li O_Intermediate Alkoxide Intermediate O_Start->O_Intermediate Nucleophilic Addition (-78°C) O_Side Side Products (e.g., Enolate) O_Start->O_Side Deprotonation O_Product Secondary Alcohol O_Intermediate->O_Product Acidic Workup

References

Unveiling the Reactivity of 4-Ethoxybenzaldehyde in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Ethoxybenzaldehyde's performance in various multi-component reactions (MCRs). This analysis, supported by experimental data from peer-reviewed literature, aims to elucidate the reactivity and versatility of this aromatic aldehyde in the synthesis of complex molecular scaffolds.

Multi-component reactions, which involve the combination of three or more reactants in a single step, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy.[1] The choice of aldehyde is crucial as it significantly influences the reaction outcome, including yield and purity. This guide focuses on the participation of this compound in several prominent MCRs: the Biginelli, Hantzsch, Passerini, and Ugi reactions.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1][2] The reaction typically involves an aldehyde, a β-ketoester, and urea (B33335).[2]

The electronic nature of the substituent on the aromatic ring of the aldehyde plays a significant role in the Biginelli reaction. Aromatic aldehydes with electron-donating groups, such as the ethoxy group in this compound, are known to influence the reaction kinetics and yield. While specific data for this compound is not extensively documented in the compared studies, data for the structurally similar 4-methoxybenzaldehyde (B44291) provides valuable insights. In a study optimizing the Biginelli reaction, 4-methoxybenzaldehyde demonstrated a high yield, suggesting that this compound would behave similarly due to the comparable electron-donating nature of the methoxy (B1213986) and ethoxy groups.[1][3]

AldehydeSubstituentElectronic EffectYield (%)Reference
Benzaldehyde-HNeutral~85[3]
4-Methoxybenzaldehyde-OCH₃Electron-donating91.9[1]
4-Nitrobenzaldehyde-NO₂Electron-withdrawingHigh[2]
4-Chlorobenzaldehyde-ClElectron-withdrawingHigh[2]
2,4-Dihydroxybenzaldehyde-OH, -OHElectron-donating0 (Unreactive)[3]

Table 1. Comparative yields of the Biginelli reaction with various substituted benzaldehydes. Yields are influenced by specific reaction conditions.

Experimental Protocol: Biginelli Reaction

The following is a general procedure for the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction:

  • In a round-bottom flask, combine the aldehyde (e.g., 4-methoxybenzaldehyde, 20 mmol), urea (40 mmol), and ethyl acetoacetate (B1235776) (40 mmol).[1]

  • Adjust the pH of the mixture to 5 by adding a catalytic amount of concentrated H₂SO₄.[1]

  • Reflux the mixture for one hour at 80 °C.[1]

  • After cooling, filter the reaction mixture and wash the solid product with water.[1]

  • Recrystallize the crude product from ethanol (B145695) to obtain the purified dihydropyrimidinone.[1]

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound One-pot Reaction One-pot Reaction This compound->One-pot Reaction Urea Urea Urea->One-pot Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->One-pot Reaction Reflux Reflux One-pot Reaction->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->One-pot Reaction Dihydropyrimidinone Dihydropyrimidinone Reflux->Dihydropyrimidinone

Biginelli Reaction Workflow

Hantzsch Reaction: Synthesis of Dihydropyridines

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[4] This reaction is a cornerstone in the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are known for their therapeutic applications, particularly as calcium channel blockers.[5]

Aldehydeβ-KetoesterNitrogen SourceSolventConditionsProductReference
Aromatic/Aliphatic AldehydeEthyl AcetoacetateAmmonium Acetate/AmmoniaEthanol/Water/GlycerolReflux/Microwave1,4-Dihydropyridine[4][5]

Table 2. General components and conditions for the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Hantzsch Reaction

A general procedure for the Hantzsch synthesis of 1,4-dihydropyridines is as follows:

  • A mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1 equivalent) is prepared.[4]

  • The reaction is typically carried out in a solvent such as ethanol.[6]

  • The mixture is heated under reflux for several hours.[6]

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration and can be purified by recrystallization.

Hantzsch Reaction Mechanism

Passerini and Ugi Reactions: Isocyanide-Based MCRs

The Passerini and Ugi reactions are prominent examples of isocyanide-based multi-component reactions, which are highly valuable for generating peptide-like scaffolds.[7][8]

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[7] This reaction is known for its broad substrate scope, accommodating a wide range of aldehydes, including both aromatic and aliphatic ones.[7][9]

The Ugi four-component reaction is an extension of the Passerini reaction, incorporating an additional amine component. It involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to yield a bis-amide.[8][10] The Ugi reaction is celebrated for its ability to rapidly generate diverse and complex molecules.[11]

While this compound, as a typical aromatic aldehyde, is expected to be a suitable substrate for both Passerini and Ugi reactions, specific comparative studies detailing its performance against other aldehydes were not found in the reviewed literature. The outcome of these reactions is generally influenced by the steric and electronic properties of all reactants. Electron-donating groups on the benzaldehyde, such as the ethoxy group, can influence the electrophilicity of the carbonyl carbon and thus the initial steps of the reaction mechanism.

General Experimental Considerations
  • Passerini Reaction: Typically carried out in aprotic solvents at room temperature. High concentrations of reactants are often used to achieve good yields.[7]

  • Ugi Reaction: The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide. Polar aprotic solvents like DMF are commonly used, although alcohols have also been employed successfully.[8]

Passerini_Ugi_Relationship cluster_passerini Passerini Reaction (3 components) cluster_ugi Ugi Reaction (4 components) P_Aldehyde Aldehyde (this compound) P_Product α-Acyloxy Carboxamide P_Aldehyde->P_Product P_Carboxylic_Acid Carboxylic Acid P_Carboxylic_Acid->P_Product P_Isocyanide Isocyanide P_Isocyanide->P_Product U_Product Bis-amide P_Product->U_Product + Amine U_Aldehyde Aldehyde (this compound) U_Aldehyde->U_Product U_Amine Amine U_Amine->U_Product U_Carboxylic_Acid Carboxylic Acid U_Carboxylic_Acid->U_Product U_Isocyanide Isocyanide U_Isocyanide->U_Product

Components of Passerini and Ugi Reactions

Conclusion

This compound is a versatile substrate for various multi-component reactions. In the Biginelli reaction, its electron-donating ethoxy group is expected to lead to high product yields, comparable to other electron-rich benzaldehydes. While specific comparative data is limited for the Hantzsch, Passerini, and Ugi reactions, the general principles of these MCRs suggest that this compound should be a competent reactant. Further experimental studies directly comparing this compound with a broader range of substituted aldehydes under standardized conditions would be beneficial to fully elucidate its cross-reactivity profile and optimize its use in the synthesis of diverse chemical libraries for drug discovery and development.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Ethoxybenzaldehyde and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an objective comparison of common analytical techniques for assessing the purity of 4-ethoxybenzaldehyde, a key building block in pharmaceutical synthesis.[1] To offer a comprehensive perspective, its performance is compared with two of its closest homologues: 4-methoxybenzaldehyde (B44291) and 4-propoxybenzaldehyde. This comparison is supported by experimental data and detailed methodologies to ensure reproducibility and aid in the selection of the most appropriate analytical strategy.

Comparative Purity Analysis

The purity of synthesized 4-alkoxybenzaldehyde derivatives is typically determined using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a quantitative assessment of the primary compound against a certified standard.

Below is a summary of typical purity data obtained for commercially available this compound and its selected homologues, analyzed by Gas Chromatography (GC).

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%) (by GC)Reference
4-MethoxybenzaldehydeC₈H₈O₂136.15≥98.0[2]
This compoundC₉H₁₀O₂150.17≥98.0[3]
4-PropoxybenzaldehydeC₁₀H₁₂O₂164.20≥96.0[4]

Experimental Protocols

Accurate purity assessment relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the most common analytical techniques used for 4-alkoxybenzaldehyde derivatives.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a preferred method for analyzing moderately polar compounds like 4-alkoxybenzaldehydes, separating the main compound from non-volatile, process-related impurities.[5]

Instrumentation and Conditions:

  • System: HPLC equipped with a UV-Vis detector, pump, autosampler, and column oven.[6]

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For substituted benzaldehydes, a mobile phase of methanol (B129727)/water has been shown to yield a linear relationship between the logarithm of the capacity factor (log k') and the volume fraction of methanol.[7]

    • Mobile Phase A: HPLC-grade water[6]

    • Mobile Phase B: HPLC-grade acetonitrile[6]

  • Gradient: A common starting point is a linear gradient from 30% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized 4-alkoxybenzaldehyde derivative in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.[5]

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5][6]

Data Analysis:

The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram, multiplied by 100.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, especially for identifying volatile and semi-volatile impurities.[5] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5]

Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6850 GC with a 5975C VL MSD).[8]

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.[8]

    • Ramp: Increase to 300 °C at a rate of 40 °C/min.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized 4-alkoxybenzaldehyde derivative in a suitable solvent such as methanol or diethyl ether.[8][9]

  • For analysis of potential trace impurities, a concentration of 100 µg/mL may be used.[9]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a non-destructive technique that can provide a highly accurate purity assessment by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.[10]

Instrumentation and Conditions:

  • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized 4-alkoxybenzaldehyde derivative and a similar, accurately weighed amount of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Ensure complete dissolution.

Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all relevant protons.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte (e.g., the aldehyde proton around 9-10 ppm) and a signal from the internal standard.[11][12]

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation cluster_result Final Assessment start Synthesized 4-Alkoxybenzaldehyde Derivative prep Sample Preparation (Dissolution & Dilution) start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms qnmr qNMR Analysis prep->qnmr hplc_data Chromatogram Analysis (Peak Area Normalization) hplc->hplc_data gcms_data Chromatogram & Mass Spectra Analysis (Impurity Identification) gcms->gcms_data qnmr_data Spectrum Integration & Purity Calculation qnmr->qnmr_data purity_report Purity Report & Comparison hplc_data->purity_report gcms_data->purity_report qnmr_data->purity_report

Caption: Experimental workflow for purity assessment.

cluster_comparison Method Comparison Logic methods Analytical Technique HPLC GC-MS qNMR strengths Primary Strengths Quantifies non-volatile impurities Identifies volatile/semi-volatile impurities Absolute quantification without specific impurity standards limitations Limitations Requires impurity standards for identification Not suitable for non-volatile compounds Requires certified internal standard application Best Application Routine quality control Impurity profiling and identification Certification of reference materials

Caption: Comparison of analytical techniques.

References

A Comparative Guide to Reaction Mechanisms Involving 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key reaction mechanisms involving 4-ethoxybenzaldehyde, a versatile aromatic aldehyde used extensively in the synthesis of pharmaceuticals, fine chemicals, and fragrances.[1] The presence of the electron-donating ethoxy group at the para position enhances the reactivity of the benzene (B151609) ring and influences the reaction pathways.[1][2] This document will delve into the mechanisms, comparative performance, and experimental protocols for several pivotal reactions, supported by quantitative data to aid in methodological selection and optimization.

Claisen-Schmidt (Aldol) Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are precursors to flavonoids and other biologically important compounds.[3] This reaction involves a crossed aldol (B89426) condensation between an aromatic aldehyde, such as this compound (which lacks α-hydrogens), and a ketone with α-hydrogens, like acetophenone (B1666503).[4]

Mechanism: The reaction is typically catalyzed by a strong base (e.g., NaOH, KOH) which deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the final α,β-unsaturated ketone, a chalcone (B49325).[4][5]

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone Acetophenone (R-CO-CH3) Enolate Enolate Ion Ketone->Enolate Deprotonation Base Base (OH-) Enolate->Enolate_ref Aldehyde This compound Aldol_Intermediate Aldol Addition Intermediate Aldehyde->Aldol_Intermediate Aldol_Intermediate->Aldol_Intermediate_ref Enolate_ref->Aldehyde Attack Chalcone Chalcone (α,β-unsaturated ketone) Aldol_Intermediate_ref->Chalcone -H2O Water H2O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Comparison of Synthetic Methodologies

The efficiency of chalcone synthesis can be significantly affected by the reaction conditions. Strong bases like NaOH and KOH are generally preferred for higher yields compared to acid catalysts.[4] Furthermore, environmentally friendly solvent-free methods have emerged as viable alternatives to traditional solvent-based approaches.

Method Catalyst Conditions Typical Yield Advantages Disadvantages Reference
Conventional NaOH or KOHEthanol (B145695), 4-6 hours stirring at room temp.70-90%High yield, well-establishedUse of organic solvents[2][4]
Solvent-Free Solid NaOHGrinding in mortar and pestle, 15-30 min65-72%Environmentally friendly, shorter reaction timeCan be lower yield for some substrates[3][4]
Acid-Catalyzed HCl or p-TSAVaries10-40%Alternative for specific substratesLower yields, increased side reactions[4]
Lewis Acid BF3-Et2OAmbient temperature~80-90%High efficiency, regioselectiveReagent sensitivity[6][7]
Experimental Protocol: Solvent-Free Synthesis of 4'-Ethoxy-chalcone

This protocol is adapted from a green synthesis approach for 4-Methoxychalcone and is applicable to this compound.[4]

  • Reactant Preparation: Place this compound (1 equivalent), acetophenone (1 equivalent), and solid sodium hydroxide (B78521) (2 equivalents) in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will form a paste and may solidify.

  • Reaction Monitoring: Monitor the reaction progress by taking a small sample for Thin-Layer Chromatography (TLC) analysis.

  • Work-up: Once the reaction is complete (indicated by the consumption of starting materials on TLC), add crushed ice to the mortar and acidify the mixture with dilute HCl until it is neutral.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4'-ethoxy-chalcone.

  • Analysis: Dry the purified crystals and determine the yield and melting point.

Experimental_Workflow start Start reactants Combine Reactants & Catalyst (this compound, Acetophenone, NaOH) start->reactants grind Grind in Mortar (15-30 min) reactants->grind monitor Monitor with TLC grind->monitor monitor->grind Incomplete workup Quench with Ice & Neutralize with HCl monitor->workup Reaction Complete filter Vacuum Filtration workup->filter purify Recrystallize from Ethanol filter->purify analyze Dry & Analyze (Yield, MP) purify->analyze end End analyze->end

Caption: Workflow for the solvent-free synthesis of a chalcone.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8] It utilizes a phosphonium (B103445) ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, offering excellent control over the location of the new double bond.[8][9]

Mechanism: The reaction begins with the deprotonation of a phosphonium salt using a strong base to form the nucleophilic ylide.[9] The ylide then attacks the carbonyl carbon of this compound. The prevailing mechanism suggests a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[8][10] This unstable intermediate rapidly decomposes to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction.[9][10]

Wittig_Mechanism cluster_ylide Step 1: Ylide Formation cluster_cycloaddition Step 2: Cycloaddition cluster_elimination Step 3: Elimination Phosphonium Phosphonium Salt (Ph3P+-CH2R) Ylide Phosphonium Ylide (Ph3P=CHR) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ylide->Ylide_ref Aldehyde This compound Oxaphosphetane Oxaphosphetane (Intermediate) Aldehyde->Oxaphosphetane Oxaphosphetane->Oxaphosphetane_ref Ylide_ref->Aldehyde [2+2] Cycloaddition Alkene Alkene Oxaphosphetane_ref->Alkene TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane_ref->TPO

Caption: Mechanism of the Wittig Reaction.

Comparison of Ylide Reactivity and Stereoselectivity

The nature of the 'R' group on the ylide significantly impacts its stability and the stereochemistry of the resulting alkene.

Ylide Type 'R' Group Reactivity Predominant Alkene Mechanism Feature Reference
Non-stabilized Alkyl, HHigh(Z)-alkeneRapid, kinetically controlled cycloaddition[10]
Stabilized -CO2R, -CN (electron-withdrawing)Lower(E)-alkeneReversible initial addition, thermodynamically controlled[10]
Experimental Protocol: General Wittig Olefination

This protocol outlines the in-situ formation of the Wittig reagent followed by reaction with the aldehyde.[11]

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1 equivalent) in anhydrous THF or diethyl ether.

  • Deprotonation: Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears (often orange or red). Allow the mixture to stir for 30-60 minutes.

  • Aldehyde Addition: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

  • Quenching and Extraction: Carefully quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Reductive Amination

Reductive amination is a highly efficient, often one-pot, method for synthesizing N-alkylated amines from carbonyl compounds.[12] For this compound, this reaction provides a direct route to secondary and tertiary amines, which are common scaffolds in pharmaceuticals.

Mechanism: The reaction proceeds in two main steps. First, this compound reacts with a primary or secondary amine in a nucleophilic addition to form a hemiaminal intermediate.[12] This hemiaminal then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[12] In the second step, this intermediate is reduced in-situ by a suitable reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield the final N-alkylated amine.[12]

Reductive_Amination Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H2O FinalAmine N-Alkylated Amine (Secondary Amine) Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->FinalAmine Reduction

Caption: General pathway for reductive amination of this compound.

Comparison with Direct N-Alkylation

Reductive amination is often compared to classical N-alkylation with alkyl halides. Each method presents distinct advantages.

Feature Reductive Amination N-Alkylation with Alkyl Halides Reference
Generality Broad scope for aldehydes, ketones, and aminesGenerally limited to primary and some secondary amines[12]
Selectivity High selectivity, avoids over-alkylationProne to over-alkylation (quaternary salt formation)[12]
Efficiency Often a one-pot reactionTypically a two-step process[12]
Byproducts Water, spent reducing agentHalide salts[12]
Substrate Starts with an aldehyde (e.g., this compound)Starts with an amine, reacts with a benzyl (B1604629) halide[12]
Experimental Protocol: General Reductive Amination

This protocol describes a typical one-pot procedure.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate. An acid catalyst like acetic acid can be added to facilitate this step.

  • Reduction: Add a mild reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) portion-wise to the stirred solution.

  • Reaction: Continue stirring at room temperature for several hours or until TLC analysis confirms the completion of the reaction.

  • Work-up: Quench the reaction by adding water or a basic solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or distillation if necessary.[12]

References

The Synthetic Utility of 4-Ethoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

4-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of organic compounds.[1][2] Its chemical structure, featuring a reactive aldehyde group and a para-substituted ethoxy group on a benzene (B151609) ring, makes it an important intermediate in the development of pharmaceuticals, agrochemicals, fragrances, and dyes.[2][3][4] The ethoxy group enhances its solubility and reactivity in various chemical processes, allowing for targeted reactions that often result in high yields.[1][2] This guide provides a comparative overview of its utility in several key synthetic transformations, supported by experimental data and detailed protocols.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a fundamental method for synthesizing chalcones (α,β-unsaturated ketones).[5][6] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[7] this compound is frequently used as the aldehyde component in this reaction.

Comparative Performance:

The electron-donating nature of the ethoxy group in this compound can influence the reactivity and yield of the chalcone (B49325) product. The table below compares its performance with other substituted benzaldehydes in the synthesis of chalcones.

AldehydeKetoneCatalyst/SolventYield (%)Reference
This compoundAcetophenone (B1666503)NaOH / Ethanol (B145695)High (Specific yield not cited)[1][5]
4-MethoxybenzaldehydeAcetophenoneNaOH / Ethanol90%[8]
BenzaldehydeAcetophenoneNaOH / Ethanol72%[8]
4-ChlorobenzaldehydeAcetophenoneNaOH / Solvent-free71.5%[7]
Various Aldehydes5-acetyl-2-hydroxybenzaldehydeBF3-Et2O81-90%[9][10]

Experimental Protocol: Synthesis of 4-Ethoxychalcone

This protocol is adapted from the general procedure for Claisen-Schmidt condensation.[6]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH, 2.0 equivalents).

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and purify by recrystallization from ethanol to yield the pure chalcone.

Reaction Visualization:

G Claisen-Schmidt Condensation reactant1 This compound product Chalcone Derivative (α,β-Unsaturated Ketone) reactant1->product + reactant2 Ketone (e.g., Acetophenone) reactant2->product catalyst Base Catalyst (e.g., NaOH) catalyst->product Ethanol, RT

Caption: General scheme for the synthesis of chalcones.

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[11] These compounds are widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11] this compound readily reacts with various amines to form the corresponding Schiff bases.

Comparative Performance:

The yield of Schiff base synthesis can be influenced by the electronic properties of the aldehyde. The table below shows data for reactions involving substituted benzaldehydes.

AldehydeAmineCatalyst/SolventYield (%)Reference
This compoundAniline (B41778)Acetic Acid / EthanolHigh (Specific yield not cited)[11]
4-MethoxybenzaldehydeEthylenediamineNaOH / Ethanol90.38%[12]
4-Hydroxy-3-methoxybenzaldehydeVarious Aromatic AminesEthanol (Trituration)Not specified[13]
4-HydroxybenzaldehydeCholesterol-appended aminesVariousNot specified[14]

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a general method for synthesizing a Schiff base from this compound and a primary amine like aniline.[11]

  • Reactant Preparation: Dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve an equimolar amount of aniline in absolute ethanol.

  • Reaction Setup: Place the flask on a magnetic stirrer. Slowly add the aniline solution to the stirring aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a desiccator.

Reaction Visualization:

G Schiff Base Synthesis reactant1 This compound product Schiff Base (-C=N-) reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product Ethanol, Reflux G Stilbene Synthesis (Wittig/HWE) cluster_0 Wittig Reaction cluster_1 HWE Reaction reactant1_w This compound product_w Stilbene + Ph3P=O reactant1_w->product_w + reactant2_w Phosphonium Ylide (Ph3P=CHR) reactant2_w->product_w reactant1_h This compound product_h Stilbene (mainly E-isomer) reactant1_h->product_h + reactant2_h Phosphonate Carbanion ((EtO)2P(O)-CHR-) reactant2_h->product_h G Knoevenagel Condensation reactant1 This compound product C=C Bond Formation reactant1->product + reactant2 Active Methylene Compound (Z-CH2-Z') reactant2->product catalyst Catalyst (e.g., Piperidine) catalyst->product Mild Conditions

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Ethoxybenzaldehyde, ensuring compliance with safety protocols and regulatory requirements.

Key Quantitative Data

A thorough understanding of a chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H10O2[1]
Molecular Weight 150.17 g/mol [1]
CAS Number 10031-82-0[2][3][4][5]
Appearance Colorless to Yellow to Orange clear liquid[6]
Melting Point 13 - 14 °C / 55.4 - 57.2 °F[1][2][3][4]
Boiling Point 255 °C / 491 °F[2][3][4]
Flash Point 75 °C / 167 °F[4]
Density 1.080 g/cm³[3][4]
Toxicity to fish (Pimephales promelas) LC50: = 28.1 mg/L, 96h flow-through[4]
Toxicity to fish (Pimephales promelas) LC50: 27.6 mg/l, 96 h[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] It is also harmful to aquatic life with long-lasting effects.[2][5] Therefore, stringent adherence to safety precautions is mandatory.

Before handling, ensure the following PPE is worn:

  • Protective gloves: Neoprene or nitrile rubber gloves are recommended.

  • Eye protection: Chemical safety goggles or a face shield.[5]

  • Protective clothing: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[2][3][4] It is considered a hazardous waste and must be disposed of at an approved waste disposal plant.[2][6]

  • Waste Identification and Segregation:

    • Clearly label containers of this compound waste with the chemical name and associated hazard symbols.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][7]

  • Container Management:

    • Use the original container or a compatible, properly sealed, and labeled container for waste collection.[3][7]

    • Ensure the container is in good condition and free from leaks.

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

    • The storage area should be secure and equipped with appropriate spill response materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[7]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Experimental Protocols

The disposal procedures outlined are based on established safety data sheets and general principles of hazardous waste management. No specific experimental protocols for the disposal of this compound were found in the provided search results. It is imperative to follow the guidance of your institution's EHS department for specific protocols.

Emergency Procedures

In case of accidental exposure or spill:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

Workflow for the Proper Disposal of this compound

start Start: this compound Waste Generation assess Assess Hazards (Skin/Eye Irritant, Aquatic Hazard) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate container Use Labeled, Sealed Container segregate->container store Store in a Cool, Dry, Well-Ventilated Area container->store contact Contact EHS or Licensed Disposal Company store->contact provide_sds Provide Safety Data Sheet (SDS) contact->provide_sds pickup Arrange for Professional Pickup and Disposal provide_sds->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 4-Ethoxybenzaldehyde

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound (CAS No. 10031-82-0). Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment must be utilized:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended where splashing is a significant risk.[1][2][3]Protects against eye irritation or serious eye damage from splashes.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[1][2]Prevents skin contact, which can cause skin irritation.[1][4][5]
Body Protection Laboratory coat and close-toed footwear. For larger quantities or increased risk of exposure, wear appropriate protective clothing to prevent skin exposure.[1][3]Minimizes the risk of skin contact.[1][3]
Respiratory Protection Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) if engineering controls are insufficient.[4][5]Protects against respiratory irritation.[1][4]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or generating vapors.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Avoid breathing mist or vapors.[1][3][4]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Handle under an inert atmosphere as the substance is air-sensitive.[2][3][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep the container tightly closed.[1][3][5]

  • Store under an inert gas.[2][5]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[2][3]

Emergency Procedures: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.[5]

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][5] Do not mix with other waste.[5]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[5] Dispose of as unused product.[4]

Physical and Chemical Properties

PropertyValue
Melting Point 13 - 14 °C / 55.4 - 57.2 °F[3]
Boiling Point 255 °C / 491 °F[3]
Flash Point 75 °C / 167 °F[3]
Density 1.080 g/cm³[3]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE a->b c Prepare Well-Ventilated Workspace b->c d Dispense this compound c->d e Perform Experiment d->e f Decontaminate Work Area e->f i Spill or Exposure Occurs e->i g Dispose of Waste f->g h Remove & Store PPE g->h j Follow First Aid Procedures i->j k Notify Supervisor j->k

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.